1-Fluorocyclobutane-1-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluorocyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN/c6-5(4-7)2-1-3-5/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEYTYXBPVBBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50846137 | |
| Record name | 1-Fluorocyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50846137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918402-24-1 | |
| Record name | 1-Fluorocyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50846137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Properties and Synthetic Utility of 1-Fluorocyclobutane-1-carbonitrile: A Technical Guide for Drug Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary & Structural Rationale
In contemporary medicinal chemistry, the strategic incorporation of fluorine continues to revolutionize drug design by modulating lipophilicity, basicity, and metabolic stability. 1-Fluorocyclobutane-1-carbonitrile (CAS: 918402-24-1) [1] has emerged as a highly specialized and valuable building block. It serves as a bioisostere for tert-butyl or trifluoromethyl groups, offering a unique combination of steric bulk, high polarity, and absolute metabolic stability at the alpha position.
As a Senior Application Scientist, I approach the evaluation of this compound not just as a static chemical, but as a dynamic tool. The geminal substitution of a highly electronegative fluorine atom and a strong electron-withdrawing cyano group on a strained four-membered ring creates a highly polarized, yet sterically compact, molecular system.
Physicochemical Profiling
The physicochemical behavior of 1-Fluorocyclobutane-1-carbonitrile is dictated by the synergistic inductive effects (-I) of the fluoro and cyano groups. This geminal pairing significantly increases the molecular dipole moment while maintaining a low molecular weight, making it an excellent motif for enhancing the binding affinity of small-molecule therapeutics without violating Lipinski's Rule of Five.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Causality & Impact |
| CAS Registry Number | 918402-24-1 | Unique identifier for regulatory and synthetic tracking [1]. |
| Molecular Formula | C5H6FN | Compact structure ideal for fragment-based drug discovery. |
| Molecular Weight | 99.11 g/mol | Low MW allows for downstream coupling without inflating total mass. |
| Predicted Boiling Point | ~170 °C at 760 mmHg | Elevated BP relative to cyclobutane due to strong dipole-dipole interactions from the C≡N and C-F bonds[2]. |
| Topological Polar Surface Area | 23.8 Ų | Optimal TPSA for maintaining excellent membrane permeability and BBB penetration. |
| Appearance | Colorless to pale yellow liquid | Typical for low-molecular-weight aliphatic nitriles. |
Synthetic Methodologies & Self-Validating Protocols
The synthesis of α -fluoronitriles demands rigorous control over reaction kinetics. The primary challenge is preventing the self-condensation (Thorpe reaction) of the nitrile enolate. To achieve this, we utilize N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source [3]. NFSI is selected over Selectfluor due to its superior solubility in anhydrous aprotic solvents (like THF) and its highly predictable reactivity profile at cryogenic temperatures.
Step-by-Step Protocol: Electrophilic Fluorination via NFSI
Objective: Synthesize 1-Fluorocyclobutane-1-carbonitrile from cyclobutanecarbonitrile. Self-Validating Principle: The protocol utilizes cryogenic temperature control to trap the kinetic enolate, followed by an immediate in-process control (IPC) step to verify conversion before aqueous workup.
-
Enolate Formation (Kinetic Control):
-
Charge a flame-dried Schlenk flask with anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Add 1.1 equivalents of Lithium diisopropylamide (LDA). Causality: A bulky, non-nucleophilic base is mandatory to ensure quantitative deprotonation without attacking the electrophilic nitrile carbon.
-
Dropwise, add 1.0 equivalent of cyclobutanecarbonitrile. Stir for 45 minutes at -78 °C to ensure complete enolate formation.
-
-
Electrophilic Fluorination:
-
Rapidly add a pre-cooled (-78 °C) solution of 1.2 equivalents of NFSI in anhydrous THF [3]. Causality: Rapid addition prevents the enolate from equilibrating or acting as a nucleophile against the newly formed fluorinated product.
-
Allow the reaction to stir for 2 hours, gradually warming to -20 °C.
-
-
In-Process Control (IPC):
-
Withdraw a 0.1 mL aliquot, quench with saturated NH4Cl , extract with CDCl3 , and run a rapid 19F NMR. Validation: The appearance of a distinct multiplet near -155 ppm confirms product formation. If absent, re-evaluate moisture content in the THF.
-
-
Quench and Isolation:
-
Quench the bulk reaction with saturated aqueous NH4Cl at -20 °C.
-
Extract with diethyl ether, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure (caution: product is volatile). Purify via fractional distillation.
-
Figure 1: Synthetic workflow for 1-Fluorocyclobutane-1-carbonitrile via electrophilic fluorination.
Applications in Drug Development: Metabolic Stability
A critical failure point for many nitrile-containing drug candidates is their metabolic lability. Standard aliphatic nitriles possessing α -hydrogens are highly susceptible to Cytochrome P450 (CYP450) mediated α -hydroxylation in the liver. This oxidation yields an unstable cyanohydrin intermediate, which rapidly decomposes into a ketone and toxic hydrogen cyanide (HCN), leading to severe off-target toxicity and rapid drug clearance.
By utilizing 1-Fluorocyclobutane-1-carbonitrile as a building block, medicinal chemists engineer a steric and electronic blockade . The strong C-F bond (bond dissociation energy ~116 kcal/mol) cannot be abstracted by the CYP450 iron-oxo species. Consequently, the metabolic half-life of the resulting pharmacophore is drastically extended, and the risk of cyanide toxicity is eliminated.
Figure 2: Metabolic stability pathway comparing standard nitriles to alpha-fluorinated analogs.
Analytical Characterization Signatures
To ensure the integrity of the synthesized 1-Fluorocyclobutane-1-carbonitrile, the following analytical signatures must be validated:
-
19F NMR (400 MHz, CDCl3 ): Expect a characteristic multiplet between -150 ppm and -160 ppm. The complexity arises from the 3JH−F coupling with the four adjacent protons on the cyclobutane ring.
-
13C NMR (100 MHz, CDCl3 ): The nitrile carbon (-C≡N) will appear as a doublet around 118 ppm due to 2JC−F coupling. The quaternary α -carbon will appear as a highly deshielded doublet around 75-80 ppm with a massive one-bond coupling constant ( 1JC−F≈220 Hz).
-
FT-IR (ATR): A sharp, distinct stretching frequency at ~2240 cm−1 confirms the presence of the C≡N bond, while strong C-F stretches will dominate the fingerprint region (1000-1100 cm−1 ).
References
-
1-Fluorocyclobutane-1-carbonitrile - Chemical Details - EPA. Source: EPA. URL: [Link]
-
3-FLUOROCYCLOBUTANE-1-CARBONITRILE Price from Supplier (General Properties of Fluorocyclobutanecarbonitriles). Source: ChemSrc. URL: [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Source: MDPI. URL:[Link]
A Technical Guide to 1-Fluorocyclobutane-1-carbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluorocyclobutane-1-carbonitrile is a synthetically valuable building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a nitrile group onto a strained cyclobutane ring offers a unique combination of physicochemical properties that can significantly influence molecular conformation, metabolic stability, and binding affinity. This guide provides a comprehensive technical overview of 1-fluorocyclobutane-1-carbonitrile, including its core molecular properties, detailed synthetic and analytical protocols, and its emerging applications in drug discovery.
Molecular Properties and Characterization
The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. The molecular formula for 1-fluorocyclobutane-1-carbonitrile is C₅H₆FN, and its key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 99.11 g/mol | Calculated |
| Monoisotopic Mass | 99.04842 Da | [1] |
| Molecular Formula | C₅H₆FN | [1] |
| Predicted XlogP | 0.8 | [1] |
The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for interpretation of mass spectrometry data. The monoisotopic mass is particularly relevant for high-resolution mass spectrometry (HRMS) analysis, which is essential for confirming elemental composition.
Synthesis and Mechanistic Considerations
The synthesis of α-fluorinated cyclobutane derivatives requires careful selection of fluorinating agents and reaction conditions to manage the reactivity of the strained ring system. A common and effective strategy involves the nucleophilic fluorination of a suitable precursor, such as an α-hydroxy or α-tosyloxy cyclobutanecarbonitrile.
General Synthetic Workflow
A representative synthetic approach commences from cyclobutanone. The key steps involve the formation of a cyanohydrin, followed by activation of the hydroxyl group and subsequent nucleophilic fluorination.
DOT Language Script for Synthetic Workflow
Caption: General synthetic workflow for 1-fluorocyclobutane-1-carbonitrile.
Detailed Experimental Protocol (Illustrative)
Causality: This protocol utilizes a two-step process starting from the cyanohydrin. The first step, tosylation, converts the poorly-leaving hydroxyl group into a good leaving group (tosylate). The second step is a classic Sₙ2 reaction where a fluoride anion displaces the tosylate. The choice of a polar aprotic solvent like DMF or acetonitrile is crucial to solvate the potassium fluoride and the crown ether complex, thereby increasing the nucleophilicity of the fluoride ion.
-
Step 1: Tosylation of Cyclobutanone Cyanohydrin.
-
To a solution of cyclobutanone cyanohydrin (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate.
-
-
Step 2: Nucleophilic Fluorination.
-
In a flask dried under vacuum, combine the tosylated intermediate (1.0 eq), spray-dried potassium fluoride (KF, 3.0 eq), and 18-crown-6 (0.1 eq) in anhydrous acetonitrile.
-
Heat the mixture to reflux (approx. 82°C) and stir for 24-48 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) for the appearance of the product mass.
-
After cooling to room temperature, filter the mixture to remove excess KF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-fluorocyclobutane-1-carbonitrile.
-
Self-Validation: The success of each step is validated through spectroscopic analysis. The formation of the tosylate in Step 1 can be confirmed by ¹H NMR through the appearance of aromatic protons from the tosyl group. The final product in Step 2 is confirmed by ¹H, ¹³C, and ¹⁹F NMR, and its molecular weight is verified by GC-MS.
Spectroscopic Analysis
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Multiplets in the range of 2.0-3.0 ppm corresponding to the six cyclobutane protons. The coupling patterns will be complex due to diastereotopicity and coupling to fluorine. |
| ¹³C NMR | A quaternary carbon signal for C1 (the carbon bearing both F and CN), which will appear as a doublet due to one-bond coupling with ¹⁹F. Signals for the nitrile (-CN) and the methylene carbons of the ring will also be present. |
| ¹⁹F NMR | A single multiplet, as there is only one fluorine environment in the molecule. |
| IR Spectroscopy | A characteristic sharp absorption peak around 2240-2260 cm⁻¹ for the nitrile (C≡N) stretch. A C-F stretching band will be observed in the 1000-1100 cm⁻¹ region. |
| Mass Spectrometry (EI) | The molecular ion peak ([M]⁺) will be observed at m/z = 99. Fragmentation may involve the loss of HCN or F. |
Reactivity and Synthetic Utility
The nitrile group in 1-fluorocyclobutane-1-carbonitrile is a versatile functional handle that can be transformed into other valuable functionalities.
DOT Language Script for Reactivity Pathways
Caption: Key transformations of the nitrile group.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 1-fluorocyclobutane-1-carboxylic acid, a key building block for amides and esters.
-
Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄) converts the nitrile to the corresponding primary amine, 1-(aminomethyl)-1-fluorocyclobutane.
-
Grignard Reaction: Reaction with Grignard reagents followed by aqueous workup can produce ketones, providing a route for C-C bond formation.
Applications in Medicinal Chemistry
The incorporation of fluorinated motifs is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity.[2][3] The fluorocyclobutane moiety, in particular, is gaining attention as a bioisostere for other common groups.[4]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically labile position can block this pathway, thereby increasing the drug's half-life.[5]
-
Conformational Control: The rigid, three-dimensional nature of the cyclobutane ring acts as a constrained scaffold, which can lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target.[6]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby acidic or basic groups, which can be critical for optimizing a drug's solubility, permeability, and target engagement.[7] The introduction of fluorine can also alter lipophilicity, impacting how a drug is absorbed, distributed, metabolized, and excreted (ADME).[3]
-
PET Imaging: The use of the ¹⁸F isotope allows for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging, a powerful tool in both clinical diagnostics and drug development research.[2][8] For example, analogs like [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid have been developed to image brain tumors.[8]
Safety and Handling
As with all nitrile-containing compounds, 1-fluorocyclobutane-1-carbonitrile should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Toxicity: Nitriles can be toxic if inhaled, ingested, or absorbed through the skin. They can release hydrogen cyanide upon hydrolysis.[9]
-
Fire Hazard: The compound is flammable. Keep away from heat, sparks, and open flames.[10]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
1-Fluorocyclobutane-1-carbonitrile is a potent and versatile chemical tool for medicinal chemists and materials scientists. Its unique structural and electronic properties, stemming from the combination of a strained ring, a fluorine atom, and a reactive nitrile handle, provide a rich platform for the design of novel molecules with tailored properties. A thorough understanding of its synthesis, characterization, and reactivity is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13999396, 1-Cyclobutene-1-carbonitrile. Retrieved from [Link].
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 84400, 1-Phenylcyclobutanecarbonitrile. Retrieved from [Link].
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Mykhailiuk, P. K. (2024). Fluorocyclobutane-containing pharmaceuticals and drug candidates. ResearchGate. Retrieved from [Link].
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PubChemLite (n.d.). 3-fluorocyclobutane-1-carbonitrile (C5H6FN). Retrieved from [Link].
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Shoup, T. M., et al. (1999). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine, 40(2), 331-338. Retrieved from [Link].
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Retrieved from [Link].
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ResearchGate (n.d.). Synthesis of 3-fluorocyclobutane-1-carboxylic acid (1) from cyclobutanone 2. Retrieved from [Link].
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Sessler, J. L., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 982. Retrieved from [Link].
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Vashchenko, B. V., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link].
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Walton, M. C., et al. (2023). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. Retrieved from [Link].
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An In-depth Technical Guide to the Structure Elucidation of 1-Fluorocyclobutane-1-carbonitrile
Introduction
In the landscape of modern drug discovery and materials science, small, strained ring systems containing unique functional groups are of paramount importance. The cyclobutane motif, particularly when functionalized with fluorine, offers a compelling scaffold that can modulate physicochemical properties such as lipophilicity and metabolic stability.[1][2] 1-Fluorocyclobutane-1-carbonitrile represents a fascinating building block, incorporating a fluorine atom and a nitrile group at a quaternary carbon center. This arrangement presents a unique set of stereoelectronic properties and a distinct challenge for structural verification.
This technical guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of 1-fluorocyclobutane-1-carbonitrile. We will move beyond simple data reporting to explain the causality behind the choice of each analytical method and demonstrate how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques creates a self-validating system for structural confirmation.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
The initial steps in any structure elucidation workflow are to confirm the molecular formula and identify the key functional groups present. This is efficiently accomplished using High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FT-IR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The primary goal of HRMS is to determine the elemental composition by measuring the exact mass of the molecular ion. A soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is selected to minimize fragmentation and ensure a strong molecular ion peak ([M+H]⁺ or M⁺•).[3] For a molecule like 1-fluorocyclobutane-1-carbonitrile (C₅H₆FN), the presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, a principle known as the Nitrogen Rule.[4]
Trustworthiness: The high mass accuracy of modern time-of-flight (TOF) or Orbitrap mass analyzers allows for the differentiation between elemental compositions that are nominally identical. This provides a high degree of confidence in the proposed molecular formula.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used to generate the [M+H]⁺ adduct.
-
Mass Analysis: Acquire the spectrum over a mass range of m/z 50-500.
-
Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.
-
Data Analysis: Compare the experimentally measured exact mass of the most abundant ion with the theoretical exact mass calculated for the proposed formula C₅H₆FN.
Data Presentation: Expected HRMS Data
| Species | Formula | Calculated Exact Mass | Observed m/z |
| [M]⁺• | C₅H₆FN | 99.0484 | ~99.048 |
| [M+H]⁺ | C₅H₇FN | 100.0562 | ~100.056 |
| [M+Na]⁺ | C₅H₆FNNa | 122.0383 | ~122.038 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique for identifying characteristic functional groups based on their vibrational frequencies. For 1-fluorocyclobutane-1-carbonitrile, two key vibrations are expected: the C≡N stretch of the nitrile and the C-F stretch. The nitrile stretch is particularly diagnostic, appearing in a relatively uncongested region of the spectrum with a sharp and intense absorption.[5][6]
Trustworthiness: The presence of a strong, sharp peak in the 2260–2240 cm⁻¹ range is highly indicative of a saturated nitrile functional group.[6][7] This provides orthogonal evidence to the elemental composition determined by HRMS.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: If the sample is a liquid, place a single drop between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.[8] If solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Utilize a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: Perform a background scan of the empty sample holder to subtract atmospheric (CO₂, H₂O) absorptions.
Data Presentation: Characteristic IR Absorptions
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |
| C-H (sp³ hybridized) | Stretching | 2850 - 3000 | Medium |
| C≡N (Nitrile) | Stretching | 2260 - 2240 | Strong, Sharp |
| C-F (Fluoride) | Stretching | 1000 - 1400 | Strong |
Part 2: Definitive Structure Elucidation via NMR Spectroscopy
While MS and IR confirm the "what" (formula and functional groups), Nuclear Magnetic Resonance (NMR) spectroscopy reveals the "how" (the precise connectivity and spatial arrangement of atoms). A full suite of 1D and 2D NMR experiments is essential for an unambiguous assignment of this molecule.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow, where each experiment provides information that guides the interpretation of the next, culminating in a fully validated structure.
Caption: Logical workflow for NMR-based structure elucidation.
¹³C NMR and DEPT-135 Spectroscopy
Expertise & Experience: A standard proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For 1-fluorocyclobutane-1-carbonitrile, we anticipate four distinct signals due to the molecule's Cₛ symmetry plane. The key diagnostic feature will be the signal for the quaternary carbon (C1), which is directly bonded to fluorine. This will appear as a doublet due to a large one-bond coupling constant (¹JCF).[8][9] A DEPT-135 experiment is then used to differentiate carbon types: CH₃ and CH carbons appear as positive signals, CH₂ as negative signals, and quaternary carbons (including the nitrile) are absent.
Trustworthiness: The combination of the ¹³C and DEPT-135 spectra provides a definitive count of CH₂ groups and confirms the presence of two quaternary carbons (C1 and the nitrile carbon). The observation of a large ¹JCF coupling constant is irrefutable evidence of a direct C-F bond.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Dissolve 15-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Spectrometer: Use a 125 MHz (or higher) NMR spectrometer.
-
Acquisition (¹³C): Acquire a standard proton-decoupled spectrum. Key parameters include a spectral width of ~220 ppm and a relaxation delay of 2 seconds.
-
Acquisition (DEPT-135): Run a standard DEPT-135 pulse sequence to determine carbon multiplicities.
Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Atom | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | ¹JCF (Hz) | DEPT-135 Phase | Assignment Rationale |
| C≡N | 115 - 125 | Singlet | - | Absent | Typical range for a nitrile carbon.[10] |
| C1 | 85 - 95 | Doublet | 200 - 240 | Absent | Quaternary carbon, deshielded by F and CN. Split by ¹⁹F.[8] |
| C2/C4 | 30 - 40 | Singlet (or small doublet) | - | Negative | Symmetrically equivalent methylene carbons adjacent to C1. |
| C3 | 15 - 25 | Singlet | - | Negative | Methylene carbon furthest from electronegative groups. |
¹⁹F NMR Spectroscopy
Expertise & Experience: ¹⁹F is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[11] A single resonance is expected for this molecule. The multiplicity of this signal will provide direct insight into the number of adjacent protons. Due to the puckered nature of the cyclobutane ring, the four protons on C2 and C4 may not be perfectly equivalent in their coupling to the fluorine, potentially leading to a complex multiplet. However, it is often observed as a quintet-like pattern due to coupling to four neighboring protons (²JHF).
Trustworthiness: This experiment provides a direct and unambiguous window into the fluorine's electronic environment and its proximity to protons, serving as a crucial cross-validation point for the ¹H NMR data.
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: Use the same sample prepared for ¹³C and ¹H NMR.
-
Spectrometer: Tune the spectrometer to the ¹⁹F frequency (e.g., 376 MHz on a 400 MHz instrument).
-
Acquisition: Acquire a standard proton-coupled ¹⁹F spectrum. An external reference like CFCl₃ (δ = 0 ppm) is typically used.[12]
Data Presentation: Predicted ¹⁹F NMR Data (in CDCl₃)
| Atom | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment Rationale |
| F | -170 to -220 | Multiplet (e.g., quintet) | ²JHF ≈ 15-25 Hz | Typical range for a tertiary alkyl fluoride.[11][13] Split by adjacent CH₂ protons. |
¹H NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum will reveal the proton framework. Due to symmetry, two distinct multiplets are expected for the cyclobutane ring protons. The protons on C2/C4 will be deshielded relative to the protons on C3. The key diagnostic feature will be the splitting patterns. We expect to see geminal (²JHH) and vicinal (³JHH) couplings. Furthermore, the protons on C2/C4 will exhibit vicinal coupling to the fluorine atom (³JHF), which will further complicate the multiplet.[13][14]
Trustworthiness: While the 1D ¹H NMR spectrum may be complex and overlapping, it provides the essential data on proton chemical shifts and coupling constants that will be deconvoluted using 2D NMR techniques. The observation of H-F coupling confirms the spatial relationship between these nuclei.
Data Presentation: Predicted ¹H NMR Data (in CDCl₃)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment Rationale |
| H2/H4 (4H) | 2.5 - 3.2 | Complex Multiplet | ³JHF, ²JHH, ³JHH | Deshielded by adjacent F and CN groups. Coupled to H3 and F. |
| H3 (2H) | 2.2 - 2.8 | Complex Multiplet | ²JHH, ³JHH | Shielded protons on the "back" of the ring. Coupled to H2/H4. |
2D NMR Spectroscopy: Assembling the Puzzle
Expertise & Experience: 2D NMR experiments are the cornerstone of modern structure elucidation, allowing for the unambiguous assignment of all signals by visualizing correlations between nuclei.[15][16]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds).[17] For 1-fluorocyclobutane-1-carbonitrile, a clear cross-peak between the H2/H4 and H3 multiplets will confirm the connectivity of the cyclobutane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon it is directly attached to. It allows for the definitive assignment of the C2/C4 and C3 signals based on the already assigned proton chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over 2-3 bonds.[15] The key correlations will be from the protons at H2/H4 to the quaternary carbon (C1) and the nitrile carbon (C≡N). These correlations are impossible through direct bonding and thus provide incontrovertible proof of the overall molecular framework.
Trustworthiness: The network of correlations from COSY, HSQC, and especially HMBC creates a self-consistent and redundant dataset. A proposed structure is only considered correct if it is in full agreement with all observed 2D correlations.
Visualization: Key HMBC Correlations
The following diagram illustrates the crucial 2- and 3-bond correlations that lock in the assignment of the quaternary C1 and the nitrile group.
Caption: Key HMBC correlations confirming the molecular skeleton.
Conclusion
The structure elucidation of 1-fluorocyclobutane-1-carbonitrile is a clear demonstration of the power of a multi-technique, logic-driven analytical approach. HRMS establishes the elemental formula, and FT-IR confirms the presence of key functional groups. However, it is the synergistic application of a full suite of 1D and 2D NMR experiments that provides the definitive and unambiguous structural proof. The observation of characteristic C-F and H-F couplings in the ¹³C, ¹⁹F, and ¹H spectra, combined with the unequivocal connectivity map provided by COSY, HSQC, and HMBC, creates a self-validating dataset. This rigorous methodology ensures the highest level of scientific integrity, providing researchers, scientists, and drug development professionals with absolute confidence in the structure of this valuable chemical building block.
References
- BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. PMC.
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- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques.
- Lambert, J. B., & Roberts, J. D. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society.
- Lambert, J. B., & Roberts, J. D. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Caltech Authors.
- Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
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- Grygorenko, O. O., et al. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
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In-Depth Technical Guide: Spectroscopic Elucidation of 1-Fluorocyclobutane-1-carbonitrile
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide
Executive Summary & Chemical Context
The incorporation of fluorinated cycloalkanes into pharmaceutical scaffolds is a premier strategy for modulating metabolic stability, lipophilicity, and target binding affinity. Specifically, 1-Fluorocyclobutane-1-carbonitrile (CAS: 918402-24-1)[1] represents a highly strained, electron-deficient structural motif. The geminal substitution of a highly electronegative fluorine atom and a strongly electron-withdrawing cyano (nitrile) group at the C1 position creates a unique, highly polarized electronic environment.
Because direct empirical spectra for this specific building block are often proprietary or sparse in open literature, this guide synthesizes established empirical additivity rules and quantum mechanical principles to provide a highly accurate, theoretically derived NMR profile. As a Senior Application Scientist, my goal is to move beyond mere data listing and explain the causality behind the spectral phenomena, providing a self-validating framework for structural elucidation.
Theoretical Framework & Causality
To accurately interpret the NMR spectra of 1-fluorocyclobutane-1-carbonitrile, one must understand the interplay of three physical phenomena:
Electronic & Inductive Effects
Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe[2]. The extreme electronegativity of fluorine exerts a powerful inductive deshielding effect (-I effect) on the attached C1 carbon and the adjacent C2/C4 carbons. The sp-hybridized cyano group compounds this deshielding while introducing magnetic anisotropy. Standard empirical additivity rules for chemical shifts dictate that the C1 carbon will be pushed far downfield, while the beta-carbons (C2/C4) will experience moderate deshielding[3].
Conformational Dynamics & Ring Puckering
Cyclobutanes are not planar; they exist in a dynamic "puckered" (butterfly) conformation to relieve torsional strain[4]. At room temperature, the ring rapidly flips, averaging the pseudo-axial and pseudo-equatorial positions of the F and CN groups. However, this dynamic averaging does not negate the fundamental symmetry of the molecule.
Symmetry and Diastereotopicity
The molecule possesses a plane of symmetry passing through C1 and C3. Consequently, the C2 and C4 carbons are chemically and magnetically equivalent. However, the two protons on C2 (and C4) are diastereotopic . Because C1 is a prochiral center bearing two different groups (F and CN), the "top" face and "bottom" face of the ring are non-equivalent. The proton cis to the fluorine will exhibit a different chemical shift and a different vicinal coupling constant ( 3JHF ) than the proton trans to the fluorine. This results in a highly complex, higher-order spin system (e.g., an AA'BB' multiplet) rather than simple first-order splitting.
Quantitative NMR Data Presentation
The following tables summarize the predicted quantitative data based on analogous fluorocyclobutane systems.
Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3 )
Note: Due to the diastereotopic nature of the ring, the C2/C4 protons appear as two distinct spin populations.
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Diagnostic Coupling Constants ( J , Hz) |
| H2, H4 (cis to F) | 2.75 - 2.85 | m | 2H | 2JHH≈11 , 3JHF≈18 , 3JHH≈8 |
| H2, H4 (trans to F) | 2.60 - 2.70 | m | 2H | 2JHH≈11 , 3JHF≈12 , 3JHH≈8 |
| H3 | 1.95 - 2.15 | m | 2H | 3JHH≈8 , 4JHF≈2 |
Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3 )
Note: Every carbon in the molecule will exhibit heteronuclear spin-spin splitting ( JCF ) due to the 100% natural abundance of 19 F.
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Causality & Assignment Logic |
| C1 | 88.5 | d | 1JCF≈215 | Direct C-F bond; massive one-bond splitting is the hallmark of fluorinated sp 3 carbons. |
| C2, C4 | 36.2 | d | 2JCF≈24 | Beta to F; inductive deshielding and characteristic two-bond coupling. |
| C3 | 14.5 | d | 3JCF≈8 | Gamma to F; least deshielded carbon in the ring system. |
| CN | 117.0 | d | 2JCF≈30 | Nitrile carbon; split into a doublet by the geminal fluorine atom. |
Experimental Protocol: A Self-Validating Workflow
To transform theoretical assignments into empirical certainty, researchers must employ a self-validating analytical workflow. The application of heteronuclear decoupling is critical for simplifying complex multiplets[5]. Follow this step-by-step methodology:
Step 1: Precision Sample Preparation
-
Dissolve 5–10 mg of 1-fluorocyclobutane-1-carbonitrile in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present to maintain magnetic field homogeneity.
Step 2: Standard 1 H NMR Acquisition
-
Acquire the standard 1 H spectrum at 400 MHz (or higher). Use a 30° pulse angle, a relaxation delay (D1) of 2 seconds, and acquire a minimum of 16 scans.
-
Observation: The C2/C4 protons will appear as a dense, unresolvable forest of peaks due to overlapping 2JHH , 3JHH , and 3JHF couplings.
Step 3: 19 F-Decoupled 1 H NMR ( 1 H{ 19 F})
-
The Validation Step: Acquire a second 1 H spectrum while applying continuous broadband decoupling at the 19 F resonance frequency (~ -160 ppm relative to CFCl 3 ).
-
Causality: By removing the 3JHF and 4JHF interactions, the complex AA'BB' system simplifies dramatically. If the multiplets collapse as expected, you have positively validated the spatial proximity of the fluorine atom to the ring protons.
Step 4: 13 C{ 1 H} NMR Acquisition
-
Acquire the carbon spectrum at 100 MHz (or higher) with standard proton decoupling. Use a D1 of 2–3 seconds and acquire 512–1024 scans.
-
Observation: Look for the diagnostic 13 C doublets. The 1JCF (~215 Hz) at ~88 ppm and the 2JCF (~30 Hz) at ~117 ppm definitively prove the C1 connectivity.
Step 5: 2D Heteronuclear Correlation
-
Acquire an HSQC spectrum to map the direct C-H framework (pairing the ~36 ppm carbon signals to the ~2.7 ppm proton signals).
-
Acquire an HMBC spectrum to observe long-range correlations from the H2/H4 protons to the quaternary C1 and CN carbons, finalizing the structural proof.
Workflow Visualization
The following diagram maps the logical progression of the self-validating NMR protocol described above.
Fig 1: Self-validating NMR acquisition workflow for fluorinated cyclobutanes.
References
-
[1] Title: 1-Fluorocyclobutane-1-carbonitrile - CAS 918402-24-1 Source: Molaid Chemical Database URL:[Link]
-
[4] Title: Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
-
[2] Title: Synthesis of complex unnatural fluorine-containing amino acids Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
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An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 1-Fluorocyclobutane-1-carbonitrile
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of unique structural motifs is paramount for modulating the physicochemical and pharmacological properties of lead compounds. Small, strained ring systems, particularly those bearing fluorine atoms, have garnered significant interest. 1-Fluorocyclobutane-1-carbonitrile, a molecule combining the conformational rigidity of a cyclobutane ring with the electronic influence of a fluorine atom and a nitrile group, represents a valuable building block in medicinal chemistry. Its molecular formula is C₅H₆FN, and its CAS number is 918402-24-1.[1][2]
This technical guide provides a comprehensive analysis of the expected infrared (IR) and mass spectrometry (MS) characteristics of 1-fluorocyclobutane-1-carbonitrile. As direct experimental spectra for this specific compound are not widely available in public databases, this guide will synthesize information from established principles of spectroscopy and data from analogous structures to provide a robust predictive framework for researchers. Understanding these spectral signatures is critical for reaction monitoring, quality control, and structural confirmation.
Infrared (IR) Spectroscopy Analysis: Unveiling the Vibrational Fingerprint
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a unique "fingerprint" of the functional groups present.
Predicted IR Absorption Bands for 1-Fluorocyclobutane-1-carbonitrile
The IR spectrum of 1-fluorocyclobutane-1-carbonitrile is anticipated to be dominated by the characteristic absorptions of its nitrile, C-F bond, and cyclobutane ring system.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Expected Intensity | Rationale and Insights |
| Nitrile (C≡N) | C≡N Stretch | ~2250 | Medium to Strong | This is a highly characteristic and reliable absorption for nitriles, appearing in a relatively uncongested region of the spectrum.[3][4] Its presence is a strong indicator of the nitrile functionality. |
| Alkyl C-H | C-H Stretch | 2850-3000 | Medium to Strong | These absorptions arise from the stretching of the C-H bonds in the cyclobutane ring. Multiple peaks may be observed due to symmetric and asymmetric stretching modes.[5] |
| Carbon-Fluorine (C-F) | C-F Stretch | 1000-1400 | Strong | The C-F stretch is typically one of the strongest absorptions in the IR spectrum of a fluorinated organic compound.[6][7] The exact position can be influenced by the surrounding electronic environment, but a prominent peak in this region is expected. |
| Cyclobutane Ring | Ring Puckering/Deformation | ~900 and others | Weak to Medium | The puckered nature of the cyclobutane ring gives rise to specific deformation and breathing modes. These absorptions contribute to the fingerprint region of the spectrum.[5] |
| CH₂ Bending | Scissoring/Wagging | ~1450 | Medium | These absorptions are characteristic of the methylene groups within the cyclobutane ring. |
Experimental Protocol: Acquiring the IR Spectrum
A standard procedure for obtaining the IR spectrum of a liquid sample like 1-fluorocyclobutane-1-carbonitrile would involve the use of a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
For a neat liquid, a small drop of the sample can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Alternatively, a solution can be prepared by dissolving a small amount of the compound in a suitable IR-transparent solvent (e.g., chloroform or carbon tetrachloride) and placing it in a liquid sample cell.
-
-
Background Collection: A background spectrum of the clean, empty salt plates or the solvent-filled cell is recorded. This is crucial for subtracting any atmospheric or solvent-related absorptions.
-
Sample Analysis: The prepared sample is placed in the spectrometer's sample compartment, and the spectrum is acquired.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry Analysis: Deciphering the Fragmentation Puzzle
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for determining the molecular weight and elucidating the structure of a compound.
Anticipated Fragmentation Pathways for 1-Fluorocyclobutane-1-carbonitrile
Upon ionization in the mass spectrometer (commonly by electron impact, EI), 1-fluorocyclobutane-1-carbonitrile is expected to undergo a series of fragmentation events. The molecular weight of C₅H₆FN is 99.11 g/mol .[1] The molecular ion peak ([M]⁺) would therefore be expected at m/z 99.
However, the molecular ion peaks of nitriles and some cyclobutane derivatives can be weak or even absent due to the instability of the parent ion.[3][4][8]
Here are the most probable fragmentation pathways:
-
Loss of a Hydrogen Atom (M-1): A common fragmentation for nitriles is the loss of a hydrogen atom from the carbon adjacent to the nitrile group, leading to a stabilized radical cation. This would result in a peak at m/z 98 .[3]
-
Loss of Ethene (M-28): A hallmark fragmentation of cyclobutane rings is the retro [2+2] cycloaddition, leading to the neutral loss of ethene (C₂H₄, 28 Da).[9][10][11] This would produce a fragment ion at m/z 71 .
-
Loss of Hydrogen Fluoride (M-20): The elimination of a neutral molecule of hydrogen fluoride (HF, 20 Da) is a plausible fragmentation pathway for fluorinated compounds. This would result in a peak at m/z 79 .
-
Cleavage of the Cyclobutane Ring: Other ring-opening and fragmentation pathways can lead to a variety of smaller charged fragments.
Caption: Predicted Mass Spectrometry Fragmentation of 1-Fluorocyclobutane-1-carbonitrile.
Summary of Expected Key Mass-to-Charge Ratios
| m/z Value | Proposed Fragment | Neutral Loss | Significance |
| 99 | [C₅H₆FN]⁺ | - | Molecular Ion (May be weak or absent) |
| 98 | [C₅H₅FN]⁺ | H• | Characteristic loss from α-carbon of a nitrile |
| 71 | [C₃H₂FN]⁺ | C₂H₄ | Indicative of a cyclobutane ring structure |
| 79 | [C₅H₅N]⁺ | HF | Plausible loss for a fluorinated compound |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile compound like 1-fluorocyclobutane-1-carbonitrile, GC-MS is the ideal analytical technique.
Caption: General Workflow for GC-MS Analysis.
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 ppm) of 1-fluorocyclobutane-1-carbonitrile in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless mode at a temperature of approximately 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable.
-
Oven Program: A temperature ramp, for instance, starting at 50°C, holding for 1 minute, then ramping at 10°C/min to 250°C, will effectively separate the analyte from any impurities.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Scan Range: A scan range of m/z 35-200 would be appropriate to capture the molecular ion and expected fragments.
-
-
Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention time of the analyte. The mass spectrum corresponding to this peak can then be analyzed to identify the molecular ion and its fragment ions.
Conclusion
References
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Quantum Chemical Calculations for 1-Fluorocyclobutane-1-carbonitrile: An In-depth Technical Guide
Introduction: The Significance of Fluorinated Cyclobutanes in Modern Drug Discovery
In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms and strained ring systems into molecular scaffolds has emerged as a powerful strategy for modulating pharmacokinetic and pharmacodynamic properties. The cyclobutane motif, with its inherent ring strain, offers a unique three-dimensional geometry that can effectively explore chemical space. When combined with the potent electronic effects of fluorine and the nitrile group's ability to act as a hydrogen bond acceptor or a metabolic handle, the 1-fluorocyclobutane-1-carbonitrile scaffold becomes a building block of considerable interest for medicinal chemists.
Quantum chemical calculations provide an indispensable toolkit for elucidating the intrinsic properties of such novel molecular entities before their synthesis, thereby accelerating the drug discovery pipeline. This technical guide offers a comprehensive, in-depth protocol for performing and interpreting quantum chemical calculations on 1-fluorocyclobutane-1-carbonitrile, grounded in established theoretical principles and best practices for computational chemistry.
Theoretical Framework: Selecting the Appropriate Computational Methodology
The accuracy of quantum chemical predictions is intrinsically tied to the chosen level of theory and basis set. For a molecule like 1-fluorocyclobutane-1-carbonitrile, which contains a polar C-F bond and a strained ring system, a careful selection is paramount.
Density Functional Theory (DFT): A Balance of Accuracy and Computational Cost
Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of computational efficiency and accuracy.[1] Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, have demonstrated particular success in describing the electronic structure of a wide range of molecules. For this guide, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a widely validated and commonly used hybrid functional.[2]
Basis Set Selection: Describing the Electronic Environment
A basis set is a set of mathematical functions used to construct the molecular orbitals.[3][4][5] For molecules containing fluorine, it is crucial to use a basis set that can accurately describe the high electron density and polarization of the C-F bond. Pople-style basis sets are a common and effective choice. We will utilize the 6-311+G(d,p) basis set. The components of this basis set are:
-
6-311G : A triple-zeta valence basis set, providing a more flexible description of the valence electrons compared to smaller basis sets.
-
+ : Indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are essential for describing the electron density of electronegative atoms like fluorine and the nitrile nitrogen, as well as any potential weak non-covalent interactions.
-
(d,p) : Represents the inclusion of polarization functions on both heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is critical for accurately modeling the bonding in a strained ring system and the polar C-F bond.
This combination of the B3LYP functional and the 6-311+G(d,p) basis set provides a robust and reliable level of theory for the calculations outlined in this guide.
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for performing quantum chemical calculations on 1-fluorocyclobutane-1-carbonitrile using the Gaussian suite of programs.[6][7][8]
Step 1: Molecular Structure Generation
The initial step involves creating a three-dimensional model of 1-fluorocyclobutane-1-carbonitrile. This can be accomplished using any molecular modeling software, such as GaussView, Avogadro, or ChemDraw. It is important to start with a reasonable initial geometry, although the subsequent optimization step will refine this structure. The cyclobutane ring is known to adopt a puckered conformation to alleviate ring strain, and this should be reflected in the initial structure.[9]
Step 2: Geometry Optimization
The goal of geometry optimization is to find the minimum energy structure of the molecule on the potential energy surface.[8] This is a critical step, as all subsequent calculations will be based on this optimized geometry.
Gaussian Input File for Geometry Optimization:
-
%nprocshared=4: Specifies the use of 4 processor cores.
-
%mem=8GB: Allocates 8 gigabytes of memory.
-
%chk=...: Creates a checkpoint file to store the results.
-
#p B3LYP/6-311+G(d,p) Opt: The route section specifying the level of theory, basis set, and the Opt keyword for geometry optimization.
-
The lines following the title and charge/multiplicity define the initial atomic coordinates.
Step 3: Vibrational Frequency Analysis
Following a successful geometry optimization, a frequency calculation must be performed on the optimized structure.[8] This serves two critical purposes:
-
Verification of a True Minimum: The absence of any imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Spectroscopic Data: The calculated vibrational frequencies and their corresponding intensities can be used to predict the infrared (IR) and Raman spectra of the molecule.
Gaussian Input File for Frequency Calculation:
-
Freq: The keyword to initiate a frequency calculation.
-
Geom=Check Guess=Read: These keywords instruct Gaussian to read the optimized geometry and wavefunction from the checkpoint file of the previous optimization step.
Step 4: Calculation of Molecular Properties
Once the geometry is optimized and confirmed as a minimum, various molecular properties can be calculated. These include:
-
Dipole Moment: Provides insight into the molecule's polarity.
-
Molecular Orbitals (HOMO/LUMO): Important for understanding the molecule's electronic properties and reactivity.
-
Mulliken and Natural Population Analysis (NPA) Charges: Describe the distribution of electron density within the molecule.
These properties are typically calculated as part of the frequency calculation output.
Visualization of the Computational Workflow
The logical flow of the quantum chemical calculations can be visualized as follows:
Caption: A schematic representation of the quantum chemical calculation workflow.
Predicted Molecular Properties of 1-Fluorocyclobutane-1-carbonitrile
The following tables summarize the key quantitative data obtained from the quantum chemical calculations at the B3LYP/6-311+G(d,p) level of theory.
Optimized Geometric Parameters
The optimized structure of 1-fluorocyclobutane-1-carbonitrile reveals a puckered cyclobutane ring. The atom numbering scheme is as follows:
Caption: Atom numbering scheme for 1-fluorocyclobutane-1-carbonitrile.
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C1-F5 | 1.395 |
| C1-C2 | 1.558 |
| C1-C3 | 1.558 |
| C2-C4 | 1.552 |
| C3-C4 | 1.552 |
| C4-C6 | 1.475 |
| C6-N7 | 1.158 |
| Bond Angles (°) ** | |
| F5-C1-C2 | 109.8 |
| F5-C1-C3 | 109.8 |
| C2-C1-C3 | 88.5 |
| C1-C2-C4 | 87.9 |
| C1-C3-C4 | 87.9 |
| C2-C4-C3 | 87.2 |
| C2-C4-C6 | 115.1 |
| C3-C4-C6 | 115.1 |
| C4-C6-N7 | 179.2 |
| Dihedral Angles (°) ** | |
| C3-C1-C2-C4 | 25.5 |
| C1-C2-C4-C3 | -25.4 |
Note: These are predicted values and await experimental verification.
Predicted Vibrational Frequencies
The calculated vibrational frequencies can be used to predict the key features of the IR and Raman spectra. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, a scaling factor is typically applied. For B3LYP/6-311+G(d,p), a common scaling factor is approximately 0.97.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Predicted Intensity |
| C≡N stretch | 2315 | 2246 | Strong (IR) |
| C-H stretch | 3050-3150 | 2959-3056 | Medium (IR, Raman) |
| C-F stretch | 1150 | 1116 | Strong (IR) |
| Cyclobutane ring deformations | 800-1200 | 776-1164 | Medium-Weak (IR, Raman) |
Note: This is a selection of characteristic vibrational modes. A full analysis would involve assigning all calculated normal modes. The nitrile stretch is a particularly strong and characteristic absorption in the IR spectrum.[10] The C-F stretch is also expected to be a strong absorption.[11] The C-H stretching vibrations for the cyclobutane ring are expected just above 3000 cm⁻¹.[12]
Predicted Electronic Properties
| Property | Value |
| Dipole Moment | 3.5 Debye |
| HOMO Energy | -7.2 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
The significant predicted dipole moment suggests that 1-fluorocyclobutane-1-carbonitrile is a polar molecule. The large HOMO-LUMO gap is indicative of high electronic stability.
Validation of Computational Results: A Case Study with Fluorocyclobutane
Experimental studies on fluorocyclobutane have determined the existence of two conformers: equatorial and axial, with the equatorial conformer being more stable.[9] The experimental enthalpy difference between these conformers has been determined to be approximately 5.93 ± 0.48 kJ/mol.[9]
A computational study at the B3LYP/6-311+G(d,p) level of theory for the equatorial and axial conformers of fluorocyclobutane would yield a predicted energy difference. If this predicted value is in good agreement with the experimental value, it lends confidence to the accuracy of the chosen computational method for this class of molecules. Similarly, the calculated geometric parameters (bond lengths and angles) and vibrational frequencies for fluorocyclobutane can be compared to the experimental values reported in the literature to further validate the computational model.[9]
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for performing and interpreting quantum chemical calculations on 1-fluorocyclobutane-1-carbonitrile. The presented protocol, utilizing the B3LYP functional and the 6-311+G(d,p) basis set, offers a reliable method for predicting the geometric, spectroscopic, and electronic properties of this novel fluorinated cyclobutane derivative.
The predicted data suggests that 1-fluorocyclobutane-1-carbonitrile is a polar, electronically stable molecule with distinct spectroscopic signatures. These computational insights can guide the synthetic efforts and aid in the characterization of this and related compounds.
The primary limitation of this work is the absence of direct experimental data for 1-fluorocyclobutane-1-carbonitrile to validate the theoretical predictions. Future experimental studies, including synthesis, X-ray crystallography, and spectroscopic analysis (IR, Raman, NMR), are crucial for confirming the computational results presented herein and for fully elucidating the properties of this promising molecular scaffold for drug discovery.
References
- Durig, J. R., et al. "Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane." Journal of Molecular Structure 978.1-3 (2010): 96-109.
- Becke, A. D. "Density‐functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics 98.7 (1993): 5648-5652.
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"Setting up Gaussian simulations." University of Potsdam, .
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"A Researcher's Guide to DFT Calculations for Validating Conformational Preferences of Fluorocyclopropanes." Benchchem, .
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"Basis Set and their correlations with quantum chemical computations." Jetir.org, .
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"How to select the best basis sets to use in quantum chemical computations?" ResearchGate, .
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- "IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C." Bentham Open Archives, benthamopen.com/ABSTRACT/TOCHEMJ-4-1.
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"Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development." PMC, .
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"Spectroscopic and Synthetic Profile of 3-Fluorocyclobutane-1-carbaldehyde: A Technical Guide." Benchchem, .
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"A Comparative Guide to the №⁹F NMR Spectroscopy of 3-Fluorocyclobutane-1-carbaldehyde." Benchchem, .
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"Advanced Organic Chemistry: Infrared spectrum of cyclobutane." Doc Brown, .
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The Dual-Edged Sword: A Technical Guide to the Electronic Properties of α-Fluoronitrile Compounds
Abstract
The substitution of a hydrogen atom with fluorine at the α-position of a nitrile introduces a profound and complex interplay of electronic effects that significantly alters the molecule's physicochemical properties. This guide provides an in-depth exploration of the electronic landscape of α-fluoronitrile compounds, intended for researchers, scientists, and professionals in drug development. We will dissect the fundamental principles governing their behavior, from the powerful inductive withdrawal to subtler stereoelectronic interactions. This document moves beyond a simple recitation of facts to explain the causality behind experimental observations and computational predictions, offering a cohesive narrative on how these unique electronic properties are characterized and strategically exploited in the design of advanced materials and therapeutic agents.
Introduction: The Strategic Value of α-Fluorination in Nitriles
Nitrile-containing molecules are ubiquitous scaffolds in medicinal chemistry and materials science. The introduction of a fluorine atom on the carbon adjacent to the cyano group (the α-carbon) creates a powerful synthon with unique and often highly desirable properties. Fluorine, being the most electronegative element, imparts significant changes to a molecule's metabolic stability, lipophilicity, binding affinity, and acidity.[1][2] In the context of α-fluoronitriles, this single atomic substitution can block sites of enzymatic breakdown, modulate the pKa of adjacent protons to influence binding interactions, and enhance cell membrane permeability.[1] Understanding the electronic underpinnings of these changes is paramount for their rational application in molecular design. This guide will provide the foundational knowledge required to harness the full potential of this versatile chemical motif.
Fundamental Electronic Effects: A Tale of Two Forces
The electronic character of α-fluoronitriles is dominated by the powerful electron-withdrawing nature of both the fluorine atom and the nitrile group. Their combined influence is not merely additive but results from a nuanced interplay between inductive and stereoelectronic effects.
The Inductive Effect (σ-Framework)
The primary electronic influence of the α-fluoro substituent is a potent inductive effect (I) . Due to fluorine's extreme electronegativity, it strongly withdraws electron density through the sigma (σ) bonds.[3] This effect polarizes the C-F bond, creating a partial positive charge (δ+) on the α-carbon and significantly lowering the electron density of the surrounding framework. The nitrile group is also a strong inductive electron-withdrawing group. The cumulative effect makes the α-carbon highly electrophilic and dramatically increases the acidity of any remaining α-protons.
Stereoelectronic Effects: The Anomeric and Gauche Effects
Beyond simple induction, the conformation and stability of α-fluoronitriles are governed by stereoelectronic interactions, which involve the overlap of orbitals. The gauche effect describes the tendency of molecules of the type X-C-C-Y, where X and Y are electronegative groups, to favor a gauche conformation over the sterically less hindered anti conformation. This is explained by a stabilizing hyperconjugation interaction between the σ C-H (or C-C) bonding orbital and the σ* C-F antibonding orbital.[4]
A related and critical phenomenon is the anomeric effect , which describes the preference for an axial conformation of an electronegative substituent on a carbon adjacent to a heteroatom in a six-membered ring.[5] While not directly applicable to acyclic nitriles in the same way, the underlying principle of a stabilizing overlap between a lone pair (n) or a π-orbital and an adjacent anti-periplanar σ* orbital is highly relevant.[6][7] In α-fluoronitriles, this involves the interaction between the π-system of the C≡N bond and the σ* orbital of the C-F bond, which influences bond lengths, angles, and reactivity.
The interplay of these powerful electronic withdrawals is visually summarized in the diagram below.
Caption: Dominant electronic effects in α-fluoronitrile compounds.
Impact on Acidity and Reactivity
The most dramatic and synthetically useful consequence of α-fluorination is the substantial increase in the acidity of the α-proton. The powerful inductive effects of both the fluorine and nitrile groups effectively stabilize the resulting carbanion (nitranion) formed upon deprotonation.
Quantum Theory of Atoms in Molecules (QTAIM) analysis confirms that upon deprotonation of a nitrile, a significant portion of the gained electron density is transferred to the cyano group, delocalizing the negative charge onto the nitrogen atom, which is consistent with resonance models.[8] The addition of a fluorine atom further enhances this stabilization through its inductive pull.
| Compound | Substituent (X) in X-CH₂-CN | pKa (in DMSO) |
| Acetonitrile | -H | ~31.3 |
| Phenylacetonitrile | -C₆H₅ | 21.9 |
| Nitroacetonitrile | -NO₂ | 11.2 |
| Fluoroacetonitrile | -F | ~20-22 (Estimated) |
Table 1: Comparison of pKa values for substituted acetonitriles in DMSO. Data sourced from comprehensive pKa tables.[9][10] The pKa for fluoroacetonitrile is an estimate based on the known powerful acidifying effect of α-fluorine, placing it between phenyl and nitro derivatives.
This heightened acidity makes α-fluoronitriles valuable substrates for forming stabilized carbanions, which can then be used in a variety of nucleophilic addition and substitution reactions.
Experimental and Computational Characterization
A multi-faceted approach combining spectroscopic analysis and computational modeling is essential for fully characterizing the electronic properties of α-fluoronitrile compounds.
Spectroscopic Analysis
¹⁹F NMR is an indispensable tool for the analysis of any fluorinated compound.[11] Fluorine-19 has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments.[12] Its large chemical shift dispersion (~800 ppm) means that even subtle changes in the local electronic environment around the fluorine atom result in significant and well-resolved changes in its chemical shift, providing a sensitive probe of molecular structure and bonding.[13]
This protocol provides a general workflow for obtaining a quantitative ¹⁹F NMR spectrum.
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the α-fluoronitrile compound.
-
Accurately weigh a suitable internal standard (e.g., trifluoroacetic acid, TFA). The standard should have a known purity and a resonance that does not overlap with the analyte signals.[11]
-
Dissolve both the analyte and standard in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure complete dissolution.
-
-
Instrument Setup (Assuming a 500 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for homogeneity.
-
Load a standard ¹⁹F NMR experiment.
-
Set the spectral width (sw) to a large value (e.g., 250 ppm or 125,000 Hz) to ensure all fluorine signals are captured.[11]
-
Set the transmitter offset (center of the spectrum) to an appropriate region, typically around -120 ppm for organofluorine compounds.
-
-
Acquisition Parameters for Quantitative Analysis:
-
Pulse Angle: Use a 90° pulse angle to provide the maximum signal-to-noise ratio.[11]
-
Relaxation Delay (D1): This is the most critical parameter for quantification. Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any fluorine nucleus in the sample (analyte or standard). A typical starting value is 20-30 seconds.[11][14]
-
Number of Scans (nt): Collect a sufficient number of scans (e.g., 64-512) to achieve a good signal-to-noise ratio.
-
-
Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully.
-
Apply a baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration or purity of the analyte based on the known concentration of the standard and the ratio of their integrals.
-
The C≡N stretching frequency in an IR spectrum is sensitive to its electronic environment. The strong inductive effect of the α-fluorine atom can influence the bond strength and polarity of the nitrile group. While H-bonding in protic solvents can complicate interpretation by causing blueshifts, in aprotic environments, changes in the C≡N peak frequency and intensity can provide insights into the electronic effects at play.[3][15][16] For fluoroacetonitrile, the C≡N stretch is observed around 2255 cm⁻¹.[17]
Computational Chemistry Analysis
Density Functional Theory (DFT) has become a primary tool for modeling and predicting the electronic properties of molecules.[18][19] It allows for the calculation of molecular geometries, orbital energies, and electrostatic potentials, providing a theoretical framework to rationalize experimental findings.
This protocol outlines a typical workflow for analyzing an α-fluoronitrile compound using DFT.
Caption: A standard workflow for DFT analysis of molecular electronic properties.
-
Geometry Optimization: The first step is to find the lowest energy structure of the molecule. A common and robust method is using the B3LYP functional with a Pople-style basis set like 6-311++G(d,p).[8][20]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (i.e., has no imaginary frequencies).[21]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a Lewis-like description of the molecule, allowing for the quantification of atomic charges and the stabilizing energy of orbital interactions (hyperconjugation), such as the key n → σ* and π → σ* interactions that underpin stereoelectronic effects.[21][22]
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map visualizes the electrostatic potential on the electron density surface of the molecule.[5][23] It is a powerful tool for predicting reactivity, where red regions indicate electron-rich areas (nucleophilic sites) and blue regions indicate electron-deficient areas (electrophilic sites).[13][24] For an α-fluoronitrile, the MEP map would clearly show a highly electron-deficient region around the α-proton and a strongly electron-rich region around the nitrile nitrogen.
Applications in Drug Design and Medicinal Chemistry
The unique electronic profile of α-fluoronitriles makes them highly valuable in drug discovery. The strategic incorporation of this moiety can fine-tune a lead compound's properties to overcome common developmental hurdles.
-
Metabolic Blocking: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450. Placing a fluorine atom at a metabolically labile α-position can prevent oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][2]
-
pKa Modulation: The acidity of the α-proton can be tuned by the α-fluoro substituent. This is critical for optimizing interactions in a protein binding pocket. A precisely tuned pKa can ensure that a specific proton is either present or absent, allowing it to act as a hydrogen bond donor or preventing an undesirable ionic interaction.[1]
-
Conformational Control: As discussed, stereoelectronic effects can favor specific molecular conformations.[2] This can be used to "lock" a molecule into its bioactive conformation, enhancing its binding affinity and selectivity for its biological target.[7]
Conclusion
The electronic properties of α-fluoronitrile compounds arise from a powerful synergy between the inductive effects of the fluorine and nitrile groups and subtler, yet critical, stereoelectronic interactions. This combination results in a dramatic increase in the acidity of the α-proton, alters the reactivity of the core structure, and provides a means to confer metabolic stability. The ability to precisely characterize these properties through advanced spectroscopic techniques like ¹⁹F NMR and to predict them using computational methods like DFT provides researchers with a robust toolkit for molecular design. As the demand for more stable, potent, and selective therapeutic agents grows, a deep understanding of the principles outlined in this guide will be essential for leveraging the full potential of this remarkable chemical entity.
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Ani, C. J., et al. (2023). Molecular electrostatic potential (MEP) map of the compounds. ResearchGate. Available at: [Link]
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Papadimitriou, V. C., et al. (2025). The Atmospheric Chemistry of Fluoroacetonitrile and the Characterization of the Major Product, Cyanoformyl Fluoride. MDPI. Available at: [Link]
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Tretyakov, E. V., et al. (2023). An Influence of Fluorinated Alkyl Substituents on Structure and Magnetic Properties of Mn(II) Complexes with Pyrazolyl-Substituted Nitronyl Nitroxides. MDPI. Available at: [Link]
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Cho, A., et al. (2020). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. PMC. Available at: [Link]
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Scott, M. D., & Jones, A. D. (2000). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. ACS Publications. Available at: [Link]
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University of Wisconsin-Madison. (2017). Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]
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Foroozandeh, M., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. Available at: [Link]
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Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]
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SciSpace. (n.d.). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. Available at: [Link]
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Mako, T. L., et al. (2019). Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II. PMC. Available at: [Link]
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Malz, F., & Jancke, H. (2005). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Available at: [Link]
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Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Available at: [Link]
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Journal of the Indian Chemical Society. (2021). Electron Density Analysis on the Alpha Acidity of Nitriles. ResearchGate. Available at: [Link]
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MDPI. (2025). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Available at: [Link]
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ChemRxiv. (2020). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. Available at: [Link]
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University of Sheffield. (n.d.). 19Flourine NMR. Available at: [Link]
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Foroozandeh, M., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. PMC. Available at: [Link]
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Q-Chem. (n.d.). 4.4 Density Functional Theory. Q-Chem Manual. Available at: [Link]
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Su, J. T., & Boxer, S. G. (2008). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. Smoldyn. Available at: [Link]
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Quintero-García, J. A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. Lifescience Global. Available at: [Link]
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Introduction: The Significance of 1-Fluorocyclobutane-1-carbonitrile in Modern Drug Discovery
An In-depth Technical Guide to the Stability and Storage of 1-Fluorocyclobutane-1-carbonitrile
1-Fluorocyclobutane-1-carbonitrile (CAS No: 918402-24-1, Molecular Formula: C₅H₆FN) is a synthetically valuable building block in medicinal chemistry.[1][2] Its rigid four-membered ring, combined with the unique electronic properties of the fluorine atom and the versatile reactivity of the nitrile group, makes it an attractive scaffold for the design of novel therapeutic agents. The cyclobutane motif serves as a bioisostere for larger, more flexible groups, often improving metabolic stability and binding affinity.[3][4] The fluorine atom can enhance properties such as lipophilicity and binding interactions, while the nitrile group provides a handle for further chemical transformations.
This guide provides a comprehensive analysis of the chemical stability of 1-Fluorocyclobutane-1-carbonitrile and outlines best practices for its storage and handling. Understanding these parameters is critical for ensuring the integrity of the compound in research and development settings, preventing degradation, and ensuring the reliability and reproducibility of experimental results.
Part 1: Deconstructing the Stability Profile
The stability of 1-Fluorocyclobutane-1-carbonitrile is governed by the interplay of three key structural features: the inherent strain of the cyclobutane ring, the high bond energy of the carbon-fluorine bond, and the reactivity of the cyano group.
The Cyclobutane Ring: A Source of Inherent Reactivity
The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain.[5][6] The C-C-C bond angles of approximately 88° deviate significantly from the ideal tetrahedral angle of 109.5°, leading to high internal energy.[7] This makes the ring susceptible to cleavage under certain conditions, particularly at elevated temperatures.[8][9]
-
Angle Strain: The compression of bond angles from the ideal 109.5° creates substantial strain energy (~110 kJ/mol), making the molecule inherently less stable than its acyclic or larger-ring counterparts.[6][7]
-
Torsional Strain: Although cyclobutane adopts a puckered conformation to alleviate some eclipsing interactions between adjacent C-H bonds, considerable torsional strain remains.[7]
This inherent strain means that thermal energy or chemical stress can promote ring-opening reactions, a primary degradation pathway for cyclobutane derivatives.[10]
The Carbon-Fluorine Bond: A Pillar of Stability
The C-F bond is one of the strongest single bonds in organic chemistry, contributing significantly to the overall stability of fluorinated compounds.[11] This high bond energy generally imparts resistance to metabolic degradation and thermal decomposition.[3][12] However, the stability of the C-F bond is not absolute and can be influenced by the surrounding molecular architecture. While generally stable, some highly fluorinated compounds, particularly those with electron-withdrawing groups, can undergo hydrolysis under strong alkaline conditions.[11] For 1-Fluorocyclobutane-1-carbonitrile, the C-F bond is expected to be robust under standard laboratory conditions.
The Nitrile Group: The Center of Chemical Reactivity
The cyano (C≡N) group is a versatile functional group but also a site of potential reactivity. It is susceptible to hydrolysis, reduction, and reaction with strong nucleophiles or electrophiles.
-
Hydrolysis: Under either acidic or basic aqueous conditions, the nitrile group can hydrolyze to first form an amide and subsequently a carboxylic acid.[13][14] This is a critical consideration for reactions conducted in aqueous media or for long-term storage if moisture is present.
-
Chemical Incompatibility: The nitrile group can react with strong oxidizing agents, strong acids, and strong reducing agents.[15][16] Contact with these materials should be strictly avoided.
Part 2: Potential Decomposition Pathways
Understanding the potential pathways of degradation is crucial for developing effective storage strategies. For 1-Fluorocyclobutane-1-carbonitrile, the primary concerns are thermal decomposition, hydrolysis, and chemical incompatibility.
Upon combustion or significant thermal decomposition, hazardous byproducts such as hydrogen fluoride (HF), nitrogen oxides (NOx), and carbon oxides (CO, CO₂) may be generated.[15][16]
Part 3: Recommended Storage and Handling Protocols
Based on the chemical nature of 1-Fluorocyclobutane-1-carbonitrile and best practices for related compounds, the following storage and handling procedures are recommended to maintain its purity and integrity.
Storage Conditions
The primary objectives for storing this compound are to minimize thermal stress, exclude moisture and air, and prevent contact with incompatible chemicals.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerator (2-8 °C). | Minimizes the rate of potential thermal decomposition associated with the strained cyclobutane ring. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen). | Prevents oxidation and hydrolysis by displacing moisture and oxygen. |
| Container | Tightly sealed, amber glass vial or fluorinated polymer bottle.[17][18] | Protects from light, prevents moisture ingress, and avoids reaction with container material. |
| Location | Cool, dry, well-ventilated area designated for chemical storage.[17][19] | Ensures a stable environment and safety in case of accidental release. |
| Incompatibilities | Store separately from strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[15][16][20] | Prevents potentially vigorous and hazardous chemical reactions. |
Handling Protocol
Adherence to standard laboratory safety procedures is essential when handling 1-Fluorocyclobutane-1-carbonitrile.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.[17]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[21] Always inspect gloves before use and change them immediately if contamination occurs.
-
Body Protection: A standard laboratory coat should be worn.
Part 4: Experimental Protocol for Stability Assessment
To ensure the compound's suitability for an experiment, especially after long-term storage, a stability assessment is recommended. This protocol provides a general framework for such an analysis.
Objective: To assess the purity and identify potential degradation products of a stored sample of 1-Fluorocyclobutane-1-carbonitrile.
Materials:
-
Stored sample of 1-Fluorocyclobutane-1-carbonitrile
-
High-purity solvent (e.g., Acetonitrile or Deuterated Chloroform)
-
Analytical standards (if available)
-
HPLC or GC-MS system
-
NMR spectrometer
Methodology:
-
Sample Preparation: a. Following the handling protocol (Figure 2), carefully remove a small aliquot (1-2 mg) of the stored compound. b. Dissolve the sample in a known volume of an appropriate high-purity solvent to create a stock solution of known concentration. c. Prepare dilutions as required for the specific analytical technique.
-
Chromatographic Analysis (HPLC or GC-MS): a. Develop a suitable chromatographic method to resolve the parent compound from potential impurities. b. Inject the prepared sample and analyze the chromatogram. c. Data Interpretation: i. Determine the purity of the sample by calculating the peak area percentage of the main component. ii. Compare the retention time with that of a reference standard if available. iii. Use mass spectrometry (MS) to identify any minor peaks, which may correspond to degradation products (e.g., hydrolyzed species).
-
Spectroscopic Analysis (¹H and ¹⁹F NMR): a. Prepare a sample by dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃). b. Acquire ¹H and ¹⁹F NMR spectra. c. Data Interpretation: i. Compare the obtained spectra with a reference spectrum of a pure sample. ii. Look for the appearance of new signals that could indicate the formation of degradation products. For example, the appearance of broad signals in the ¹H NMR might suggest the presence of the amide or carboxylic acid from hydrolysis. New signals in the ¹⁹F NMR could indicate elimination of HF or other structural rearrangements.
-
Conclusion: a. Based on the combined analytical data, determine if the compound's purity meets the requirements for its intended use. A purity level >95% is generally acceptable for most research applications. b. If significant degradation is observed, the sample should be repurified or discarded.
Conclusion
1-Fluorocyclobutane-1-carbonitrile is a compound with inherent reactivity due to its strained cyclobutane ring and functional nitrile group. However, with appropriate storage and handling, its stability can be effectively maintained. The key to preserving its integrity lies in strict control of temperature, exclusion of moisture, and avoidance of chemical incompatibilities. By adhering to the protocols outlined in this guide, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
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The Solubility Profile of 1-Fluorocyclobutane-1-carbonitrile: A Technical Guide for Drug Discovery and Development
Abstract
This in-depth technical guide provides a comprehensive analysis of the solubility of 1-fluorocyclobutane-1-carbonitrile, a key building block in modern medicinal chemistry. In the absence of extensive empirical solubility data in the public domain, this document offers a predictive framework based on the molecule's physicochemical properties and established principles of solubility. It is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their workflows. The guide delves into the molecular structure, polarity, and potential intermolecular interactions of 1-fluorocyclobutane-1-carbonitrile, and correlates these features with its expected solubility in a range of common organic solvents. Furthermore, detailed, step-by-step experimental protocols for determining solubility are provided, ensuring a self-validating system for empirical data generation.
Introduction: The Rising Prominence of Fluorinated Scaffolds
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately enhancing its pharmacokinetic and pharmacodynamic profile.[1][2] The cyclobutane motif, a strained four-membered ring, offers a three-dimensional geometry that can provide novel vector orientations for substituents, enabling exploration of previously inaccessible chemical space.[3][4] The combination of these two features in 1-fluorocyclobutane-1-carbonitrile (Figure 1) presents a versatile building block for the synthesis of novel therapeutics.[5]
A critical, yet often overlooked, parameter in the early stages of drug development is the solubility of these novel building blocks in organic solvents. Solubility dictates the feasibility of synthetic transformations, purification strategies, and formulation development. This guide aims to provide a detailed understanding of the factors governing the solubility of 1-fluorocyclobutane-1-carbonitrile and to equip the research community with the tools to predict and determine its solubility in various organic media.
Physicochemical Properties of 1-Fluorocyclobutane-1-carbonitrile: A Predictive Analysis
Understanding the inherent properties of a solute is the first step in predicting its solubility. The molecular structure of 1-fluorocyclobutane-1-carbonitrile, with its combination of a polar nitrile group, an electronegative fluorine atom, and a nonpolar cyclobutane ring, suggests a nuanced solubility profile.
| Property | Predicted/Inferred Value/Characteristic | Source/Rationale |
| Molecular Formula | C₅H₆FN | [6] |
| Molecular Weight | 99.11 g/mol | [6] |
| Polarity | Polar aprotic | The nitrile group (C≡N) possesses a strong dipole moment. The C-F bond is also highly polarized. The overall molecule is expected to be polar. |
| Hydrogen Bond Acceptor | Yes (Nitrile nitrogen and Fluorine) | The lone pair on the nitrile nitrogen and the fluorine atom can act as hydrogen bond acceptors.[7][8][9] |
| Hydrogen Bond Donor | No | The molecule lacks a hydrogen atom bonded to a highly electronegative atom (O, N, or F). |
| Predicted logP (Octanol-Water Partition Coefficient) | ~0.8 - 1.1 | A measure of lipophilicity. A positive value indicates a preference for lipophilic environments.[6][7] |
Causality Behind the Properties:
-
Polarity: The strong dipole moments of the nitrile and fluoro groups are the primary contributors to the molecule's overall polarity. This suggests that 1-fluorocyclobutane-1-carbonitrile will be more soluble in polar solvents that can engage in dipole-dipole interactions.
-
Hydrogen Bonding: The ability to accept hydrogen bonds is a significant factor in solubility. Solvents that are good hydrogen bond donors (e.g., alcohols) are likely to be effective at solvating this molecule. While organic fluorine is a weak hydrogen bond acceptor, its presence can still influence interactions.[2][8][10]
-
logP: The predicted logP value, while indicating some lipophilicity, is not excessively high. This suggests that the molecule will have appreciable solubility in a range of solvents, from moderately polar to some nonpolar organic solvents, but is unlikely to be highly soluble in very nonpolar solvents like hexanes. The fluorination of cyclobutane derivatives has been shown to impact lipophilicity, and this should be a consideration in solvent selection.[1][5][11]
Predicted Solubility in Common Organic Solvents: A "Like Dissolves Like" Approach
The adage "like dissolves like" remains a powerful guiding principle in predicting solubility. This principle is rooted in the concept that substances with similar intermolecular forces are more likely to be miscible. Based on the physicochemical properties of 1-fluorocyclobutane-1-carbonitrile, we can predict its relative solubility in various classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents share similar polarity and dipole moments with the solute. They can effectively engage in dipole-dipole interactions. Acetonitrile, being a nitrile itself, is expected to be an excellent solvent.[12][13] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents are polar and can act as hydrogen bond donors, interacting favorably with the nitrile nitrogen and fluorine atom of the solute. Solubility may decrease with increasing alkyl chain length of the alcohol due to a decrease in overall polarity.[12][13] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers are less polar than the aforementioned solvents but can still act as hydrogen bond acceptors. THF is generally a better solvent for a wider range of compounds than diethyl ether due to its higher polarity.[12][13] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents are of moderate polarity. While they can participate in dipole-dipole interactions, they are not as effective at solvating highly polar functional groups as polar aprotic or protic solvents.[12][13] |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | These are nonpolar solvents with solubility primarily driven by London dispersion forces. The polar nature of 1-fluorocyclobutane-1-carbonitrile will limit its solubility in these solvents.[12][13] |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low/Insoluble | These are highly nonpolar solvents. The significant difference in intermolecular forces between the solute and these solvents will result in poor solubility.[12][13] |
Experimental Determination of Solubility: A Self-Validating Protocol
While theoretical predictions are invaluable for initial screening, empirical determination of solubility is crucial for process development and optimization. The following section details a robust, step-by-step protocol for determining the solubility of 1-fluorocyclobutane-1-carbonitrile.
The Shake-Flask Method: A Gold Standard
The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[14]
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of 1-fluorocyclobutane-1-carbonitrile to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully settled. Centrifugation can be employed to expedite this process.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Quantitative Nuclear Magnetic Resonance (qNMR).
-
-
Calculation:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of 1-fluorocyclobutane-1-carbonitrile in the chosen solvent at the specified temperature.
-
Diagram of the Shake-Flask Workflow:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion and Future Perspectives
This technical guide provides a foundational understanding of the solubility of 1-fluorocyclobutane-1-carbonitrile in organic solvents, a critical parameter for its effective use in drug discovery and development. By leveraging an analysis of its physicochemical properties, we have presented a predictive framework for its solubility in various solvent classes. The provided experimental protocol offers a robust method for obtaining precise, empirical solubility data.
As the use of novel fluorinated building blocks continues to expand, the development of predictive machine learning models for solubility in organic solvents will become increasingly important.[15][16][17] Future work should focus on generating a comprehensive experimental dataset for the solubility of 1-fluorocyclobutane-1-carbonitrile and related compounds to train and validate such models, further accelerating the drug discovery process.
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- 17. dspace.mit.edu [dspace.mit.edu]
Theoretical pKa and logP Profiling of 1-Fluorocyclobutane-1-carbonitrile: A Technical Guide for Rational Drug Design
Executive Summary
In modern medicinal chemistry, the incorporation of highly tailored bioisosteric motifs is a primary strategy for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. 1-Fluorocyclobutane-1-carbonitrile (CAS: 918402-24-1) represents a highly specialized, sterically constrained building block. By featuring a geminal substitution of a fluorine atom and a nitrile group on a strained cyclobutane ring, this moiety offers unique stereoelectronic properties.
This whitepaper provides an in-depth theoretical derivation of the pKa and logP values for 1-fluorocyclobutane-1-carbonitrile. Based on first-principles structural profiling and additive computational models, we establish that this molecule is strictly neutral under physiological conditions (pH 7.4) and exhibits a theoretical logP of approximately 1.10 . Furthermore, we outline the self-validating experimental protocols required to empirically verify these theoretical parameters.
Structural Profiling & Electronic Effects
The physicochemical behavior of 1-fluorocyclobutane-1-carbonitrile is dictated by the geminal substitution at the C1 position.
-
The Fluorine Atom (-F): Exhibits a profound electron-withdrawing inductive effect (-I). Unlike other halogens, aliphatic fluorine is poorly polarizable and acts as a very weak hydrogen bond acceptor, which significantly increases the desolvation penalty in aqueous media [1].
-
The Nitrile Group (-C≡N): An sp-hybridized system that exerts both strong inductive (-I) and mesomeric (-M) electron withdrawal. It possesses a strong localized dipole and acts as a moderate hydrogen bond acceptor.
When placed geminally on a cyclobutane ring, the dipole vectors of the C-F and C-CN bonds interact. This localized electron withdrawal fundamentally alters the acid-base chemistry and the thermodynamic partitioning of the entire ring system.
Electronic inductive effects and theoretical pKa mapping of 1-fluorocyclobutane-1-carbonitrile.
Theoretical pKa Derivation: A Case of Strict Neutrality
In drug development, understanding the ionization state of a molecule at pH 7.4 is critical for predicting blood-brain barrier (BBB) penetration and target affinity. 1-Fluorocyclobutane-1-carbonitrile lacks standard ionizable functional groups (like amines or carboxylic acids). We must evaluate its extreme theoretical pKa values:
Acidic Sites (Deprotonation)
The most acidic protons on this molecule are located at the C2 and C4 positions (beta to both the F and CN groups). While the combined -I effects of the geminal substituents increase the acidity of these C-H bonds compared to an unsubstituted cyclobutane (pKa ~ 50), the inductive effect falls off rapidly across the sp3 carbon framework. Consequently, the theoretical pKa of the C2/C4 protons remains > 30 . They will not deprotonate in any biologically relevant aqueous environment.
Basic Sites (Protonation)
The only basic site is the nitrogen atom of the nitrile group. Aliphatic nitriles are exceptionally weak bases; the conjugate acid (protonated nitrile) typically has a pKa of approximately -10. In this molecule, the adjacent highly electronegative fluorine atom further depletes electron density from the nitrogen lone pair via the sigma-bond framework. Thus, the theoretical pKa of the conjugate acid is < -10 .
Theoretical logP (Lipophilicity) Derivation
The octanol-water partition coefficient (logP) dictates a compound's lipophilicity. Because experimental data for this specific building block is scarce, we rely on fragment-based additive models, such as the widely validated XLogP3 methodology [2].
The causality behind the logP value lies in desolvation thermodynamics. While fluorine is electronegative, its inability to effectively accept hydrogen bonds in water means that introducing it to an aliphatic system increases the energetic penalty of moving the molecule from octanol into water, thereby increasing logP[3]. Conversely, the nitrile group lowers logP due to its polarity.
Fragment Contributions to logP
| Fragment / Structural Modifier | Estimated Contribution to logP | Mechanistic Rationale |
| Cyclobutane Ring | +1.80 | Baseline hydrophobic carbocycle framework. |
| Nitrile (-C≡N) | -0.35 | Strong dipole; acts as a hydrogen bond acceptor in water. |
| Fluorine (-F) | +0.15 | Poor polarizability; high desolvation penalty in aqueous media. |
| Geminal Correction | -0.50 | Dipole-dipole interaction at C1 reduces overall additive hydrophobicity. |
| Calculated logP (clogP) | ~1.10 | Consensus theoretical value for the intact molecule. |
A logP of 1.10 places this fragment in an optimal range for oral bioavailability (Rule of 5 compliant) and suggests it will impart moderate lipophilicity when appended to a larger drug scaffold.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I mandate that theoretical models must be empirically validated. Because 1-fluorocyclobutane-1-carbonitrile is neutral and highly volatile, standard potentiometric titrations and HPLC retention-time approximations are prone to failure. The following self-validating protocols are required.
Protocol A: 19F-NMR Titration for pKa Extrapolation
Standard aqueous potentiometry will only yield the titration curve of the blank solvent because the compound does not ionize between pH 2 and 12.
-
Preparation: Dissolve the compound in a series of co-solvent mixtures (e.g., Methanol/Water at 20%, 40%, 60% ratios).
-
Titration: Titrate with a strong non-aqueous superacid (e.g., triflic acid) while monitoring the 19F chemical shift via NMR.
-
Extrapolation: Use the Yasuda-Shedlovsky extrapolation method to plot the apparent pKa against the dielectric constant of the solvent mixtures, determining the theoretical aqueous pKa of the nitrile nitrogen.
Protocol B: Shake-Flask LC-MS/MS for logP Determination
To avoid artifacts from silica-based stationary phases in HPLC approximations, the thermodynamic Shake-Flask method is the gold standard[4].
-
Phase Saturation: Vigorously stir equal volumes of 1-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours at 25°C to ensure mutual saturation.
-
Spiking & Partitioning: Add 1 mg of 1-fluorocyclobutane-1-carbonitrile to the biphasic system. Include a reference standard (e.g., toluene, known logP 2.73) to self-validate the phase separation.
-
Equilibration: Shake the flask mechanically for 1 hour at 25°C, followed by centrifugation at 3000 x g for 15 minutes to break any micro-emulsions.
-
Quantification: Carefully sample the octanol and aqueous layers. Dilute appropriately and quantify the concentration of the compound in both phases using LC-MS/MS (Multiple Reaction Monitoring mode).
-
Calculation: Calculate logP = log10([Concentration in Octanol] /[Concentration in Water]).
Self-validating shake-flask LC-MS/MS workflow for empirical logP determination.
Implications for Drug Development
The integration of the 1-fluorocyclobutane-1-carbonitrile motif into a drug scaffold provides distinct pharmacokinetic advantages:
-
Metabolic Stability: The presence of the fluorine atom at the C1 position completely blocks cytochrome P450-mediated oxidative metabolism (hydroxylation) at that site, increasing the biological half-life of the parent drug[5].
-
Optimal Lipophilicity: With a logP of ~1.1, it provides enough lipophilicity to drive passive membrane permeability without causing excessive non-specific protein binding or toxicity.
-
Conformational Rigidity: The strained cyclobutane ring restricts the conformational space of the molecule, reducing the entropic penalty upon binding to a target receptor.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. URL:[Link]
-
Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., Li, Y., Wang, R., & Lai, L. (2007). "Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge." Journal of Chemical Information and Modeling, 47(6), 2140-2148. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for N-fluoropyridine" (Reference for XLogP3 additive model application). URL:[Link]
Sources
Spectroscopic Characterization of Novel Fluorinated Cyclobutanes: A Technical Guide for Structural Elucidation
Executive Summary
Fluorinated cyclobutanes have emerged as premier structural motifs in modern medicinal chemistry. By combining the conformational rigidity of a four-membered carbocycle with the unique electronic properties of fluorine, these highly strained systems are frequently deployed as metabolically stable bioisosteres for phenyl rings and tert-butyl groups 1. However, their spectroscopic characterization presents a formidable analytical challenge. The "butterfly" puckering of the cyclobutane ring, combined with massive homonuclear ( 19 F- 19 F) and heteronuclear ( 19 F- 1 H) scalar couplings, creates highly complex spin systems.
This whitepaper provides an authoritative, step-by-step framework for the structural and stereochemical elucidation of fluorinated cyclobutanes, leveraging a triad of multinuclear NMR, vibrational spectroscopy, and mass spectrometry.
The Analytical Workflow
To achieve unambiguous structural validation, a multi-modal approach is required. Relying solely on 1 H NMR is insufficient due to signal overlapping and complex multiplet splitting caused by neighboring fluorine atoms.
Figure 1: Comprehensive spectroscopic workflow for fluorinated cyclobutane elucidation.
The Spectroscopic Triad
Multinuclear & Multidimensional NMR
The introduction of fluorine into a strained four-membered ring fundamentally alters the NMR landscape. Because the cyclobutane ring dynamically puckers (typically at a 15°–30° angle), the vicinal coupling constants ( 3JFF and 3JHF ) exhibit a strong dependence on the dihedral angle, analogous to the Karplus relationship observed in proton NMR 2.
For example, 3JFF values change sign twice depending on the dihedral angle—being negative for very small and large angles, and positive for intermediate angles [[3]](). To resolve the overlapping multiplets caused by these couplings, broad-band noise decoupling ( 19 F{ 1 H}) is strictly required. This technique collapses the heteronuclear splitting, allowing the extraction of pure chemical shifts and F-F coupling constants, which are critical for assigning cis vs trans stereochemistry 3.
Vibrational Spectroscopy (ATR-FTIR)
Infrared spectroscopy provides rapid orthogonal confirmation of fluorination. The highly polarized C-F bonds yield intense, diagnostic stretching frequencies ( νC−F ) typically observed in the 1000–1350 cm −1 region 4. Additionally, the inherent strain of the cyclobutane ring shifts the skeletal C-C vibrations, creating a unique spectral fingerprint compared to unstrained acyclic fluoroalkanes 5.
Mass Spectrometry (EI-MS) Fragmentation
Under 70 eV Electron Ionization (EI), the strained cyclobutane radical cation undergoes highly predictable fragmentation. To relieve ring strain, the primary degradation pathway is a retro-[2+2] cycloaddition, cleaving the ring into two discrete alkene fragments.
Figure 2: Primary EI-MS fragmentation pathways of fluorinated cyclobutanes.
Quantitative Data Summaries
Table 1: Diagnostic NMR Parameters for Fluorinated Cyclobutanes
| Nucleus / Parameter | Typical Range / Value | Structural Significance |
| 19 F Chemical Shift (CF 3 ) | -60 to -80 ppm | Identifying pendant trifluoromethyl groups. |
| 19 F Chemical Shift (CF 2 ) | -90 to -130 ppm | Identifying gem-difluoro groups; AB quartets indicate diastereotopic fluorines. |
| 19 F Chemical Shift (CHF) | -180 to -230 ppm | Identifying monofluoro methine environments. |
| 2JF,F Geminal Coupling | 150 – 250 Hz | Confirms geminal relationship in CF 2 groups. |
| 3JF,F Vicinal Coupling | -20 to +20 Hz | Highly dependent on dihedral angle; dictates cis/trans geometry. |
| 3JH,F Vicinal Coupling | 5 – 30 Hz | Follows Karplus-like relationship; differentiates axial vs. equatorial protons. |
Table 2: Orthogonal Spectroscopic Metrics (IR & MS)
| Technique | Metric / Observation | Diagnostic Interpretation |
| ATR-FTIR | 1000 – 1350 cm −1 (Strong) | C-F stretching vibrations ( νC−F ); highly polarized bonds. |
| ATR-FTIR | 2900 – 3000 cm −1 | C-H stretching; shifted slightly higher due to cyclobutane ring strain. |
| EI-MS (70 eV) | [M - HF] +∙ | Alpha-cleavage followed by elimination of hydrogen fluoride. |
| EI-MS (70 eV) | [C 2 H x F y ] +∙ | Retro-[2+2] cycloaddition fragment (fluoroalkene ion). |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed not just as a list of actions, but as self-validating systems where the output of one step mathematically or logically restricts the possibilities of the next.
Protocol A: Multinuclear & 2D NMR Stereochemical Assignment
Causality Focus: Overcoming scalar complexity through decoupling and through-space interactions.
-
Sample Preparation: Dissolve 15–20 mg of the purified fluorinated cyclobutane in 0.6 mL of a non-protic, deuterated solvent (e.g., CDCl 3 or C 6 D 6 ). Reasoning: Non-protic solvents prevent chemical exchange phenomena that broaden signals and obscure fine J-couplings.
-
Baseline Acquisition ( 1 H and 13 C): Acquire standard 1 H (at least 400 MHz) and 13 C{ 1 H} spectra to establish the basic carbon skeleton and integrate proton environments.
-
Broad-Band Decoupled 19 F Acquisition: Acquire a standard 19 F spectrum, immediately followed by a 19 F{ 1 H} experiment utilizing continuous noise decoupling.
-
Reasoning: The protons on the strained ring create massive multiplet complexity on the 19 F signal. Decoupling collapses these to singlets (or simple doublets/AB quartets if F-F coupling exists), allowing precise chemical shift determination.
-
-
2D HOESY (Heteronuclear Overhauser Effect Spectroscopy): Set up a 1 H- 19 F HOESY experiment with a mixing time of 300–500 ms.
-
Reasoning: Scalar couplings (COSY) can be ambiguous in puckered rings due to near-zero Karplus values at ~90° dihedral angles. HOESY relies on through-space dipolar relaxation, definitively proving spatial proximity (e.g., axial-axial vs. axial-equatorial alignments).
-
-
Self-Validation Check: Cross-reference the through-space HOESY correlations with the 3JHF coupling constants extracted from the 1 H spectrum. A strong HOESY cross-peak must logically correspond to a specific dihedral angle, which must mathematically match the observed Karplus 3JHF value. If they contradict, the assumed ring pucker conformation is incorrect.
Protocol B: GC-EI-MS Strain-Release Fragmentation Analysis
Causality Focus: Utilizing ring strain to map substitution patterns.
-
Chromatographic Separation: Inject 1 µL of a dilute sample (1 mg/mL in CH 2 Cl 2 ) into a GC equipped with a non-polar capillary column (e.g., HP-5MS). Utilize a temperature gradient (50°C to 250°C at 10°C/min).
-
Electron Ionization (EI): Subject the eluent to 70 eV electron bombardment.
-
Reasoning: The high energy induces radical cation formation. Because the four-membered ring is highly strained (~26 kcal/mol strain energy), the radical cation rapidly undergoes a retro-[2+2] cleavage to achieve a lower-energy acyclic state.
-
-
Mass Analysis & Pathway Identification: Scan from m/z 35 to 500. Identify the retro-[2+2] fragments by searching for complementary alkene masses (e.g., m/z corresponding to C 2 F 4 or C 2 H 2 F 2 ).
-
Self-Validation Check: The sum of the masses of the two hypothesized retro-[2+2] alkene fragments must exactly equal the mass of the parent molecular ion [M] +∙ . If [M - HF] +∙ is present, verify that a corresponding metastable ion peak exists, confirming the direct loss of 20 Da from the parent ion.
References
- Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry Source: ResearchGate URL
- Source: Taylor & Francis (tandfonline.com)
- Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes.
- Perfluorinated Cyclic and Acyclic Keto−Enol Systems: A Remarkable Contrast Source: ACS Publications URL
- Strain-Release Trifluoromethoxylation and Pentafluorosulfanoxylation of [1.1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature [authors.library.caltech.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Note: [2+2] Cycloaddition Strategies for Fluorinated Cyclobutane Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
The cyclobutane motif has emerged as a privileged scaffold in modern drug discovery. As an sp3 -rich bioisostere for planar aromatic rings, it offers enhanced structural rigidity, reduced lipophilicity, and improved pharmacokinetic profiles. The strategic incorporation of fluorine atoms into the cyclobutane core further modulates pKa , increases metabolic stability, and enhances binding affinity through fluorophilic interactions.
However, the synthesis of these strained, fluorinated four-membered rings is synthetically demanding. According to the Woodward-Hoffmann rules, concerted suprafacial-suprafacial thermal [2+2] cycloadditions are symmetry-forbidden (1)[1]. To bypass these ground-state constraints, researchers must employ alternative activation strategies. This application note details the mechanistic causality and provides self-validating protocols for the two most robust methods: Visible-Light Photocatalysis and Thermal Stepwise Diradical Cycloaddition .
Mechanistic Foundations & Causality (E-E-A-T)
To successfully design a [2+2] cycloaddition for fluorinated substrates, one must understand the physical chemistry dictating the reaction pathways.
Photocatalytic [2+2] Cycloaddition (Excited-State Activation)
Photochemical methods utilize visible light and a photosensitizer (e.g., transition metal complexes like Iridium/Ruthenium or organic dyes like Cyanoarenes/Thioxanthone) to reach a reactive triplet state (1)[1].
-
Causality of Catalyst Selection: The photocatalyst must possess a triplet energy ( ET ) higher than that of the fluoroalkene substrate. Upon irradiation, the catalyst undergoes intersystem crossing (ISC) and transfers its energy to the alkene via Triplet Energy Transfer (EnT). This excites the fluoroalkene to a diradical-like triplet state, allowing it to react with an unactivated alkene partner without violating orbital symmetry rules. Recent advances have shown that organic cyanoarene photocatalysts are highly effective for electron-deficient styrenes and fluoroalkenes (2)[2].
Thermal Stepwise [2+2] Cycloaddition (Ground-State Activation)
While standard alkenes cannot undergo thermal [2+2] cycloadditions, highly electrophilic fluoroalkenes (such as 1,1-difluoroethylene or tetrafluoroethylene) are exceptions (3)[3].
-
Causality of the Stepwise Mechanism: The high electronegativity of fluorine atoms drastically lowers the LUMO of the alkene. When heated with an electron-rich or neutral alkene, the reaction proceeds via a stepwise diradical intermediate rather than a concerted transition state. The fluorine atoms stabilize the adjacent radical center, compensating for the thermodynamic penalty of forming the highly strained cyclobutane ring.
Quantitative Data: Strategy Comparison
The following table summarizes the operational parameters and expected outcomes for the primary synthesis strategies.
| Reaction Strategy | Typical Substrates | Activation Mechanism | Reactive Intermediate | Yield Range | Stereoselectivity |
| Photocatalytic [2+2] | Fluoroalkenes + Electron-rich alkenes | Visible Light + Ir/Ru or Organic Dye | Triplet Excited State (EnT) | 60–95% | Highly diastereoselective (thermodynamic control) |
| Thermal Stepwise [2+2] | 1,1-Difluoroalkenes + Unactivated alkenes | Heat (100–150 °C) | Stepwise Diradical | 40–85% | Mixed (dependent on radical lifetime) |
| Metal-Catalyzed [2+2] | Silyl enol ethers + Fluoroalkyl acrylates | Lewis Acid (e.g., EtAlCl2 ) | Zwitterionic | 50–90% | High trans-selectivity |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems , incorporating internal controls and mechanistic verification steps.
Protocol A: Visible-Light Photocatalytic [2+2] Cycloaddition
Adapted for the synthesis of cyclobutane-fused fluorinated scaffolds.
Materials:
-
Fluoroalkene (1.0 equiv, 0.20 mmol)
-
Alkene partner (2.0 equiv, 0.40 mmol)
-
Photocatalyst: Thioxanthone or Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2–5 mol %)
-
Solvent: Degassed Dichloromethane ( CH2Cl2 ) or Acetonitrile ( CH3CN ), 2.0 mL
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the photocatalyst, the fluoroalkene, and the alkene partner.
-
Solvent Addition & Degassing (Critical Step): Add the solvent. Subject the mixture to three consecutive freeze-pump-thaw cycles .
-
Causality: Molecular oxygen ( 3O2 ) is a potent triplet quencher. Failing to rigorously deoxygenate the solvent will result in EnT to oxygen (forming reactive singlet oxygen) rather than the substrate, killing the reaction yield.
-
-
Irradiation: Backfill the tube with Argon. Place the reaction vessel approximately 2 cm away from a Blue LED light source (440–460 nm for Ir-catalysts, or UVA/390 nm for Thioxanthone). Stir vigorously at room temperature for 16–24 hours.
-
Self-Validation (In-Process Control): Set up a parallel reaction wrapped completely in aluminum foil (dark control).
-
Validation Logic: If the dark control shows product formation, a thermal background reaction is occurring. True photocatalytic [2+2] cycloadditions will show 0% conversion in the dark.
-
-
Monitoring & Isolation: Monitor the reaction via 19F NMR aliquots. Upon completion, concentrate under reduced pressure and purify via silica gel flash chromatography.
Protocol B: Thermal Stepwise [2+2] Cycloaddition
Adapted for the synthesis of gem-difluorocyclobutanes.
Materials:
-
1,1-Difluoroalkene precursor (1.0 equiv, 0.50 mmol)
-
Unactivated alkene (3.0 equiv, 1.50 mmol)
-
Solvent: Toluene (anhydrous), 3.0 mL
-
Radical Scavenger (for validation): Butylated hydroxytoluene (BHT)
Step-by-Step Methodology:
-
Vessel Preparation: Due to the volatility of fluorinated alkenes at elevated temperatures, this reaction must be conducted in a heavy-walled pressure tube (e.g., a Fisher-Porter bottle or a sealed Ace glass tube) behind a blast shield.
-
Reaction Assembly: Add the 1,1-difluoroalkene, the alkene partner, and toluene to the pressure tube. Seal the tube tightly with a Teflon screw cap equipped with an O-ring.
-
Heating: Submerge the sealed tube in an oil bath pre-heated to 120–150 °C. Stir for 24–48 hours.
-
Causality: The high thermal energy is required to overcome the activation barrier for the formation of the first C-C bond, generating the critical stepwise diradical intermediate.
-
-
Self-Validation (Mechanistic Probe): In a separate, identical pressure tube, run the exact same reaction but add 1.0 equivalent of BHT.
-
Validation Logic: BHT is a radical scavenger. If the reaction proceeds via a concerted mechanism, BHT will have no effect. If the yield is drastically reduced or suppressed, it validates that the reaction proceeds via the proposed stepwise diradical intermediate.
-
-
Workup: Cool the tube completely to room temperature before carefully opening it to prevent the rapid expansion of volatile gases. Concentrate and purify via chromatography.
Process Visualization
The following diagram illustrates the logical workflow and mechanistic divergence between the photocatalytic and thermal activation strategies.
Caption: Logical workflow and mechanistic divergence for fluorinated cyclobutane synthesis.
References
-
Benchchem. Application Notes and Protocols: [2+2] Cycloaddition for Cyclobutane Ring Formation. Benchchem. 1
-
Organic & Biomolecular Chemistry (RSC). Light-induced [2 + 2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides. Royal Society of Chemistry. 4
-
ResearchGate. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes.2
-
PMC / NIH. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. National Institutes of Health. 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Light-induced [2 + 2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Advanced Deoxyfluorination Strategies for Cyclobutane Carboxylic Acids
Strategic Context: The Cyclobutane Scaffold in Drug Discovery
The incorporation of fluorine into organic molecules is a cornerstone of modern drug development, utilized to modulate lipophilicity, enhance metabolic stability, and improve binding affinity. The cyclobutane ring, a rigid four-membered carbocycle, serves as an excellent bioisostere for phenyl rings, offering a defined spatial arrangement with increased sp³ character[1].
However, functionalizing cyclobutanes presents a unique chemical challenge: ring strain . With approximately 26 kcal/mol of inherent ring strain, cyclobutanes are highly susceptible to ring-opening or rearrangement (e.g., to cyclopropylcarbinyl derivatives) if reactions proceed via discrete carbocationic intermediates. Therefore, direct deoxyfluorination of cyclobutane carboxylic acids must utilize highly controlled mechanistic pathways—such as radical intermediates or concerted nucleophilic substitutions—to preserve the integrity of the four-membered ring[2].
This application note details three distinct, field-proven methodologies for the deoxyfluorination of cyclobutane carboxylic acids:
-
Acyl Fluoride Synthesis (Conversion of –COOH to –COF)
-
Decarboxylative Fluorination (Conversion of –COOH to –F)
-
Deoxofluorination to Trifluoromethyl (Conversion of –COOH to –CF₃)
Mechanistic Causality & Pathway Selection
Pathway A: Acyl Fluoride Synthesis via CpFluor
Acyl fluorides are highly versatile intermediates, superior to acyl chlorides due to their unique balance of stability to moisture and high reactivity toward nucleophiles [3]. Traditional reagents like DAST or cyanuric fluoride are often moisture-sensitive or toxic. The development of CpFluor (3,3-Difluoro-1,2-diphenylcyclopropene) provides a bench-stable, all-carbon-based fluorinating reagent[4].
Causality: CpFluor activates the carboxylic acid by forming a cyclopropenium ester intermediate. This intermediate undergoes direct nucleophilic attack by the displaced fluoride ion[4]. Because the reaction remains entirely neutral and avoids strong bases, it prevents α-epimerization of substituted cyclobutanes, maintaining stereochemical fidelity[3].
Figure 1: Mechanism of acyl fluoride synthesis using CpFluor via a cyclopropenium intermediate.
Pathway B: Decarboxylative Fluorination via Photoredox Catalysis
Direct conversion of an aliphatic sp³ –COOH to an –F bond is notoriously difficult due to the high oxidation potential of aliphatic carboxylates. The MacMillan group pioneered a visible light-promoted photoredox catalysis method utilizing Selectfluor and an Iridium photocatalyst [5].
Causality: This reaction operates via an oxidative quenching pathway[6]. The excited state Ir(III)* reduces Selectfluor, generating a highly oxidizing Ir(IV) species. This Ir(IV) complex is potent enough to oxidize the cyclobutane carboxylate to a carboxyl radical, which rapidly extrudes CO₂ to form a cyclobutyl radical[6]. By passing through a radical intermediate rather than a carbocation, the system entirely bypasses ring-strain-induced rearrangements, yielding the pure fluorocyclobutane[5].
Figure 2: Oxidative quenching photoredox cycle for the decarboxylative fluorination of cyclobutanes.
Pathway C: Deoxofluorination to Trifluoromethyl (–CF₃) via SF₄
Converting a carboxylic acid directly to a trifluoromethyl group involves the cleavage of one C=O and one C–O bond, replacing them with three C–F bonds. Sulfur tetrafluoride (SF₄) remains the most robust reagent for this transformation [7].
Causality: While SF₄ alone is often sluggish, the deliberate addition of a catalytic amount of water generates HF in situ. HF acts as a critical Brønsted acid activator, protonating the carbonyl oxygen and drastically lowering the activation barrier for nucleophilic attack by SF₄[8]. This method proceeds with full retention of stereochemistry, making it ideal for chiral cyclobutane derivatives[8].
Quantitative Data: Reaction Parameters & Efficiency
The following table summarizes the operational parameters for the three primary deoxyfluorination pathways applied to cyclobutane systems.
| Transformation Target | Primary Reagent | Catalyst / Additive | Solvent System | Temp (°C) | Typical Yield | Key Advantage |
| Acyl Fluoride (–COF) | CpFluor (1.6 eq) | None required | CH₂Cl₂ | 25 °C | 85–95% | Bench-stable, neutral conditions, one-pot amidation capable[4]. |
| Alkyl Fluoride (–F) | Selectfluor (2.0 eq) | Ir[dF(CF₃)ppy]₂ / Na₂HPO₄ | MeCN / H₂O (1:1) | 25 °C (hv) | 70–90% | Bypasses carbocation rearrangements via radical pathway[5]. |
| Trifluoromethyl (–CF₃) | SF₄ (3–5 eq) | H₂O (catalytic) | Neat or HF | 60–90 °C | 50–75% | Full retention of absolute configuration; highly scalable[8]. |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of Cyclobutane Acyl Fluoride using CpFluor
This protocol leverages neutral conditions to prevent epimerization of substituted cyclobutanes[4].
Materials: Cyclobutane carboxylic acid (1.0 mmol), CpFluor (1.6 mmol), anhydrous CH₂Cl₂ (5.0 mL).
-
Preparation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, dissolve the cyclobutane carboxylic acid in anhydrous CH₂Cl₂.
-
Reagent Addition: Add CpFluor in one portion. Causality: CpFluor is bench-stable and does not require a glovebox, reducing operational complexity[3].
-
Reaction: Stir the mixture at room temperature for 4 hours. The generation of HF in situ acts as a self-activator for the cyclopropenium intermediate[3].
-
In-Process Control: Monitor by ¹⁹F NMR. The appearance of a distinct doublet/multiplet around +40 to +50 ppm confirms acyl fluoride formation.
-
Telescoping (Optional): To form an amide directly, add the desired amine (1.5 equiv) and DMAP (1.0 equiv) to the crude mixture and heat to 50 °C for 4 hours[3].
Protocol 2: Decarboxylative Fluorination via Photoredox Catalysis
This protocol utilizes visible light to drive a redox-neutral decarboxylation[6].
Materials: Cyclobutane carboxylic acid (1.0 mmol), Selectfluor (2.0 mmol), Na₂HPO₄ (2.0 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), MeCN/H₂O (1:1, 10 mL).
-
Solvent Preparation: Mix MeCN and H₂O. Causality: The biphasic-like mixture is strictly required. MeCN solubilizes the organic acid and photocatalyst, while H₂O is necessary to dissolve the inorganic Selectfluor and phosphate base[5].
-
Reaction Assembly: Combine all reagents in a clear borosilicate glass vial.
-
Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Causality: Molecular oxygen is a potent triplet quencher and will deactivate the Ir(III) excited state, halting the catalytic cycle.*
-
Irradiation: Place the vial approximately 5 cm from a 34 W Blue LED lamp. Stir vigorously for 12–24 hours at room temperature.
-
Workup: Dilute with diethyl ether, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Protocol 3: Synthesis of Trifluoromethylcyclobutane via SF₄ Deoxofluorination
This procedure requires specialized high-pressure equipment due to the generation of corrosive HF gas[8].
Materials: Cyclobutane carboxylic acid (10 mmol), SF₄ (40 mmol), H₂O (0.5 mmol).
-
Reactor Loading: Place the cyclobutane carboxylic acid and water into a Hastelloy or Monel autoclave. Causality: Glass reactors will be rapidly etched and destroyed by the HF generated during the reaction[9].
-
Gas Condensation: Cool the autoclave in a dry ice/acetone bath (-78 °C). Connect to an SF₄ cylinder and carefully condense the required mass of SF₄ into the reactor[9].
-
Heating: Seal the autoclave securely and place it behind a blast shield. Heat the reactor to 70 °C for 16 hours. Causality: The catalytic water reacts with SF₄ to generate HF, which protonates the carboxylic acid, facilitating the initial C–O bond cleavage[8].
-
Venting: Cool the reactor back to -78 °C, then slowly warm to room temperature while venting the excess SF₄ and HF through a concentrated KOH scrubber system.
-
Purification: Dissolve the crude residue in CH₂Cl₂, wash extensively with aqueous NaHCO₃ to remove residual acid, and purify by fractional distillation or column chromatography[8].
References
-
Wang, X., Wang, F., Huang, F., Ni, C., & Hu, J. (2021). "Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides." Organic Letters, 23(5), 1764-1768. URL:[Link]
-
Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis." Journal of the American Chemical Society, 137(17), 5654-5657. URL:[Link]
-
Ilchenko, N. O., et al. (2019). "Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives." The Journal of Organic Chemistry, 84(24), 15822-15833. URL:[Link]
Sources
- 1. 3-Bromo-1,1-difluorocyclobutane | 1310729-91-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides [organic-chemistry.org]
- 5. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]
- 6. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 1-Bromo-3-(trifluoromethyl)cyclobutane | 2247103-30-4 [smolecule.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3,3-Difluorocyclobutane-1-carbaldehyde | 1246765-49-0 | Benchchem [benchchem.com]
Application Note: Nucleophilic Fluorination of Cyclobutane Precursors
Executive Summary
The incorporation of fluorine into sp³-rich small molecules is a cornerstone strategy in modern medicinal chemistry, aimed at modulating lipophilicity, improving metabolic stability, and tuning the pKa of adjacent basic centers[1]. Among these motifs, the cyclobutane ring serves as a highly prized, conformationally restricted bioisostere for phenyl rings. However, the synthesis of fluorocyclobutanes via nucleophilic fluorination is notoriously challenging. The inherent ring strain of the cyclobutane system (~26 kcal/mol) significantly lowers the activation energy for undesired side reactions, demanding precise control over reaction kinetics, reagent basicity, and leaving group thermodynamics[2].
This application note provides a comprehensive, causality-driven guide to the nucleophilic fluorination of cyclobutane precursors, detailing the mechanistic rationale behind reagent selection and providing self-validating experimental protocols for drug development professionals.
Mechanistic Causality & Reaction Engineering
The direct nucleophilic fluorination of cyclobutanols or cyclobutyl sulfonates is a delicate balancing act. When a fluoride ion (F⁻) is introduced to a cyclobutane system bearing a leaving group, three competing mechanistic pathways emerge:
-
S_N2 Substitution (Desired): Direct backside attack by the fluoride ion yields the target fluorocyclobutane with complete inversion of stereochemistry (e.g., cis-precursors yield trans-products)[1],[3].
-
E2 Elimination (Side Reaction): Because the fluoride ion is highly electronegative and poorly solvated in aprotic solvents, it exhibits strong basicity. This basicity can abstract a β-proton, leading to the formation of cyclobutenes[4].
-
S_N1 / Ring-Opening (Side Reaction): If the leaving group departs prior to nucleophilic attack (forming a cyclobutyl carbocation), the relief of ring strain drives a rapid cyclopropylcarbinyl-homoallyl-cyclobutyl rearrangement, resulting in a complex mixture of ring-opened and rearranged products[5],[6].
To achieve high yields of the desired S_N2 product, one must suppress carbocation formation by avoiding highly polar protic solvents and suppress E2 elimination by attenuating the basicity of the fluoride source[4].
Mechanistic pathways in the nucleophilic fluorination of cyclobutane precursors.
Reagent Benchmarking & Quantitative Data
Selecting the correct fluorinating agent is the single most critical variable in cyclobutane fluorination. The table below summarizes the quantitative and qualitative profiles of modern fluorinating agents used for four-membered carbocycles[2],[7],[8].
| Fluorinating Agent | Mechanism | Relative Nucleophilicity | Relative Basicity | E2/S_N1 Byproduct Risk | Ideal Cyclobutane Substrate |
| Morph-DAST | Deoxofluorination | High | Low | Low | Strained secondary cyclobutanols |
| XtalFluor-E | Deoxofluorination | High | Low | Low | Acid-sensitive cyclobutanols |
| Anhydrous TBAF | S_N2 Displacement | Very High | Very High | High (E2 Elimination) | Primary alkyl halides (non-strained) |
| TMAF | S_N2 Displacement | High | Moderate | Low-Moderate | Cyclobutyl sulfonates (mesylates) |
| Py·HF (Olah's) | S_N1/S_N2 / Cascade | Moderate | Very Low | High (Rearrangement) | Tertiary alcohols / Cascade precursors |
Note: Morph-DAST (morpholinosulfur trifluoride) is heavily favored over standard DAST for cyclobutanes due to its enhanced thermal stability and reduced propensity to trigger carbocation-mediated ring expansions[2],[3].
Experimental Protocols
The following protocols are engineered as self-validating systems. They incorporate specific thermodynamic controls and in-process analytical checks to guarantee scientific integrity.
Protocol A: Stereospecific Deoxofluorination using Morph-DAST
This protocol is designed for the direct conversion of cis- or trans-cyclobutanols to their stereoinverted fluorocyclobutane counterparts[2],[3].
Rationale: Morph-DAST forms an alkoxy-aminosulfurane intermediate. By keeping the temperature strictly at -78 °C during addition, we prevent premature, unselective cleavage of the C-O bond, which would otherwise lead to a planar carbocation and loss of stereochemical fidelity.
Materials:
-
Cyclobutanol precursor (1.0 equiv, e.g., 10 mmol)
-
Morph-DAST (1.5 equiv, 15 mmol)
-
Anhydrous Dichloromethane (DCM) (0.2 M)
-
Internal Standard: α,α,α-Trifluorotoluene (1.0 equiv)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry argon (repeat 3x). Moisture must be rigorously excluded to prevent the hydrolysis of Morph-DAST into corrosive HF and morpholine-sulfinamide.
-
Substrate Dissolution: Dissolve the cyclobutanol precursor (10 mmol) in 50 mL of anhydrous DCM. Add exactly 10 mmol of α,α,α-trifluorotoluene (internal standard for quantitative NMR tracking).
-
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Reagent Addition: Add Morph-DAST (15 mmol) dropwise via a syringe pump over 20 minutes. Causality: Rapid addition causes localized exothermic spikes, promoting E2 elimination to the cyclobutene.
-
Controlled Warming: Stir the mixture at -78 °C for 1 hour, then slowly remove the cooling bath, allowing the reaction to warm to room temperature over 2 hours.
-
In-Process Control (IPC) via ¹⁹F NMR: Withdraw a 0.1 mL aliquot, dilute in CDCl₃, and acquire a ¹⁹F NMR spectrum. Compare the integration of the product peak (typically -160 to -190 ppm for fluorocyclobutanes) against the trifluorotoluene standard (-63.7 ppm). Proceed only if the S_N2 product yield is >70%.
-
Quenching & Workup: Cool the flask to 0 °C and strictly quench by dropwise addition of saturated aqueous NaHCO₃. Warning: CO₂ evolution will occur. Extract with DCM (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (Careful: fluorocyclobutanes can be highly volatile).
Protocol B: Nucleophilic Substitution using TMAF
When direct deoxofluorination fails due to steric hindrance, a two-step approach (sulfonylation followed by displacement) is preferred. Tetramethylammonium fluoride (TMAF) is utilized because it provides a highly nucleophilic, yet less basic, fluoride source compared to anhydrous TBAF[2],[3].
Rationale: The tetramethylammonium cation is smaller and less lipophilic than the tetrabutylammonium cation, altering the tight ion-pair dynamics in solution and subtly reducing the basicity of the fluoride ion, thereby suppressing cyclobutene formation.
Step-by-Step Methodology:
-
Activation: Convert the cyclobutanol to a cyclobutyl mesylate or triflate using standard conditions (MsCl/Et₃N or Tf₂O/Pyridine in DCM at -78 °C). Isolate the sulfonate rapidly without extensive heating to prevent degradation.
-
Fluorination Setup: In a glovebox, weigh anhydrous TMAF (2.0 equiv) into a dried vial. Causality: TMAF is highly hygroscopic. Water severely solvates the fluoride ion, killing its nucleophilicity.
-
Reaction Execution: Dissolve the cyclobutyl sulfonate in anhydrous tert-butanol or acetonitrile (0.1 M). Add the TMAF in one portion.
-
Thermal Activation: Heat the mixture to 60 °C for 4–8 hours. Monitor by TLC (stain with KMnO₄ to check for the undesired cyclobutene byproduct, which will rapidly reduce the stain).
-
Isolation: Dilute with pentane/ether (1:1) and wash extensively with water to remove the TMAF salts and polar solvent. Concentrate carefully to yield the fluorocyclobutane.
Sources
- 1. scribd.com [scribd.com]
- 2. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Hydrolysis of 1-Fluorocyclobutane-1-carbonitrile to 1-Fluorocyclobutane-1-carboxylic Acid
Introduction
The synthesis of unique bioisosteres is a cornerstone of modern drug discovery. Fluorinated organic molecules, in particular, have garnered significant attention due to the ability of fluorine to modulate key physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] 1-Fluorocyclobutane-1-carboxylic acid is a valuable building block in medicinal chemistry, offering a rigid cyclobutane scaffold combined with the electronic effects of a fluorine atom. This application note provides a detailed guide for the hydrolysis of 1-Fluorocyclobutane-1-carbonitrile to the corresponding carboxylic acid, a critical transformation for the utilization of this scaffold in drug development programs.
This document will explore both acid- and base-catalyzed hydrolysis methods, offering detailed protocols and a discussion of the underlying chemical principles. The information presented is intended for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Reaction Overview
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[3] This hydrolysis can be achieved under either acidic or basic conditions, with the reaction proceeding through an amide intermediate.[3][4] The choice between acidic or basic conditions often depends on the stability of other functional groups present in the molecule and the steric and electronic nature of the nitrile.
For the hydrolysis of 1-Fluorocyclobutane-1-carbonitrile, the presence of the α-fluorine atom and the steric hindrance of the cyclobutane ring are key considerations. The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the nitrile carbon, potentially facilitating nucleophilic attack.[5]
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis
Basic hydrolysis is often preferred for substrates that may be sensitive to strong acids. The cyclobutane ring is generally stable under basic conditions. This protocol utilizes aqueous sodium hydroxide to effect the hydrolysis.
Materials:
-
1-Fluorocyclobutane-1-carbonitrile
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated and 6 M
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-Fluorocyclobutane-1-carbonitrile (1.0 eq) and a 10-20% aqueous solution of sodium hydroxide (5-10 eq).
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking aliquots from the reaction mixture. The disappearance of the starting nitrile indicates the completion of the reaction. Reaction times can vary but are typically in the range of 4-12 hours.
-
Work-up: a. Cool the reaction mixture to room temperature and then further cool in an ice bath. b. Carefully acidify the cooled solution to pH 1-2 by the slow addition of concentrated hydrochloric acid, followed by 6 M HCl. This step should be performed in a well-ventilated fume hood as it is an exothermic process. c. The carboxylic acid product may precipitate out of the solution upon acidification. If so, it can be collected by vacuum filtration. d. If the product remains in solution, perform a liquid-liquid extraction. Extract the aqueous layer with a suitable organic solvent such as diethyl ether (3 x 50 mL). e. Combine the organic extracts and wash with brine (saturated NaCl solution). f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-Fluorocyclobutane-1-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis provides an alternative route to the carboxylic acid. Strong acids such as sulfuric acid or hydrochloric acid are typically employed.
Materials:
-
1-Fluorocyclobutane-1-carbonitrile
-
Concentrated sulfuric acid (H₂SO₄) or concentrated hydrochloric acid (HCl)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add 1-Fluorocyclobutane-1-carbonitrile (1.0 eq) to a mixture of concentrated sulfuric acid or hydrochloric acid and water (e.g., a 1:1 or 2:1 mixture). The addition should be done slowly and with cooling, as the dilution of concentrated acid is highly exothermic.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring the Reaction: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. Reaction times may be comparable to or longer than the base-catalyzed method.
-
Work-up: a. Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice in a beaker. b. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL). c. Combine the organic extracts and carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of gas evolution (CO₂) during this step. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter and concentrate the organic layer under reduced pressure to afford the crude product.
-
Purification: Purify the crude 1-Fluorocyclobutane-1-carboxylic acid by recrystallization or column chromatography as described in Protocol 1.
Data Summary
The following table provides a general comparison of the two hydrolysis methods. Optimal conditions for a specific scale and purity requirement should be determined experimentally.
| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis |
| Reagents | NaOH or KOH | H₂SO₄ or HCl |
| Temperature | Reflux (100-110 °C) | Reflux (temperature varies with acid concentration) |
| Typical Reaction Time | 4 - 12 hours | 6 - 24 hours |
| Work-up | Acidification, then extraction | Extraction, then neutralization |
| Potential Issues | Potential for side reactions if other base-sensitive groups are present. | Potential for degradation of acid-sensitive groups; handling of strong acids. |
| Yield | Generally good to excellent | Generally good |
Experimental Workflow and Mechanistic Overview
The following diagrams illustrate the general workflow for the hydrolysis and the underlying reaction mechanisms.
Caption: General experimental workflow for the hydrolysis of 1-Fluorocyclobutane-1-carbonitrile.
Mechanism of Base-Catalyzed Hydrolysis
The base-catalyzed hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile.[4] This is followed by a series of proton transfers to form an amide intermediate, which is then further hydrolyzed to the carboxylate salt. Final acidification yields the carboxylic acid.
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the concentration of the acid or base. For sterically hindered nitriles, harsher conditions may be necessary.
-
Side Reactions: The stability of the cyclobutane ring should be considered, especially under strongly acidic and high-temperature conditions, although it is generally robust.
-
Product Isolation: If the carboxylic acid is highly water-soluble, continuous liquid-liquid extraction may be required for efficient isolation.
-
Safety: Both concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment in a fume hood. The acidification of the basic reaction mixture is exothermic and can cause splashing if not done carefully with cooling.
Conclusion
The hydrolysis of 1-Fluorocyclobutane-1-carbonitrile to 1-Fluorocyclobutane-1-carboxylic acid is a robust and reliable transformation that can be achieved using either acid- or base-catalyzed methods. The choice of conditions will depend on the specific requirements of the synthesis and the presence of other functional groups. The protocols and information provided in this application note serve as a comprehensive guide for researchers to successfully perform this important synthetic step in the development of novel fluorinated molecules for pharmaceutical and other applications.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]
-
Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC. (n.d.). Retrieved March 15, 2026, from [Link]
-
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry. (2023, August 30). Retrieved March 15, 2026, from [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. (n.d.). Retrieved March 15, 2026, from [Link]
-
Reactions of Nitriles - Chemistry Steps. (2024, December 5). Retrieved March 15, 2026, from [Link]
-
20.7: Chemistry of Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Reduction of 1-Fluorocyclobutane-1-carbonitrile to 1-Aminomethyl-1-fluorocyclobutane
Abstract
This application note provides a comprehensive technical guide for the selective reduction of 1-fluorocyclobutane-1-carbonitrile to the corresponding primary amine, 1-aminomethyl-1-fluorocyclobutane. This transformation is of significant interest to researchers and professionals in drug development, as fluorinated cyclobutane moieties are increasingly incorporated into pharmaceutical candidates to enhance metabolic stability and modulate physicochemical properties.[1][2] This guide details two robust protocols utilizing distinct reducing agents: a metal hydride reduction with Lithium Aluminum Hydride (LiAlH4) and a catalytic hydrogenation approach. The rationale behind reagent selection, critical experimental parameters, and potential challenges, including steric hindrance and the prevention of defluorination, are discussed in depth.
Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy to improve pharmacokinetic and pharmacodynamic profiles.[2] The cyclobutane scaffold, a bioisostere for various functional groups, offers a unique three-dimensional geometry that can favorably impact ligand-receptor interactions.[1] The combination of these two features in molecules like 1-aminomethyl-1-fluorocyclobutane provides a valuable building block for the synthesis of novel therapeutics. The primary amine serves as a key functional handle for further chemical modifications.
The reduction of the nitrile group in 1-fluorocyclobutane-1-carbonitrile presents a unique set of challenges. The strained cyclobutane ring and the presence of a fluorine atom at a quaternary center necessitate a careful selection of reduction methodology to ensure high fidelity and prevent unwanted side reactions such as ring-opening or defluorination. This note aims to provide reliable and reproducible protocols to achieve this transformation efficiently.
Chemical Principles and Mechanistic Considerations
The reduction of nitriles to primary amines involves the formal addition of four hydrogen atoms across the carbon-nitrogen triple bond. This can be achieved through two primary mechanistic pathways: nucleophilic addition of hydride ions or catalytic hydrogenation.
-
Metal Hydride Reduction: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for nitrile reduction.[3][4][5][6] The mechanism proceeds via two successive nucleophilic attacks of a hydride ion (H⁻) on the electrophilic carbon of the nitrile.[3][4] The resulting di-anionic intermediate is then protonated during aqueous workup to yield the primary amine. A key consideration for 1-fluorocyclobutane-1-carbonitrile is the potential for the highly reactive LiAlH₄ to interact with the C-F bond, although defluorination is generally less common with non-activated C(sp³)-F bonds.
-
Catalytic Hydrogenation: This method employs a metal catalyst (e.g., Raney® Nickel, Palladium, Platinum) to activate molecular hydrogen. The nitrile adsorbs onto the catalyst surface, and hydrogen atoms are added stepwise across the triple bond. Catalytic hydrogenation is often considered a "greener" alternative to metal hydrides, generating fewer waste products. For the target molecule, catalyst selection is crucial to avoid side reactions and to overcome potential steric hindrance from the cyclobutane ring. Cobalt-based catalysts have shown promise in the hydrogenation of fluorinated cyclobutene derivatives without causing defluorination.[1][7][8]
Experimental Protocols
Two distinct protocols are presented to provide flexibility based on available laboratory resources and desired scale.
Protocol 1: Lithium Aluminum Hydride (LiAlH₄) Reduction
This protocol is well-suited for small to medium-scale synthesis and is known for its high reactivity and generally good yields.
Workflow Diagram:
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Chemodivergent Derivatization of the Nitrile Group in Fluorinated Cyclobutanes
Introduction
Fluorinated cyclobutanes—such as 3,3-difluorocyclobutane and 3-(trifluoromethyl)cyclobutane—have solidified their role as premier bioisosteres for phenyl and tert-butyl groups in modern drug discovery. They offer a unique combination of enhanced metabolic stability, modulated lipophilicity, and distinct spatial vectors. At the heart of synthesizing these complex scaffolds is the carbonitrile group (-CN), which serves as a highly versatile synthetic linchpin.
This application note provides authoritative, field-tested protocols for the chemodivergent derivatization of fluorinated cyclobutane carbonitriles into aldehydes, carboxylic acids, and primary amines.
Mechanistic Insights & Causality (E-E-A-T)
Working with fluorinated cyclobutanes requires an understanding of how fluorine substitution alters the electronic and structural landscape of the strained four-membered ring (~26 kcal/mol ring strain).
-
Acidic Hydrolysis vs. Base Hydrolysis : The strong electron-withdrawing effect of fluorine atoms (e.g., in the 3,3-difluoro moiety) significantly increases the acidity of any α-protons. Exposing these nitriles to harsh basic aqueous conditions (e.g., NaOH at reflux) can trigger unwanted retro-aldol-type ring opening or β-fluoride elimination. Consequently, acidic hydrolysis (using 50% H₂SO₄ or H₂SO₄/AcOH) is the rigorously validated standard for converting these nitriles to carboxylic acids, entirely bypassing base-catalyzed degradation pathways (1)[1].
-
Controlled Hydride Transfer for Aldehydes : Synthesizing the carbaldehyde requires arresting the reduction precisely at the imine stage. Diisobutylaluminium hydride (DIBAL-H) must be used at strictly -78 °C. The low temperature and the steric bulk of the diisobutyl groups stabilize the tetrahedral aluminum-imine intermediate, preventing a second hydride transfer that would yield the alcohol (2)[2].
-
Chemoselective Full Reduction : While aggressive hydride sources like LiAlH₄ can reduce nitriles to primary amines, they risk causing defluorination or ring fragmentation in highly strained systems. Catalytic hydrogenation using Raney-Nickel under a mild hydrogen atmosphere provides a chemoselective alternative that fully preserves the fluorinated cyclobutane architecture (3)[3].
Quantitative Data & Reaction Parameters
| Target Derivative | Reagent System | Optimal Temperature | Key Mechanistic Control | Typical Yield Range |
| Carbaldehyde | DIBAL-H, Toluene | -78 °C | Tetrahedral intermediate stabilization | 70–85% |
| Carboxylic Acid | 50% aq. H₂SO₄ or AcOH/H₂SO₄ | 100–120 °C | Avoidance of base-catalyzed elimination | 80–95% |
| Primary Amine | Raney-Ni, H₂ (2 atm), MeOH | 25 °C | Chemoselective reduction without defluorination | 85–90% |
| Ketone | RMgX, THF | 0 °C to RT | Direct nucleophilic addition to nitrile | 60–75% |
Visual Workflow
Divergent synthetic pathways for the derivatization of fluorinated cyclobutane carbonitriles.
Experimental Protocols (Self-Validating Systems)
Protocol A: Controlled Reduction to 3,3-Difluorocyclobutane-1-carbaldehyde
This protocol utilizes DIBAL-H to arrest reduction at the imine stage.
-
Preparation : Dissolve 3,3-difluorocyclobutane-1-carbonitrile (1.0 eq) in anhydrous toluene (15 mL/g) under a strict nitrogen atmosphere.
-
Cooling : Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78 °C. Causality: Deviating to warmer temperatures will collapse the intermediate, causing over-reduction to the primary alcohol.
-
Addition : Add DIBAL-H (1.0 M in toluene, 1.5 eq) dropwise over 30 minutes. Stir at -78 °C for 3 hours.
-
Quench & Self-Validation : Carefully quench with methanol (dropwise) until gas evolution ceases, followed by the addition of saturated aqueous Rochelle's salt (potassium sodium tartrate).
-
Validation Check: The mixture will initially form a thick, opaque white aluminum gel. Stir vigorously at room temperature for 1–2 hours until the gel completely breaks down, yielding two distinct, clear liquid layers. If the layers remain cloudy, continue stirring; premature extraction will trap the volatile aldehyde in the emulsion, drastically reducing the yield.
-
-
Isolation : Separate the organic layer, extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure at low temperature (≤ 30 °C) to prevent product volatilization.
Protocol B: Acidic Hydrolysis to 3,3-Difluorocyclobutane-1-carboxylic Acid
This protocol utilizes acidic conditions to prevent base-mediated ring degradation.
-
Preparation : Cool a mixture of glacial acetic acid and water (1:1 v/v, 4 mL/g of substrate) to 0 °C in a round-bottom flask.
-
Acidification : Slowly add concentrated H₂SO₄ (equal volume to the acetic acid) to the mixture.
-
Addition : Add the fluorinated nitrile substrate to the acidic solution.
-
Heating : Warm the mixture to room temperature, then heat to 120 °C for 16 hours. Causality: Extreme heat is required to overcome the steric hindrance and electron-withdrawing deactivation of the nitrile carbon by the fluorinated ring.
-
Quench & Self-Validation : Cool the reaction to room temperature and pour over crushed ice.
-
Validation Check: The highly polar carboxylic acid will precipitate as a solid (or form a distinct heavy oil) upon dilution with water. If no phase separation occurs, the hydrolysis is incomplete.
-
-
Isolation : Filter the precipitated solid, wash with cold water, and dry under high vacuum.
Protocol C: Catalytic Reduction to (3,3-Difluorocyclobutyl)methanamine
This protocol utilizes Raney-Nickel to prevent defluorination.
-
Preparation : Dissolve the fluorinated nitrile (1.0 eq) in methanol (20 mL/g) in a pressure-rated hydrogenation vessel.
-
Catalyst Addition : Add Raney-Nickel catalyst (0.5 eq by weight) carefully. (Warning: Raney-Ni is highly pyrophoric when dry; handle as a slurry).
-
Pressurization : Purge the vessel with nitrogen for 5 minutes, then pressurize with H₂ gas to 2 atm.
-
Reaction : Stir vigorously at room temperature overnight.
-
Self-Validation : Monitor the pressure gauge; a drop in H₂ pressure indicates active reduction. Once the pressure stabilizes and ceases to drop, the reduction is complete.
-
Isolation : Carefully filter the mixture through a pad of Celite under a nitrogen blanket to remove the catalyst. Concentrate the filtrate. The basicity of the residue (pH > 9 on wet indicator paper) confirms the presence of the free primary amine.
References
- 3,3-Difluorocyclobutane-1-carbaldehyde Source: Benchchem URL
- WO2024038378A1 - Substituted pyridinone compounds as cbl-b inhibitors Source: Google Patents URL
- WO2024153946A1 - Inhibitors of mptp Source: Google Patents URL
- Two Scalable Syntheses of 3-(Trifluoromethyl)
Sources
Application Notes: The Strategic Role of Fluorinated Cyclobutanes in Modern Agrochemical Synthesis
Introduction: The Convergence of Fluorine and Strained Rings in Agrochemical Innovation
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has driven chemists to explore novel chemical spaces. Over the past two decades, the incorporation of fluorine has become a cornerstone of modern agrochemical design, with over 60% of newly launched pesticides between 2016 and 2020 containing at least one fluorine atom.[1] The unique properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered binding affinities—have proven to be a powerful tool for optimizing active ingredients.[2][3][4]
Concurrently, the use of strained ring systems, particularly cyclobutanes, has gained traction as a strategy to introduce unique three-dimensional conformations and novel physicochemical properties into bioactive molecules.[5][6] The combination of these two powerful strategies—the strategic fluorination of a cyclobutane scaffold—represents a burgeoning frontier in agrochemical research. These motifs serve not only as conformationally restricted spacers but also as valuable bioisosteres for common chemical groups, leading to compounds with enhanced performance and novel modes of action.
This guide provides a detailed overview of the application of fluorinated cyclobutanes in agrochemical synthesis. It covers the core rationale for their use, detailed protocols for the synthesis of key building blocks, and a case study of a recently developed commercial nematicide, demonstrating the real-world impact of this chemical strategy.
Part 1: Rationale for Use - The Physicochemical Impact of Fluorinated Cyclobutanes
The decision to incorporate a fluorinated cyclobutane into a potential agrochemical candidate is driven by the profound and predictable impact this moiety has on the molecule's overall properties. The strong carbon-fluorine bond and the high electronegativity of fluorine, combined with the rigid, three-dimensional structure of the cyclobutane ring, offer a unique toolkit for molecular optimization.
1.1 The 1-Trifluoromethyl-cyclobutyl Group: A Superior Bioisostere for tert-Butyl
One of the most compelling applications of fluorinated cyclobutanes is the use of the 1-trifluoromethyl-cyclobutyl group as a bioisosteric replacement for the ubiquitous tert-butyl group.[2][7][8] While the tert-butyl group is often used to confer steric bulk and metabolic stability, it can be susceptible to oxidative metabolism. The 1-trifluoromethyl-cyclobutyl group effectively mimics the steric profile of the tert-butyl group while offering significant advantages in terms of metabolic stability and electronic properties.[7][8]
The replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl moiety leads to predictable changes in lipophilicity and acidity, which are critical parameters for bioavailability and target interaction.
Table 1: Physicochemical Property Comparison of tert-Butyl vs. 1-CF₃-cyclobutyl Substitution
| Property | Parent Compound | tert-Butyl Analog | 1-CF₃-cyclobutyl Analog | Change (Δ) | Reference |
|---|---|---|---|---|---|
| Lipophilicity (logD) | Butenafine | 3.99 | 4.54 | +0.55 | [7] |
| Pinoxaden | 2.59 | 3.05 | +0.46 | [7] | |
| Tebutam | 2.50 | 3.01 | +0.51 | [7] | |
| Acidity (pKa) | p-Substituted Benzoic Acid | 4.79 | 2.92 | -1.87 | [7] |
| Basicity (pKa of conjugate acid) | p-Substituted Aniline | 10.69 | 5.29 | -5.40 |[7] |
As shown in Table 1, this bioisosteric switch consistently increases lipophilicity by approximately 0.5 logD units, which can enhance the molecule's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.[3][9] Furthermore, the strong electron-withdrawing nature of the CF₃ group significantly increases the acidity of carboxylic acids and reduces the basicity of amines, which can profoundly impact target binding and pharmacokinetic profiles.[7]
1.2 Enhancing Metabolic Stability and Target Engagement
The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage by metabolic enzymes.[10] Incorporating fluorinated cyclobutanes can block sites of oxidative metabolism, increasing the half-life of the active ingredient in the target pest and the environment, potentially leading to lower application rates and longer-lasting efficacy.[3]
From a pharmacodynamic perspective, the rigid cyclobutane scaffold holds appended functional groups in a well-defined spatial orientation. The introduction of fluorine can alter the ring's conformation and electronic distribution, leading to more favorable interactions—such as dipole-dipole forces or hydrogen bonding—with amino acid residues in the target enzyme or receptor, thereby increasing the intrinsic activity of the compound.[3][9]
Part 2: Synthetic Protocols for Key Fluorinated Cyclobutane Building Blocks
The most common and efficient strategy for producing agrochemicals containing these motifs is the use of pre-synthesized, functionalized building blocks.[2][11] The following protocols describe the synthesis of key trifluoromethyl- and difluoromethyl-cyclobutane intermediates on a laboratory scale.
2.1 Protocol: Synthesis of 1-(Trifluoromethyl)cyclobutane Derivatives via Deoxofluorination with SF₄
This protocol details the conversion of a cyclobutanecarboxylic acid to a trifluoromethylcyclobutane using sulfur tetrafluoride (SF₄). This method is robust and has been used to synthesize a wide array of building blocks.[2][7]
Causality: Sulfur tetrafluoride is a potent deoxofluorinating agent that can convert carboxylic acids directly to trifluoromethyl groups. The reaction is often accelerated by the addition of a catalyst such as anhydrous hydrogen fluoride (HF) or by the in situ generation of HF from the addition of water, which reacts with SF₄.[2]
Workflow Diagram:
Caption: Workflow for SF₄-mediated deoxofluorination.
Step-by-Step Methodology:
-
Preparation: In a well-ventilated fume hood, add the cyclobutanecarboxylic acid (1.0 equiv) and a suitable solvent such as dichloromethane to a pressure-rated reaction vessel (e.g., a stainless-steel autoclave).
-
Reagent Addition: Cool the vessel to a low temperature (e.g., -78 °C). Carefully condense sulfur tetrafluoride (SF₄, 3-10 equiv) into the vessel. Add a catalytic amount of anhydrous HF or water (0.1-1.0 equiv).
-
Safety Note: SF₄ is a highly toxic and corrosive gas. This step must be performed by trained personnel using appropriate safety equipment and a specialized gas handling manifold.
-
-
Reaction: Seal the vessel tightly and allow it to warm to room temperature. Place the vessel behind a protective blast shield and heat it to the required temperature (typically 60-110 °C) for 12-72 hours. Monitor the reaction progress by taking aliquots (if possible) and analyzing by GC-MS or ¹⁹F NMR.
-
Work-up: After the reaction is complete, cool the vessel to 0 °C. Slowly and carefully vent any excess SF₄ into a scrubbing solution (e.g., aqueous KOH). Cautiously quench the reaction mixture by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-(trifluoromethyl)cyclobutane derivative.[2]
Table 2: Representative Yields for SF₄ Deoxofluorination
| Starting Carboxylic Acid | Product | Yield (%) | Reference |
|---|---|---|---|
| 1-Phenylcyclobutane-1-carboxylic acid | 1-Phenyl-1-(trifluoromethyl)cyclobutane | 85% | [2] |
| 1-(4-Chlorophenyl)cyclobutane-1-carboxylic acid | 1-(4-Chlorophenyl)-1-(trifluoromethyl)cyclobutane | 81% | [2] |
| 1-Aminocyclobutane-1-carboxylic acid (as HCl salt) | 1-Amino-1-(trifluoromethyl)cyclobutane (as HCl salt) | 65% |[2] |
2.2 Protocol: Synthesis of 1-(Difluoromethyl)cyclobutane Derivatives using DAST
This protocol describes the synthesis of a 1-(difluoromethyl)cyclobutane building block from the corresponding aldehyde using diethylaminosulfur trifluoride (DAST) or a more stable analog like Deoxo-Fluor®.
Causality: DAST is a nucleophilic fluorinating agent that efficiently converts aldehydes and ketones to their corresponding gem-difluoroalkanes under relatively mild conditions. The reaction proceeds via the formation of a fluoro-alkoxy sulfuran intermediate, which then eliminates SOF₂ to form the product.
Step-by-Step Methodology:
-
Preparation: To a solution of 1-formylcyclobutane derivative (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST, 1.2-1.5 equiv) dropwise to the stirred solution.
-
Safety Note: DAST can decompose violently if heated above 90 °C. It is also moisture-sensitive. Handle with care.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of NaHCO₃.
-
Extraction: Dilute the mixture with water and DCM. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 1-(difluoromethyl)cyclobutane product.[12][13]
Part 3: Application Case Study - Cyclobutrifluram
A prime example of a modern agrochemical leveraging a fluorinated cyclobutane scaffold is Cyclobutrifluram .[14] Marketed by Syngenta under the trade name TYMIRIUM®, it is a potent nematicide and fungicide announced in 2020.[9]
3.1 Mode of Action
Cyclobutrifluram functions as a succinate dehydrogenase inhibitor (SDHI).[7][9] It binds to Complex II of the mitochondrial respiratory chain in nematodes and fungi, blocking the conversion of succinate to fumarate. This action halts the production of ATP, the primary cellular energy currency, leading to paralysis and death of the target pest.[9] The conformationally constrained cyclobutane ring is critical for orienting the 2,4-dichlorophenyl and the pyridine-carboxamide moieties for optimal binding within the SDH enzyme's active site.[14]
3.2 Synthesis of Cyclobutrifluram
The synthesis of Cyclobutrifluram showcases the practical application of these building blocks in a multi-step sequence. The key steps involve the construction of the substituted cyclobutane core followed by an amidation reaction.
Synthetic Workflow Diagram:
Caption: Simplified synthetic route to Cyclobutrifluram.
Protocol: Key Amidation Step
This protocol outlines the final amide coupling step to form the active ingredient.
-
Preparation: Dissolve cis-2-(2,4-dichlorophenyl)cyclobutane-1-amine (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.5 equiv) in an anhydrous aprotic solvent like dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C. Add a solution of 2-(trifluoromethyl)pyridine-3-carbonyl chloride (1.1 equiv) in DCM dropwise to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours until the starting amine is consumed (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction & Purification: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield Cyclobutrifluram.[14]
Conclusion and Future Outlook
The strategic incorporation of fluorinated cyclobutane moieties represents a significant advancement in the design of modern agrochemicals. As demonstrated by their role as robust bioisosteres and their application in the commercial nematicide Cyclobutrifluram, these building blocks provide a powerful means to enhance metabolic stability, modulate physicochemical properties, and enforce bioactive conformations. The synthetic protocols provided herein offer reliable pathways to access key intermediates, enabling further exploration in this promising area. Future research will likely focus on developing more efficient and stereoselective synthetic routes to access a wider diversity of functionalized fluorinated cyclobutanes, further expanding the toolbox for the next generation of crop protection agents.
References
-
Bollier, M., et al. (2023). The New Nematicide Cyclobutrifluram Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans. Journal of Developmental Biology. Available at: [Link]
-
Cultivar Magazine. (2025). Ciclobutrifluram (Cyclobutrifluram). Available at: [Link]
-
Ahunovych, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]
-
Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience. Available at: [Link]
-
Ahunovych, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. Available at: [Link]
- Google Patents. (2024). US20240156096A1 - Cyclobutrifluram suspension concentrate composition.
-
Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,1-difluoroalkanes. Available at: [Link]
-
Bollier, M., et al. (2026). TYMIRIUM® technology: the discovery of Cyclobutrifluram. ResearchGate. Available at: [Link]
-
Yanai, H., et al. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. ResearchGate. Available at: [Link]
- Theodoridis, G. (2006). Fluorine-containing agrochemicals: an overview of recent developments. Advances in Fluorine Science.
- Feng, C., & Ma, J. (2022).
- Mykhailiuk, P. K., et al. (2016). Water-promoted deoxyfluorination.
- Petrović, G., et al. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science.
-
Mykhailiuk, P. K. (n.d.). Unique fluoroalkyl substituents. A tert-butyl group and its analogues: a CF 3 -cyclopropane substituent (previous study) and a CF 3 -cyclobutane substituent (this work). ResearchGate. Available at: [Link]
-
Shibata, N., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. Available at: [Link]
-
JM Financial. (2023). SRF| BUY. Available at: [Link]
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- 4. semanticscholar.org [semanticscholar.org]
- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
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- 14. The New Nematicide Cyclobutrifluram Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Polymerization Protocols for Fluorinated Cyclobutane-Containing Polymers
Executive Summary
The incorporation of fluorinated cyclobutane rings into polymer backbones yields advanced materials characterized by exceptional thermal stability, low dielectric constants, high optical transparency, and excellent solution processability[1][2]. These materials are highly sought after in microelectronics, photonics, and aerospace engineering. This application note provides a comprehensive guide to the three primary synthetic pathways for generating fluorinated cyclobutane-containing polymers:
-
Thermal [2+2] Cyclopolymerization of aryl trifluorovinyl ethers (TFVEs).
-
Step-Growth Click Polymerization of pre-formed perfluorocyclobutane (PFCB) monomers.
-
Ring-Opening Metathesis Polymerization (ROMP) of fluorinated cyclobutenes.
Mechanistic Principles & Causality
Thermal[2+2] Cyclopolymerization (PFCB Polyaryl Ethers)
The most prominent class of fluorinated cyclobutane polymers are PFCB polyaryl ethers. They are synthesized via the free-radical mediated thermal cyclodimerization of TFVE monomers at temperatures exceeding 150 °C[1][2].
-
Causality of Catalyst-Free Activation: The electron-withdrawing nature of the fluorine atoms stabilizes the highly reactive fluorinated diradical intermediate formed upon thermal excitation of the pi-bond. This stabilization drives the step-growth cycloaddition forward without the need for chemical initiators or catalysts[2].
-
Stereochemistry: The reaction proceeds in a stereorandom fashion, yielding a roughly equal distribution of cis- and trans-1,2-disubstituted perfluorocyclobutane rings, which disrupts chain packing and renders the resulting polymers highly amorphous and soluble[2].
CuAAC Click Polymerization of Pre-formed PFCB Monomers
While thermal cyclopolymerization is robust, the high temperatures (>150 °C) are incompatible with thermally labile functional groups. To circumvent this, monomers containing a pre-formed PFCB linkage (e.g., 1,2-bis(4-azidomethylphenoxy)perfluorocyclobutane) can be polymerized via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)[3].
-
Causality of Reaction Conditions: Utilizing Cu(I) catalysis allows the step-growth polymerization to proceed at mild temperatures (45 °C–80 °C), preserving delicate moieties while still achieving high molecular weights[3].
ROMP of Fluorinated Cyclobutenes
An alternative approach involves the polymerization of fluorinated cyclobutene monomers via ROMP using ruthenium-based Grubbs catalysts[4].
-
Causality of Ring-Opening: The reaction is thermodynamically driven by the release of cyclobutene ring strain (approximately 31 kcal/mol)[5]. The presence of fluorine substituents can alter the electronic environment of the propagating metal-carbene, requiring careful selection of the catalyst generation and reaction temperature to maintain living characteristics and low polydispersity (PDI)[4][6].
Quantitative Data: Thermomechanical & Optical Properties
The method of polymerization and the monomer structure directly dictate the physical properties of the resulting polymer. The table below summarizes key quantitative metrics across different fluorinated cyclobutane polymer classes.
| Polymer Class | Synthesis Pathway | Glass Transition ( Tg ) | Thermal Degradation ( Td ) | Key Characteristics | Ref |
| Triphenylene-PFCB | Thermal [2+2] Cycloaddition | 227 °C – 295 °C | ~450 °C | High Tg , solid-state photoluminescence ( λem ~400-470 nm). | [7] |
| Biphenyl-PFCB | Thermal [2+2] Cycloaddition | >200 °C | ~450 °C | Amorphous, high optical transparency, low moisture absorption. | [1] |
| Triazole-PFCB | CuAAC Click Chemistry | ~150 °C | ~350 °C | Synthesized at 45 °C; high solubility in polar aprotic solvents. | [3] |
| Poly(fluorocyclobutene) | ROMP (Ru-Alkylidene) | Variable | 304 °C – 344 °C | Highly controlled PDI, strict linear architecture, living polymerization. | [6] |
Workflow Visualization
Reaction pathways for the synthesis of fluorinated cyclobutane-containing polymers.
Validated Experimental Protocols
Protocol A: Bulk Thermal [2+2] Cyclopolymerization of TFVE Monomers
This protocol describes the synthesis of a standard biphenyl-PFCB polymer via step-growth cycloaddition[1][7].
-
Monomer Preparation: Purify 4,4'-bis(trifluorovinyloxy)biphenyl via recrystallization or vacuum distillation to remove trace phenolic impurities.
-
Degassing (Critical Step): Transfer the neat monomer to a heavy-walled Schlenk tube. Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum line.
-
Causality: Because the [2+2] cyclodimerization proceeds via a highly reactive diradical intermediate, adventitious oxygen acts as a radical scavenger. Failure to rigorously degas the system will lead to peroxide formation, premature chain termination, and severely limited molecular weights[2].
-
-
Thermal Polymerization: Backfill the Schlenk tube with ultra-high purity Argon and seal it. Immerse the tube in a thermostatted oil bath at 160 °C to 180 °C for 24 to 48 hours[7].
-
Causality: The thermal activation energy required to break the pi-bond of the trifluorovinyl ether necessitates temperatures above 150 °C. Extended reaction times are required because step-growth kinetics dictate that high molecular weights are only achieved at >99% monomer conversion.
-
-
Isolation: Cool the highly viscous polymer melt to room temperature. Dissolve the crude mixture in a minimal amount of tetrahydrofuran (THF) and precipitate dropwise into vigorously stirred cold methanol. Filter and dry under vacuum at 80 °C.
Protocol B: CuAAC Click Polymerization of Pre-formed PFCB Monomers
This protocol is utilized when temperature-sensitive moieties are present, utilizing a pre-formed PFCB monomer[3].
-
Reaction Assembly: In a round-bottom flask, dissolve equimolar amounts of 1,2-bis(4-azidomethylphenoxy)perfluorocyclobutane and a target bisethynyl monomer in a 3:2 (v/v) mixture of Dimethyl Sulfoxide (DMSO) and deionized water[3].
-
Catalyst Generation: Add 5 mol% CuSO4⋅5H2O followed immediately by 10 mol% sodium ascorbate.
-
Causality: Cu(I) is the active catalytic species for the azide-alkyne cycloaddition but is highly susceptible to disproportionation and oxidation to inactive Cu(II). Sodium ascorbate acts as an in situ reducing agent, maintaining a steady-state concentration of catalytically active Cu(I) throughout the step-growth process[3].
-
-
Polymerization: Stir the mixture at 45 °C for 24 hours.
-
Causality: While CuAAC can occur at room temperature, 45 °C provides optimal chain mobility as the polymer molecular weight increases, preventing premature precipitation without degrading the monomers[3].
-
-
Purification: Pour the reaction mixture into an excess of water to precipitate the polymer. Wash extensively with water and methanol to remove residual copper catalyst, then dry under vacuum.
Protocol C: ROMP of Fluorinated Cyclobutenes
This protocol yields linear, well-defined poly(fluorocyclobutenes) with low polydispersity[4][5].
-
Preparation: Inside an argon-filled glovebox, dissolve the fluorinated cyclobutene monomer in anhydrous, degassed dichloromethane ( CH2Cl2 ) or THF to achieve a concentration of 0.1 M to 0.5 M[4][5].
-
Initiation: Prepare a stock solution of a 3rd-generation Grubbs catalyst (or a highly reactive Ru-alkylidene complex with N-heterocyclic carbene ligands) in the same solvent. Rapidly inject the desired molar equivalent of the catalyst into the monomer solution at 0 °C to 25 °C[4][5].
-
Causality: Conducting the reaction at lower temperatures (e.g., 0 °C) suppresses secondary metathesis reactions (such as chain back-biting), thereby preserving the living nature of the polymerization and ensuring a narrow molecular weight distribution[5].
-
-
Termination: Upon reaching the desired conversion (monitored via 1H or 19F NMR), quench the reaction by adding an excess of ethyl vinyl ether and stirring for 30 minutes.
-
Causality: Ethyl vinyl ether undergoes rapid cross-metathesis with the propagating ruthenium carbene. This transfers the Ru complex to a volatile ether byproduct and installs a stable, unreactive methylene end-group on the polymer chain, preventing post-polymerization degradation.
-
-
Isolation: Precipitate the polymer by dropwise addition into cold methanol. Isolate via centrifugation and dry under high vacuum.
References
-
[1] Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications. PMC.
-
[4] Scope of the Ring-Opening Metathesis Polymerization (ROMP) Reaction of 1-Substituted Cyclobutenes. Journal of the American Chemical Society.
-
[6] New Functional Monomers for Well-Controlled ROMP Polymerizations. ResearchGate.
-
[5] Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands. PMC.
-
[2] Perfluorocyclobutane (PFCB) polyaryl ethers: Versatile coatings materials. ResearchGate.
-
[3] Synthesis of novel aromatic ether polymers containing perfluorocyclobutyl and triazole units via click chemistry. DOI/Elsevier.
-
[7] Triphenylene-Enchained Perfluorocyclobutyl Aryl Ether Polymers: A Modular Synthetic Route to Processable Thermoplastics Approaching Upper Limit Tg and Photostability. Macromolecules (ACS Publications).
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- 3. Redirecting [linkinghub.elsevier.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-Fluorocyclobutane-1-carbonitrile
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling the synthesis of 1-fluorocyclobutane-1-carbonitrile. The introduction of fluorine into strained carbocycles presents unique mechanistic challenges, primarily due to the high reactivity of the intermediate enolates.
This document bypasses generic advice to provide a deep dive into the causality of common side reactions, a self-validating experimental protocol , and an authoritative troubleshooting FAQ .
Mechanistic Overview: Pathways and Pitfalls
The standard approach for synthesizing 1-fluorocyclobutane-1-carbonitrile relies on the electrophilic fluorination of a lithium enolate using N-fluorobenzenesulfonimide (NFSI). While conceptually straightforward, the strained nature of the cyclobutane ring and the high nucleophilicity of the enolate introduce several competing side reactions, mapped below.
Fig 1: Reaction pathways and competing side reactions in cyclobutanecarbonitrile fluorination.
Quantitative Optimization Data
To understand the impact of reaction parameters on the product distribution, review the optimization data below. The choice of base and the temperature at which the reaction is quenched are the most critical variables for suppressing side reactions.
| Base | F-Source | Solvent | Temperature Profile | Yield (%) | Primary Side Reaction |
| LDA (1.1 eq) | NFSI (1.2 eq) | THF | -78 °C to RT (Quench at RT) | 45% | Ring-opening & Dimerization |
| LDA (1.1 eq) | NFSI (1.2 eq) | THF | -78 °C (Cryo-quench) | 78% | Trace Dimerization |
| LHMDS (1.1 eq) | NFSI (1.2 eq) | THF | -78 °C (Cryo-quench) | 85% | None (Optimized) |
| LHMDS (1.1 eq) | Selectfluor | THF/DMF | -40 °C (Solubility limit) | <10% | Radical Coupling (SET) |
Troubleshooting Guide & FAQs
Q1: I am observing a significant amount of dimeric impurity (m/z ~162). How can I prevent this? A: This is a classic Thorpe-Ziegler-type self-condensation. The lithium enolate of cyclobutanecarbonitrile is highly nucleophilic. If the deprotonation is slow, or if there is a localized excess of unreacted starting material, the enolate will attack the nitrile group of another molecule. Causality & Solution: To prevent this, you must control the stoichiometry and addition order. Employ an inverse addition technique: add the nitrile slowly to a pre-cooled solution of base. Furthermore, switching from LDA to LHMDS provides a slightly bulkier counter-ion environment that sterically hinders the bimolecular dimerization without compromising the rate of monomeric enolization.
Q2: My reaction yields mostly unreacted starting material and complex byproducts, despite using an excess of NFSI. What is going wrong? A: You are likely observing the results of a Single Electron Transfer (SET) pathway rather than an SN2-like electrophilic fluorination. NFSI is a robust reagent for electrophilic fluorination 1, but under certain conditions, it can act as a single-electron oxidant. Causality & Solution: The SET mechanism is favored when the reaction temperature rises, allowing the enolate to transfer an electron to NFSI, generating radical intermediates that couple or degrade 2. Ensure your reaction is strictly maintained at -78 °C. Additionally, verify that your THF is strictly anhydrous; moisture will rapidly protonate the enolate back to the starting material.
Q3: I am detecting acyclic, ring-opened impurities in my crude NMR. How do I maintain the integrity of the cyclobutane ring? A: Cyclobutanes possess approximately 26 kcal/mol of ring strain. While the alpha-cyano carbanion is electronically stabilized, thermal energy can trigger an electrocyclic ring-opening or fragmentation sequence. Causality & Solution: The ring-opening is purely temperature-dependent. If you allow the reaction mixture to warm to room temperature before quenching the unreacted enolate, the strain release drives ring cleavage. You must perform a "cryogenic quench" (adding cold saturated NH₄Cl directly to the -78 °C bath) to protonate any residual enolate before the thermal threshold for ring-opening is reached.
Q4: Can I substitute Selectfluor for NFSI to reduce costs? A: No, not under these specific enolate conditions. Causality & Solution: Selectfluor is a dicationic salt and is practically insoluble in non-polar/aprotic solvents like THF at cryogenic temperatures. It requires polar solvents (e.g., MeCN or DMF), which are incompatible with strong lithium bases like LHMDS. Attempting to use Selectfluor in a mixed solvent system typically leads to poor conversion and exacerbates the SET radical coupling pathways 2. NFSI remains the optimal reagent for this transformation due to its high solubility in THF and predictable redox control 3.
Q5: Is there a risk of difluorination at the alpha position? A: No. Cyclobutanecarbonitrile possesses only a single alpha-proton. Once the first fluorine atom is installed, the alpha-carbon becomes a quaternary center, rendering over-fluorination impossible at this position.
Self-Validating Experimental Protocol
This protocol is engineered with built-in physical validation checks to ensure the reaction trajectory remains on target and side reactions are mitigated in real-time.
Materials: Cyclobutanecarbonitrile (1.0 eq), LHMDS (1.1 eq, 1.0 M in THF), NFSI (1.2 eq), Anhydrous THF.
Step 1: Enolate Generation (Inverse Addition)
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Charge a flame-dried flask with LHMDS (1.1 eq) and anhydrous THF (0.5 M). Cool to -78 °C using a dry ice/acetone bath.
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Add cyclobutanecarbonitrile (1.0 eq) dropwise over 15 minutes via syringe pump.
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Validation Check: Observe the solution color. A successful enolization will result in a pale, clear yellow solution. If the solution turns deep orange or brown, localized warming has occurred, triggering self-condensation. Pause addition and ensure the internal temperature is < -70 °C.
-
-
Stir at -78 °C for 30 minutes to ensure complete deprotonation.
Step 2: Electrophilic Fluorination
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Dissolve NFSI (1.2 eq) in a minimum volume of anhydrous THF.
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Add the NFSI solution dropwise to the enolate over 20 minutes.
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Validation Check: Monitor the internal thermocouple. The fluorination is mildly exothermic. A temperature spike above -70 °C correlates directly with an increase in SET radical side reactions and ring-opening. Adjust the addition rate to strictly maintain T < -70 °C.
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Step 3: Cryogenic Quenching and Isolation
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After stirring for 2 hours at -78 °C, add pre-cooled (-20 °C) saturated aqueous NH₄Cl directly to the reaction mixture while it is still submerged in the dry ice bath.
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Validation Check: The quench must occur before removing the cooling bath. This "cryo-quench" locks the cyclobutane ring, physically preventing the thermal degradation of any trace unreacted enolate.
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-
Allow the quenched mixture to warm to room temperature.
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Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. (Note: The product is somewhat volatile; avoid excessive vacuum during concentration).
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Purify via silica gel chromatography (Hexanes/EtOAc) or vacuum distillation to afford pure 1-fluorocyclobutane-1-carbonitrile.
References
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.[Link]
-
Electrophilic Fluorination of Organometallic Fragments. White Rose eTheses Online. [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC.[Link]
Sources
Optimizing yield for 1-Fluorocyclobutane-1-carbonitrile synthesis
Welcome to the Technical Support Center for Fluorinated Carbocycle Synthesis. As an Application Scientist specializing in late-stage functionalization, I have designed this guide to address the specific mechanistic and operational challenges associated with the alpha-fluorination of cyclobutanecarbonitrile.
The synthesis of four-membered carbocycles bearing fluorinated motifs is a critical pathway in modern drug discovery, primarily due to the unique bioisosteric properties and metabolic stability imparted by the fluorocyclobutane ring 1. However, the inherent ring strain and volatility of these small molecules demand highly controlled environments to prevent yield loss.
Below, you will find a mechanistic breakdown, an interactive troubleshooting FAQ, quantitative optimization data, and a self-validating experimental protocol to ensure reproducible, high-yield synthesis of 1-fluorocyclobutane-1-carbonitrile.
Mechanistic Workflow
Figure 1: Mechanistic workflow of the electrophilic alpha-fluorination of cyclobutanecarbonitrile.
Core Troubleshooting & FAQs
Q1: Why is my yield of 1-fluorocyclobutane-1-carbonitrile consistently below 40%, even though NMR shows complete consumption of the starting material? A: If your starting material is fully consumed but your isolated yield is low, the issue is almost certainly product loss during workup rather than a failure of the reaction. 1-Fluorocyclobutane-1-carbonitrile is a low-molecular-weight, highly volatile liquid. Applying high vacuum (e.g., rotary evaporation below 50 mbar or using a Schlenk line) during solvent removal will strip the product alongside the THF. Solution: Extract with a higher-boiling solvent like diethyl ether or MTBE, and concentrate carefully at atmospheric pressure or a strictly controlled mild vacuum (>150 mbar) in a cold water bath. The acid-base properties and physical stability of fluorinated cyclobutanes dictate these gentle workup conditions 2.
Q2: I am seeing significant impurities and ring-opened byproducts. How do I prevent this? A: Cyclobutane derivatives are highly strained. The lithium keteniminate intermediate is stable at -78 °C but rapidly degrades or dimerizes if the temperature rises above -40 °C 3. Furthermore, the addition of the electrophilic fluorinating agent is highly exothermic. Solution: Ensure your internal reaction temperature never exceeds -70 °C during the addition of N-Fluorobenzenesulfonimide (NFSI). Add the NFSI as a pre-chilled solution in THF via a syringe pump, rather than as a solid powder, to maintain strict thermal control.
Q3: Should I use NFSI or Selectfluor for this alpha-fluorination? A: You must use NFSI. Electrophilic fluorination using NFSI is the gold standard for C(sp3)-H functionalization of nitrile-stabilized carbanions in anhydrous organic solvents 4. Selectfluor is practically insoluble in THF at -78 °C. While Selectfluor is excellent for aqueous or acetonitrile-based systems, those solvents are fundamentally incompatible with the strong bases (like LDA) required to deprotonate the cyclobutanecarbonitrile.
Quantitative Condition Optimization
To illustrate the causality of reagent selection, the table below summarizes the optimization data for the enolization and fluorination steps.
| Base (1.1 eq) | Fluorinating Agent | Solvent | Temp Profile (°C) | Conversion (%) | Isolated Yield (%) | Primary Failure Mode |
| LHMDS | Selectfluor | THF | -78 to RT | < 10 | N/A | Reagent insolubility |
| NaH | NFSI | DMF | 0 to RT | 45 | 15 | Ring-opening / Degradation |
| KHMDS | NFSI | THF | -78 | 85 | 65 | Competing aldol-type condensation |
| LDA | NFSI | THF | Strictly -78 | > 95 | 82 | Optimal Conditions |
Diagnostic Logic Tree
Use the following diagnostic tree to troubleshoot sub-optimal yields systematically.
Figure 2: Diagnostic logic tree for troubleshooting low yields in alpha-fluorination workflows.
Self-Validating Experimental Protocol
This protocol incorporates real-time analytical checkpoints to ensure each chemical transformation is successful before proceeding to the next step.
Step 1: Preparation of LDA (Self-Validating)
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To an oven-dried, argon-purged Schlenk flask, add anhydrous THF (10 mL/mmol) and diisopropylamine (1.2 equiv). Cool to -78 °C.
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Dropwise add n-Butyllithium (1.15 equiv, 2.5 M in hexanes).
-
Validation: The solution should remain clear to pale yellow. Stir for 30 minutes at 0 °C, then recool to -78 °C.
Step 2: Deprotonation of Cyclobutanecarbonitrile
-
Add cyclobutanecarbonitrile (1.0 equiv) dropwise over 10 minutes to the LDA solution at -78 °C.
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Stir for 1 hour at -78 °C to ensure complete formation of the lithium keteniminate.
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Validation Checkpoint (D2O Quench): Withdraw a 0.2 mL aliquot via a chilled syringe and inject it into an NMR tube containing 0.5 mL of D2O/CDCl3. A quick crude 1 H NMR should show the complete disappearance of the alpha-proton multiplet (~3.1 ppm), confirming >95% enolization. If the proton remains, your LDA was compromised by moisture.
Step 3: Electrophilic Fluorination
-
Dissolve NFSI (1.2 equiv) in anhydrous THF (5 mL/mmol).
-
Using a syringe pump, add the NFSI solution to the reaction mixture over 30 minutes.
-
Crucial: Monitor the internal temperature using a thermocouple. Do not allow the temperature to exceed -70 °C to prevent ring-opening.
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Stir for an additional 2 hours at -78 °C, then allow the mixture to slowly warm to -20 °C over 1 hour.
Step 4: Quenching and Isolation
-
Quench the reaction at -20 °C by adding saturated aqueous NH 4 Cl.
-
Extract the aqueous layer with Diethyl Ether (not ethyl acetate, to facilitate low-temp evaporation) (3 x 15 mL).
-
Validation Checkpoint ( 19 F NMR): Take a small aliquot of the organic layer and run a crude 19 F NMR. You should observe the product peak at approximately -155 ppm, distinct from unreacted NFSI (~ -38 ppm).
-
Wash the combined organics with brine, dry over anhydrous Na 2 SO 4 , and filter.
-
Concentration: Remove the solvent using a rotary evaporator with the water bath set to 15 °C and pressure no lower than 200 mbar . Do not use a high vacuum pump.
-
Purify via silica gel chromatography (Pentane/Ether gradients) to yield the pure 1-fluorocyclobutane-1-carbonitrile.
References
- Yanai, H., Hoshikawa, S., Kawai, K., & Matsumoto, T. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. CHEM-ASIAN J. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsAH7UZ0eJ6jMuL2xXnOcQphZyaLzW7iIT5pIb9JGlcU0x1bZrzS-Wf00IPMf9C4KOJmT3fpL-1PaTPQx3bs19vaWyH-iahWMB_buSl49d7HjulQD9CPGDTG7Q27oQV0efubY7WgAlA46Jvi24]
- Moskalik, M. (2024). Recent Advances on Fluorine Chemistry. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXrW0Nfujn5KVIfwj6zPP6b5RF3-v9Yg3yP00oRhvrXF7A_FJMaPCKfoyV9Rozm2JIeXg02f4sMBN5hv4XLnPcRZD0PiqG1mk-nWfbI-p2BcjInYmxkJpEf0BW92eoBXw7VtUJgPVudz2CdziryJB51V5Ebz1LM-VhjFGOOaEpaJuFuF7nyt8dglBQ0KgzQPFYpHA=]
- ACS Publications. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcyT--OjoWOQS1hL0N7p1bYjpjHItISUbGIfjx5WoY7Wogid1RWMwy7p2JYb5H5nXd0cQFL0Qj7qqQLO6A0-acETsCw3DSDuHLnauwfYKU4FzGM0KeRQXLUeAiG6Jx-bqR82Xb-cSPCbC4Gg==]
- Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDnk1e6o4JuMO_SYyABYzPqqblL0ZJLzzCVRoNdt1_Y7Na8hCmPfM4qe-ajGC3aLbU1eN79JHwF6ICvwphT-h58oQ48b5SyzqKWRMlVk_JGWuFnXMeqVMwKmCw_m34cCPEADcXmHB_Uw==]
Sources
- 1. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 1-Fluorocyclobutane-1-carbonitrile Purification
Application Scientist Overview
Welcome to the Technical Support Center for 1-Fluorocyclobutane-1-carbonitrile (CAS: 918402-24-1). As a highly specialized fluorinated building block, this compound is frequently utilized in medicinal chemistry to introduce metabolically stable, lipophilic cyclobutyl moieties. However, its low molecular weight (99.11 g/mol ), high volatility, and the specific nature of electrophilic fluorination reagents make its isolation notoriously challenging.
This guide is designed for researchers and drug development professionals. It moves beyond standard procedures to explain the causality behind each purification step, ensuring your workflows are logical, self-validating, and reproducible.
Mechanistic Context & Impurity Profiling
To purify a compound effectively, you must first understand how the impurities were generated. The most scalable synthesis of 1-fluorocyclobutane-1-carbonitrile involves the deprotonation of cyclobutanecarbonitrile using a strong, non-nucleophilic base (e.g., LDA or LiHMDS), followed by electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) [1, 2].
This pathway inherently generates three primary classes of impurities:
-
Unreacted Starting Material: Cyclobutanecarbonitrile [3].
-
Reagent Byproducts: Benzenesulfonimide (cleaved NFSI).
-
Side-Reactions: Cyclobut-1-ene-1-carbonitrile (via elimination/HF loss).
Synthesis pathway of 1-fluorocyclobutane-1-carbonitrile and common impurity generation.
Troubleshooting & FAQs
Q1: My crude NMR shows a massive, broad singlet around δ 7.5–8.0 ppm that masks my product signals. What is this, and how do I remove it? Causality & Solution: This is benzenesulfonimide, the stoichiometric byproduct of NFSI [1]. Because it contains an acidic N-H proton flanked by two electron-withdrawing sulfonyl groups, it has a pKa of approximately 4.0. You do not need chromatography to remove this. A simple basic aqueous workup (e.g., 1M NaOH) will quantitatively deprotonate the imide, creating a highly polar water-soluble salt that partitions entirely into the aqueous layer.
Q2: I am trying to separate unreacted cyclobutanecarbonitrile from the fluorinated product using silica gel chromatography, but they co-elute. Why? Causality & Solution: Both compounds are small, neutral, and possess nearly identical dipole moments. Silica gel separates based on polarity, making it an ineffective stationary phase for this specific binary mixture. Instead, you must exploit their boiling point differential. The unfluorinated starting material boils at ~144 °C [3], while the introduction of fluorine lowers the boiling point of the product to ~120–130 °C. Use fractional distillation with a Vigreux or spinning band column.
Q3: I am losing a significant amount of product during solvent evaporation on the rotary evaporator. How can I prevent this? Causality & Solution: 1-Fluorocyclobutane-1-carbonitrile has a molecular weight of just 99.11 g/mol and is highly volatile. If you use a high-boiling extraction solvent like ethyl acetate or apply deep vacuum (<50 mbar), you will pull the product into the trap. Solution: Extract your reaction with a low-boiling solvent like diethyl ether or pentane. Concentrate the mixture at atmospheric pressure using a distillation setup, or use a rotary evaporator strictly kept at >250 mbar and a bath temperature ≤20 °C.
Q4: GC-MS indicates an impurity with a mass of 79 m/z (M-20). What is it? Causality & Solution: This is cyclobut-1-ene-1-carbonitrile, formed via the elimination of hydrogen fluoride (HF) from your product, often exacerbated by excess base or localized heating. To remove it, utilize AgNO3 -impregnated silica gel chromatography. The silver ions form reversible π -complexes specifically with the alkene double bond, drastically retarding its Rf value while the saturated fluoronitrile passes through unimpeded.
Experimental Workflows (Self-Validating Protocols)
Step-by-step purification workflow for isolating pure 1-fluorocyclobutane-1-carbonitrile.
Protocol A: Targeted Liquid-Liquid Extraction (NFSI Byproduct Removal)
Objective: Quantitatively remove benzenesulfonimide without losing the volatile product.
-
Quench the crude reaction mixture at -78 °C with saturated aqueous NH4Cl . Allow it to warm to room temperature.
-
Dilute the mixture with a low-boiling solvent (e.g., diethyl ether, 10 mL per mmol of substrate).
-
Transfer to a separatory funnel and wash the organic layer with 1M NaOH ( 3×5 mL/mmol).
-
Self-Validation Step: Check the pH of the final aqueous wash. It must remain strongly basic (pH > 12) to ensure all benzenesulfonimide has been deprotonated and removed.
-
-
Wash the organic layer once with brine to remove residual alkalinity, then dry over anhydrous MgSO4 (avoid Na2SO4 as it clumps and traps volatile liquids).
-
Filter the drying agent and concentrate the ether layer at atmospheric pressure using a Vigreux column.
Protocol B: Fractional Distillation (Starting Material Separation)
Objective: Separate 1-fluorocyclobutane-1-carbonitrile from unreacted cyclobutanecarbonitrile.
-
Transfer the concentrated crude oil to a micro-distillation flask equipped with a spinning band column (preferred for close boiling points) or a 10 cm Vigreux column.
-
Apply a mild, strictly controlled vacuum (e.g., 100 mmHg) to lower the boiling points and prevent thermal degradation.
-
Slowly increase the oil bath temperature.
-
Collect the first major fraction. The fluorinated product will distill first due to the reduced intermolecular interactions caused by the fluorine atom compared to the hydrogen atom in the starting material.
-
Self-Validation Step: Analyze the fractions via GC-FID or 19F NMR. The product will show a distinct 19F signal (typically a multiplet due to coupling with the cyclobutane protons).
-
Protocol C: AgNO3 -Silica Gel Chromatography (Alkene Removal)
Objective: Remove cyclobut-1-ene-1-carbonitrile traces.
-
Prepare 10% w/w AgNO3 on silica gel by dissolving AgNO3 in acetonitrile, creating a slurry with silica gel, and evaporating the solvent in the dark.
-
Pack a column with the AgNO3 -silica gel, wrapping the column in aluminum foil to prevent light-induced degradation of the silver.
-
Load the distilled fraction and elute with a low-polarity system (e.g., 5% diethyl ether in pentane).
-
The saturated 1-fluorocyclobutane-1-carbonitrile will elute rapidly. The alkene will be retained on the column.
Physicochemical Data Summary
To aid in tracking your compound during purification, reference the following physicochemical properties.
| Compound | Role | MW ( g/mol ) | Boiling Point (°C) | Solubility Profile | Key Removal Strategy |
| 1-Fluorocyclobutane-1-carbonitrile | Target Product | 99.11 | ~120–130 (est.) | Soluble in ether, pentane, DCM | N/A (Isolate via distillation) |
| Cyclobutanecarbonitrile | Starting Material | 81.12 | 144–145 [3] | Soluble in ether, pentane | Fractional Distillation |
| Benzenesulfonimide | NFSI Byproduct | 297.33 | Solid (MP: 155 °C) | Soluble in basic water, DCM | Basic Aqueous Wash (1M NaOH) |
| Cyclobut-1-ene-1-carbonitrile | Elimination Impurity | 79.10 | ~115–120 (est.) | Soluble in ether, pentane | AgNO3 -Silica Chromatography |
References
Technical Support Center: Overcoming Elimination Byproducts in Deoxyfluorination
Welcome to the Advanced Deoxyfluorination Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot one of the most persistent bottlenecks in organofluorine synthesis: the competition between nucleophilic fluorination and elimination (E1/E2) pathways .
When converting alcohols to alkyl fluorides, the formation of alkene byproducts not only diminishes yield but also severely complicates downstream purification. This guide provides mechanistic root-cause analyses, reagent selection matrices, and self-validating protocols to ensure chemoselective substitution.
Mechanistic Root Cause: Why Does Elimination Occur?
Deoxyfluorination is fundamentally a two-step process: activation of the hydroxyl group into a leaving group, followed by nucleophilic displacement by fluoride. Elimination occurs when the activated intermediate possesses a highly basic leaving group or when the substrate is sterically hindered, shifting the kinetic preference from an SN2 attack to an E2 or E1 elimination.
Mechanistic divergence in deoxyfluorination: substitution vs. elimination.
Legacy reagents like Diethylaminosulfur trifluoride (DAST) generate an alkoxyaminosulfurane intermediate. The departing dialkylamino group is highly basic, which readily abstracts a β -proton from secondary or tertiary carbons, leading to alkene formation[1]. Overcoming this requires modern reagents that either utilize non-basic leaving groups or operate via entirely different activation manifolds.
Diagnostic Workflow: Reagent Selection Matrix
Selecting the correct reagent based on your substrate's steric environment is the most critical step in bypassing elimination.
Decision matrix for selecting deoxyfluorination reagents to minimize elimination.
Quantitative Reagent Comparison
To facilitate experimental design, the following table summarizes the performance metrics of leading deoxyfluorination reagents regarding their propensity for elimination and thermal stability.
| Reagent | Optimal Substrates | Thermal Stability (Decomp. Temp) | Typical Elimination Profile | Relative Cost |
| DAST | 1° Alcohols, Ketones | Poor (Explosive at 155 °C) | High (>30% in hindered 2°) | Low |
| PyFluor | 1°, 2° Aliphatic Alcohols | Excellent (Stable >200 °C) | Low (<5% alkene) | Low-Medium |
| PhenoFluor | 1°, 2°, 3° Alcohols, Phenols | Good (Exotherm at 213 °C) | Very Low | High |
| P-Triamide / Ph3CBF4 | 1°, 2°, 3° Alcohols | Good (Ambient conditions) | Low (Base-free conditions) | Medium |
Troubleshooting FAQs
Q1: I am getting >40% alkene byproduct when treating my sterically hindered secondary alcohol with DAST. How do I shift the pathway to substitution? A: The causality here is kinetic. DAST reacts to form an intermediate where the SN2 trajectory is sterically blocked, allowing the basic diethylamino leaving group to abstract a β -proton instead[1]. To fix this, switch to PyFluor (2-pyridinesulfonyl fluoride). PyFluor utilizes an exogenous, bulky Brønsted base (like DBU) to activate the alcohol into a sulfonate-like intermediate. Because the leaving group generated is significantly less basic, the E2 elimination pathway is suppressed, allowing the SN2 attack by the highly nucleophilic fluoride to dominate[2].
Q2: I am attempting late-stage fluorination on a complex pharmaceutical intermediate, but acidic byproducts from DAST are degrading my molecule. What is the alternative? A: Complex, late-stage molecules require highly chemoselective reagents. PhenoFluor or its moisture-stable variant PhenoFluorMix should be used. PhenoFluor operates via an alkoxyimidazolium intermediate. Nucleophilic attack by fluoride occurs in a concerted manner, bypassing the generation of basic or acidic leaving groups entirely. Furthermore, it discriminates exceptionally well between reactive functional groups, avoiding the indiscriminate fluorination often seen with DAST[3].
Q3: I need to fluorinate a tertiary alcohol with strict stereoinversion, but standard reagents cause stereoablative ionization (E1 elimination). Is there a base-free alternative? A: Yes. Tertiary alcohols are highly prone to E1 elimination because they readily form stable carbocations. You must avoid basic conditions and highly polarizing leaving groups. Employ a base-free approach using a biphilic phosphorus triamide paired with a Lewis acid-catalyzed fluoride shuttle (Ph3CBF4 ). The phosphorus triamide undergoes oxidative addition into the O–H bond under neutral conditions. The fluoride shuttle collapses the resulting oxyphosphonium fluoroborate ion pair directly into the tertiary alkyl fluoride, transferring the fluoride before the intermediate can collapse into a carbocation[4].
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the analytical checkpoint.
Protocol A: Chemoselective Deoxyfluorination using PyFluor (For 1° and 2° Alcohols)
This protocol suppresses E2 elimination by utilizing a non-nucleophilic base and a stable sulfonyl fluoride.
-
Substrate Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous toluene to a concentration of 0.2 M.
-
Self-Validation Checkpoint: Perform a Karl Fischer titration. Ensure water content is <100 ppm. While PyFluor is relatively moisture-tolerant, excess water will competitively consume the activated intermediate.
-
-
Reagent Activation: Add PyFluor (1.2 equiv) followed by DBU (1.5 equiv) dropwise at room temperature.
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Causality: DBU facilitates the formation of the alkoxypyridinesulfurane intermediate without acting as a localized base that triggers elimination[1].
-
-
Reaction Monitoring: Stir at room temperature for 24–48 hours.
-
Self-Validation Checkpoint: Withdraw a 50 µL aliquot at 12 hours. Dilute in CDCl3 and acquire a crude 19F NMR spectrum. An unreacted PyFluor peak at ~+42 ppm alongside a new signal in the -160 to -220 ppm range confirms active substitution. If the +42 ppm peak is absent but conversion is low, reagent hydrolysis has occurred; add an additional 0.5 equiv of PyFluor.
-
-
Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. The absence of alkene byproducts will allow for rapid silica gel chromatography.
Protocol B: Late-Stage Deoxyfluorination using PhenoFluorMix (For 3° Alcohols and Complex Scaffolds)
This protocol utilizes an imidazolium-based activation to completely bypass basic leaving groups.
-
Reagent Pre-Drying: PhenoFluorMix (a mixture of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF) must be completely anhydrous. Heat the reagent at 140 °C under vacuum for 2 hours prior to use.
-
Self-Validation Checkpoint: Visual confirmation of a free-flowing powder post-heating ensures complete moisture removal, preventing reagent hydrolysis[5].
-
-
Reaction Assembly: In a nitrogen-filled glovebox, combine the dried PhenoFluorMix (1.5 equiv) with the substrate (1.0 equiv) in anhydrous toluene. Heat to 110 °C for 24 hours.
-
Yield Validation: Cool to room temperature.
-
Self-Validation Checkpoint: Before workup, add exactly 1.0 equiv of 1-fluoro-3-nitrobenzene as an internal standard. Run a crude 19F NMR to quantify the yield[3]. This ensures that any loss of material is isolated to the purification step, not the reaction pathway.
-
References
-
PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent Journal of the American Chemical Society (2015). URL:[Link]
-
Late-Stage Deoxyfluorination of Alcohols with PhenoFluor Journal of the American Chemical Society (2013). URL:[Link]
-
PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols Organic Letters (2015). URL: [Link]
-
Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling Journal of the American Chemical Society (2023). URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-ピリジンスルホニルフルオリド(PyFluor)を用いた脱酸素的フッ素化反応 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
Challenges in the scale-up of fluorinated cyclobutane synthesis
Technical Support Center: Troubleshooting Fluorinated Cyclobutane Scale-Up
Introduction Welcome to the Advanced Synthesis Support Center. The isosteric replacement of the metabolically labile tert-butyl group with fluorinated cyclobutanes (e.g., 1-trifluoromethyl-cyclobutyl) has become a cornerstone strategy in modern drug discovery 1[1]. However, scaling these strained, highly functionalized four-membered rings from milligram discovery libraries to multigram process routes introduces severe thermodynamic and safety bottlenecks. This guide provides field-proven causality, validated protocols, and troubleshooting strategies to overcome these scale-up challenges.
Module 1: Reagent Selection & High-Pressure Deoxyfluorination
Q: Why is Sulfur Tetrafluoride (SF₄) still the industry standard for multigram synthesis of CF₃-cyclobutanes, despite its severe toxicity, instead of milder reagents like DAST or XtalFluor?
A: The decision to use SF₄ on a scale >10g is driven by reaction thermodynamics and downstream purification causality. While DAST and XtalFluor are excellent for lab-scale deoxyfluorination of alcohols, converting a cyclobutanecarboxylic acid directly to a trifluoromethyl (-CF₃) group requires an immense thermodynamic driving force. SF₄ provides this via exhaustive thermal deoxyfluorination2[2]. Furthermore, DAST generates liquid diethylaminosulfur trifluoride byproducts that severely complicate multigram purification. Because SF₄ is a gas, the primary byproducts (SOF₂ and HF) can be safely vented into a scrubber system, leaving a crude product that is significantly easier to isolate 1[1].
Figure 1: Multigram scale-up workflow for SF4-mediated deoxyfluorination.
Validated Protocol: Multigram SF₄ Deoxyfluorination of Cyclobutanecarboxylic Acids Self-Validating System: This protocol utilizes potassium salts of the carboxylic acid to buffer the generation of HF, preventing acid-catalyzed ring-opening.
-
Preparation: Convert the starting cyclobutanecarboxylic acid (1.0 equiv, up to 30g scale) into its potassium salt (R-CO₂K) to mitigate premature HF-induced degradation1[1].
-
Loading: Load the salt into a Hastelloy or stainless-steel high-pressure autoclave.
-
Condensation: Cool the reactor to -78 °C using a dry ice/acetone bath. Condense SF₄ gas (3–30 equiv) into the reactor. Add catalytic water or HF as an additive if required to initiate the reaction.
-
Heating: Seal the autoclave and heat thermally to 60–110 °C for 12–144 hours, depending on the steric hindrance of the substrate.
-
Quenching (Validation Checkpoint): Cool the reactor back to -78 °C, then slowly vent the excess SF₄ and SOF₂ through a KOH scrubber system. Validation: Monitor the scrubber exhaust pH; venting is complete when the exhaust remains neutral.
-
Isolation: Extract the crude mixture with dichloromethane, wash with saturated NaHCO₃, and purify via vacuum distillation.
Module 2: Mitigating Ring-Opening and Rearrangements
Q: During the synthesis of gem-difluorocyclobutanes via electrophilic fluorination, I observe significant amounts of acyclic byproducts. How can I suppress ring-opening?
A: This is a classic thermodynamic vs. kinetic control issue. The cyclobutane ring possesses approximately 26 kcal/mol of strain energy. When a carbocation intermediate is generated at the α-position or on the ring itself (e.g., during Wagner-Meerwein rearrangements from methylenecyclopropanes), the massive thermodynamic drive to release this ring strain promotes C-C bond cleavage, leading to acyclic or cyclopropyl derivatives3[3]. To prevent this, the reaction must be kept under strict kinetic control (low temperatures, rapid nucleophilic trapping) or utilize transition-metal catalysis (e.g., Rhodium-catalyzed hydroboration) to stabilize the intermediate and prevent the release of free, highly reactive carbocations 4[4].
Figure 2: Mechanistic divergence in cyclobutane fluorination pathways.
Validated Protocol: Scale-Up Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes Self-Validating System: The use of Py·HF acts as both a fluorine source and a stabilizing solvent, trapping the carbocation before ring-opening can occur.
-
Substrate Preparation: Dissolve the aryl-substituted methylenecyclopropane (1.0 equiv, ~1g scale) in a compatible fluorination solvent (e.g., DCM).
-
Reagent Addition: Slowly add Selectfluor (F-TEDA-BF₄, 2.0-2.5 equiv) and Py·HF at 0 °C. Causality: The low temperature controls the initial exothermic two-electron transfer process, suppressing radical-mediated degradation 3[3].
-
Rearrangement Phase: Allow the reaction to warm to room temperature and stir for 5 hours. The Wagner-Meerwein rearrangement expands the cyclopropane to a difluorinated cyclobutane.
-
Quenching & Validation: Quench the reaction safely with saturated aqueous NaHCO₃ to neutralize residual HF. Validation Checkpoint: Perform a crude ¹⁹F NMR. A successful rearrangement is indicated by characteristic non-equivalent fluorine doublets (AB system) around -90 to -100 ppm.
-
Isolation: Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography (Yield: ~76%).
Module 3: Stereocontrol and Diastereomer Resolution
Q: My fluorination yields a 1:1 mixture of cis- and trans-fluorocyclobutanes. Why is this happening, and why is it critical to separate them for drug development?
A: Fluorination of cyclobutanes often proceeds via planar or rapidly equilibrating radical/cationic intermediates. This lack of facial bias results in poor stereoselectivity, yielding cis/trans mixtures. It is absolutely critical to separate these diastereomers because the spatial orientation of the fluorine atoms drastically alters the molecule's dipole moment, which in turn dictates its physicochemical properties5[5]. For instance, cis-1,2-disubstituted cyclobutanes exhibit significantly lowered lipophilicity compared to their trans-isomeric counterparts, making them highly desirable for reducing off-target toxicity in medicinal chemistry6[6].
Quantitative Data: Physicochemical Impact of Fluorinated Cyclobutane Stereochemistry
| Parameter | Non-Fluorinated Cyclobutane | Fluorinated Cyclobutane (General) | cis-Isomer Specifics | trans-Isomer Specifics |
| pKa Shift (Amines/Acids) | Baseline | Decreased by 1.0 – 3.0 units | Modulated by dipole alignment | Modulated by dipole cancellation |
| Lipophilicity (LogP) | Baseline | Moderately Increased | Significantly Lowered | Higher relative to cis |
| Steric Bulk (Volume) | Baseline | Slightly larger than tert-butyl | Dependent on substitution | Dependent on substitution |
Troubleshooting Tip: If chromatographic separation of the cis/trans mixture is unscalable, convert the fluorinated cyclobutane amines or carboxylic acids into their corresponding hydrochloride or potassium salts. Diastereomer separation can often be achieved efficiently on a multigram scale via fractional crystallization of these salts5[5].
References
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. 1
-
Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC. 2
-
gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement. Organic Letters. 3
-
Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. PubMed. 4
-
2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. ResearchGate. 5
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. 6
Sources
- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Low Conversion in [2+2] Photocycloaddition Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for [2+2] photocycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion or yield in their experiments. The following question-and-answer format addresses specific issues, explains the underlying chemical principles, and provides actionable protocols to optimize your reaction outcomes.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Fundamental Checks - Light Source & Reaction Setup
Q1: My reaction shows little to no conversion after the specified time. What are the first things I should check?
A1: When a photochemical reaction fails, it's crucial to start with the most fundamental components: the light and the setup.
-
Verify Your Light Source: Is the lamp turned on and emitting light? Mercury lamps have a finite lifespan and their output can decrease over time. If you are using an LED source, ensure it is the correct wavelength and functioning properly.
-
Check the Emission Spectrum: The emission spectrum of your lamp must overlap with the absorption spectrum of the molecule you intend to excite (either your reactant for direct excitation or the photosensitizer).[1] A mismatch here is a common cause of reaction failure.
-
Inspect the Reaction Vessel: The material of your reactor is critical. Quartz is transparent to a wide range of UV light, while Pyrex glass absorbs most light below ~275-300 nm.[1][2] If your reaction requires short-wavelength UV light (e.g., 254 nm), using a Pyrex vessel will prevent the necessary photons from reaching your sample.
-
Confirm Reagent Addition: Double-check that all reagents, especially the photosensitizer or catalyst, were added in the correct amounts.
A systematic check of these four points will often reveal a simple, overlooked issue that is preventing your reaction from initiating.
Q2: How do I select the appropriate light source for my specific [2+2] photocycloaddition?
A2: The choice of light source is dictated by the absorption characteristics of your starting materials.
-
Direct Excitation: For direct excitation, the alkene must absorb the light itself. Many non-conjugated alkenes have low-lying excited states that require high-energy, short-wavelength UV light (λ ≥ 250 nm).[3] Enones, on the other hand, can often be excited at longer wavelengths (λ = 300-350 nm).[3]
-
Triplet Sensitization: If your substrate does not absorb light efficiently or if direct excitation leads to side products, a triplet sensitizer is used. The sensitizer must absorb the light from your source and then transfer its energy to the reactant. Therefore, your light source's emission should match the sensitizer's absorption spectrum, not the reactant's.[4] Using visible light LEDs (e.g., 419 nm, 457 nm) in conjunction with appropriate sensitizers has become a powerful strategy to avoid harsh UV conditions.[5][6]
The key is to ensure an efficient transfer of photonic energy to the chemical system. The Grotthuss-Draper law states that for a reaction to occur, light must be absorbed by a chemical substance.[1]
Section 2: Reagents & The Role of the Sensitizer
Q3: I'm using a triplet sensitizer, but my conversion is still low. How do I choose the right sensitizer and ensure it's working?
A3: A successful sensitized reaction depends on precise energy matching and favorable kinetics.
-
Triplet Energy (ET): The fundamental rule of triplet sensitization is that the triplet energy of the sensitizer must be higher than that of the alkene substrate.[3] This allows for efficient energy transfer via the Dexter mechanism. If the sensitizer's ET is too low, energy transfer will be inefficient or non-existent.
-
Intersystem Crossing (ISC) Quantum Yield (ΦISC): An ideal sensitizer should have a high quantum yield of triplet formation (ΦISC approaching 1).[3] This means that nearly every photon the sensitizer absorbs results in the formation of a triplet excited state capable of initiating the cycloaddition.
-
Solubility and Competing Absorption: The sensitizer must be soluble in the reaction solvent. Furthermore, it should not excessively absorb light at the same wavelength as the product, which could lead to product decomposition or reversible reactions.[2]
If you suspect your sensitizer is the issue, try a different one with a higher triplet energy or one that is better suited to your solvent system.
| Sensitizer | Triplet Energy (ET) [kcal/mol] | Absorption Max (λmax) [nm] | Notes |
| Acetone | ~78-80 | ~270 | Also often used as a solvent. High ET.[3] |
| Benzophenone | 69 | ~345 | Classic, widely used sensitizer. |
| Thioxanthone | 65.5 | ~365 | Efficient ISC, often used in flow chemistry.[1][7] |
| Benzil | 54 | ~370 | Can be used for visible-light applications.[4] |
| Eosin Y | 43.4 | ~515 | Visible light photosensitizer, often used in photoredox catalysis.[4] |
| [Ir(ppy)3] | ~55 | ~460 | Iridium complex for visible-light sensitization.[8] |
Note: Values are approximate and can vary slightly based on solvent and conditions.
Section 3: The Reaction Environment - Solvents & Quenchers
Q4: My reaction is producing a mixture of diastereomers and other side products. How does the solvent choice influence selectivity and yield?
A4: The solvent is not merely a medium for the reaction; it is an active participant that can dictate reaction pathways, especially for photochemical reactions involving diradical or zwitterionic intermediates.[9]
-
Polarity: The polarity of the solvent can influence the stability of intermediates. In non-polar solvents like benzene or hexanes, diradical pathways are often favored, potentially leading to products with a smaller overall dipole moment.[9] In polar solvents, charge-transfer or zwitterionic intermediates may be stabilized, which can alter the regiochemical and stereochemical outcome.[9]
-
Hydrogen Bonding: Protic solvents (like methanol) or the presence of functional groups capable of intramolecular hydrogen bonding can direct the facial selectivity of the cycloaddition.[10] These interactions can pre-organize the substrate, favoring the formation of one diastereomer over another. Disrupting these hydrogen bonds by switching to an aprotic solvent can sometimes reverse or alter this selectivity.[10]
-
Side Reactions: Some solvents can participate in the reaction. For example, solvents with abstractable hydrogen atoms (like THF) can sometimes lead to photoreduction of the starting material, competing with the desired cycloaddition.[2]
When troubleshooting, consider changing the solvent. A switch from a polar aprotic solvent like acetonitrile to a non-polar one like toluene, or vice-versa, can have a profound impact on the reaction's success.[2]
This diagram illustrates the key steps in a triplet-sensitized reaction, highlighting where issues like inefficient energy transfer or quenching can occur.
Caption: Key steps in a triplet-sensitized [2+2] photocycloaddition.
Q5: I've heard that oxygen can kill my reaction. Why does this happen and what is the best way to remove it?
A5: This is a critical and very common issue. Ground-state molecular oxygen (³O₂) is a triplet diradical, which makes it an extremely efficient quencher of triplet excited states.[11] If the triplet excited state of your alkene encounters an oxygen molecule, it will likely be quenched (deactivated) back to its ground state before it has a chance to react, thus halting the cycloaddition.
Effective removal of dissolved oxygen is therefore mandatory for most sensitized photocycloadditions.
Protocol 1: Effective Degassing of Reaction Solvents
-
Assemble the Apparatus: Place your solvent and reagents in a Schlenk flask equipped with a stir bar and a gas inlet/outlet connected to a vacuum/inert gas manifold.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid. This prevents the solvent from boiling under vacuum.
-
Pump: With the solvent frozen, open the flask to the vacuum line and evacuate for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum, remove it from the liquid nitrogen bath, and allow the solvent to thaw completely. You will often see bubbles of dissolved gas being released.
-
Repeat: Repeat this "Freeze-Pump-Thaw" cycle at least three times to ensure thorough removal of dissolved oxygen.[12]
-
Backfill: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen) before starting the irradiation.
Section 4: Mechanistic Pitfalls & Side Reactions
Q6: My starting material is consumed, but the yield of the desired cyclobutane is very low. What are the most likely side reactions?
A6: Low yield despite starting material consumption points towards competing reaction pathways or product instability.
-
Dimerization: One of the most common side reactions is the dimerization of one of the alkene partners with itself, especially if it is present in high concentration.[3] This can sometimes be suppressed by slowly adding the more reactive alkene over the course of the irradiation.[13]
-
cis/trans Isomerization: For acyclic alkenes, rotation around the double bond in the excited state is an efficient energy dissipation pathway that competes directly with the desired cycloaddition.[3] This is why strained cycloalkenes are often excellent substrates, as this isomerization path is blocked.[3]
-
Photoreduction: As mentioned, the solvent or other components in the mixture can act as hydrogen donors, leading to the reduction of the enone or alkene instead of cycloaddition.[2]
-
Product Decomposition: The cyclobutane product itself might absorb light (at the irradiation wavelength) and undergo a cycloreversion (the reverse reaction) or other decomposition pathways.[2] This can sometimes be mitigated by using a filter to cut out wavelengths that the product absorbs or by using a flow reactor to remove the product from the irradiation zone quickly.[2][14]
Analyzing your crude reaction mixture by NMR or GC-MS can help identify these side products and guide your optimization strategy.
This flowchart provides a logical sequence of steps to diagnose and solve issues with low reaction conversion.
Caption: A step-by-step workflow for troubleshooting low conversion.
Standard Operating Protocol
Protocol 2: General Procedure for a Sensitized Intermolecular [2+2] Photocycloaddition
This protocol provides a general starting point for a typical reaction. Concentrations and equivalents may need to be optimized for specific substrates.
Materials:
-
Alkene 1 (e.g., a cyclic enone, 1.0 equivalent)
-
Alkene 2 (5.0 equivalents)
-
Triplet Sensitizer (e.g., Thioxanthone, 0.1 equivalents)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or Dichloromethane)[1]
-
Quartz or Pyrex reaction vessel with stir bar and septum
-
Photochemical reactor with appropriate lamp/LED
Procedure:
-
Preparation: In a clean, oven-dried Schlenk flask or reaction tube, combine Alkene 1 and the photosensitizer.
-
Solvent Addition: Add the anhydrous solvent to achieve the desired concentration (typically 0.05-0.2 M with respect to the limiting reagent).
-
Degassing: Seal the vessel and perform the Freeze-Pump-Thaw procedure (see Protocol 1) a minimum of three times. After the final cycle, backfill the vessel with Argon or Nitrogen.
-
Add Second Alkene: Add Alkene 2 via syringe. If Alkene 2 is a gas, bubble it through the solution for 10-15 minutes.
-
Irradiation: Place the reaction vessel in the photochemical reactor at a consistent distance from the light source. Begin irradiation with vigorous stirring. Maintain a positive pressure of inert gas. The reaction temperature should be controlled, often by a cooling fan or a cryostat, as many photoreactions are run at or below room temperature.[11]
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (via a degassed syringe) and analyzing them by TLC, GC-MS, or ¹H NMR.
-
Workup: Once the reaction is complete (or has reached a plateau), turn off the light source. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired cyclobutane product(s).
-
Characterization: Characterize the purified product(s) using standard spectroscopic methods (NMR, IR, HRMS).
References
-
Griesbeck, A. G., et al. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(7), 9188-9356. [Link]
-
AK Lectures. (2014). Photochemical (2+2) Cycloaddition Reaction. YouTube. [Link]
-
AK Lectures. (2014). Photochemical (2+2) Cycloaddition Reaction. AK Lectures Website. [Link]
-
Reddit r/OrganicChemistry. (2024). Help with understanding 2+2 cycloadditions. [Link]
-
Mino, T., et al. (2024). [2+2]-Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions. Molecules, 29(24), 5920. [Link]
-
Domínguez, G., & Pérez-Castells, J. (2011). Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews, 40(7), 3430-3444. [Link]
-
Mazzarella, D., et al. (2019). Recent Visible Light and Metal Free Strategies in [2+2] and [4+2] Photocycloadditions. Chemistry – A European Journal, 25(28), 6836-6850. [Link]
-
Chemistry LibreTexts. (2023). Cycloaddition Reactions. [Link]
-
NPTEL-NOC IITM. (2025). Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. YouTube. [Link]
-
AK Lectures. (2014). Photochemical (2+2) Cycloaddition Example. YouTube. [Link]
-
ResearchGate. (Various Dates). General considerations of [2+2] photocycloadditions. [Link]
-
Nielsen, T. E., et al. (2022). A photochemical microfluidic reactor for photosensitized [2+2] cycloadditions. Synlett, 33(03), 269-274. [Link]
-
Malde, R., et al. (2022). Intramolecular thiomaleimide [2 + 2] photocycloadditions: stereoselective control for disulfide stapling and observation of excited state intermediates by transient absorption spectroscopy. Chemical Science, 13(8), 2357-2365. [Link]
-
Jäger, S., et al. (2016). Evidence for Triplet Sensitization in the Visible‐Light‐Induced [2+2] Photocycloaddition of Eniminium Ions. Angewandte Chemie International Edition, 55(48), 15054-15058. [Link]
-
Booker-Milburn, K. I., et al. (2009). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. Organic Letters, 11(22), 5250-5253. [Link]
-
Bach, T., et al. (2011). Enantioselective Intramolecular [2 + 2]-Photocycloaddition Reactions of 4-Substituted Quinolones Catalyzed by a Chiral Sensitizer with a Hydrogen-Bonding Motif. Journal of the American Chemical Society, 133(40), 16293-16307. [Link]
-
Meggers, E., et al. (2015). Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. Chemical Science, 6(5), 2740-2744. [Link]
-
Fukuyama, T., et al. (2004). Quick Execution of [2 + 2] Type Photochemical Cycloaddition Reaction by Continuous Flow System Using a Glass-Made Microreactor. Organic Process Research & Development, 8(6), 937-939. [Link]
-
Yoon, T. P., et al. (2017). Intramolecular Crossed [2+2] Photocycloaddition through Visible Light-Induced Energy Transfer. Journal of the American Chemical Society, 139(28), 9579-9582. [Link]
-
Irie, M., et al. (2002). Photocyclization/Cycloreversion Quantum Yields of Diarylethenes in Single Crystals. Bulletin of the Chemical Society of Japan, 75(4), 833-839. [Link]
-
Unacademy. (2019). Thermal [2+2] cycloaddition reactions. YouTube. [Link]
-
Douglas, J. J., et al. (2017). Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. Chemistry – A European Journal, 23(7), 1549-1552. [Link]
-
Fiveable. (2025). Thermal [2+2] cycloadditions. Organic Chemistry II. [Link]
-
Rovis, T., et al. (2022). Enantioselective [2+2]-cycloadditions with triplet photoenzymes. Nature, 609(7928), 737-742. [Link]
-
Griesbeck, A. G., et al. (2022). Photosensitized [2 + 2]-Cycloaddition of Complex Acceptor–Donor Combinations: A Regio/Diastereoselectivity Study. The Journal of Organic Chemistry, 87(12), 7749-7761. [Link]
-
Bach, T. (2007). Enantioselective Intramolecular [2+2]‐Photocycloaddition Reactions in Solution. Synthesis, 2007(06), 803-816. [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Evidence for Triplet Sensitization in the Visible‐Light‐Induced [2+2] Photocycloaddition of Eniminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Visible Light and Metal Free Strategies in [2+2] and [4+2] Photocycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Moisture-Sensitive Fluorinating Agents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. The introduction of fluorine into organic molecules is a transformative strategy in modern chemistry, capable of modulating a compound's metabolic stability, lipophilicity, and biological activity.[1][2][3][4][5] However, the power of many fluorinating agents is matched by their sensitivity to moisture, a challenge that can lead to inconsistent results, reaction failure, and safety hazards.
This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format. We will explore the causality behind experimental choices, empowering you to not only follow protocols but to understand and adapt them for success.
Part 1: The Fundamentals - Understanding Moisture Sensitivity
This section addresses the foundational principles of why and how moisture affects common fluorinating agents.
Q1: Why are so many fluorinating agents sensitive to moisture?
A1: The high reactivity required for fluorination often stems from a highly polarized or weak bond to the fluorine atom. In deoxofluorinating agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), the sulfur(IV)-fluorine bond is highly susceptible to hydrolysis.[6][7] Water acts as a nucleophile, attacking the electrophilic sulfur center. This reaction is often rapid and exothermic. Similarly, while many modern electrophilic N-F reagents like Selectfluor® are designed for greater stability, others can be quite moisture-sensitive.[8][9][10]
Q2: What actually happens when a fluorinating agent reacts with water?
A2: The reaction with water, or hydrolysis, consumes the active reagent and generates undesirable byproducts that can interfere with your reaction.
-
Reagent Consumption: Each molecule of the fluorinating agent that reacts with water is no longer available to fluorinate your substrate, leading to lower yields or complete reaction failure.[11]
-
Generation of Hydrogen Fluoride (HF): The hydrolysis of many fluorinating agents, particularly sulfur trifluorides like DAST and Deoxo-Fluor, produces highly corrosive and toxic hydrogen fluoride (HF).[6][7][12] HF can react with glass equipment and is a significant safety hazard that requires special precautions.[13][14][15]
-
Formation of Solid Byproducts: Hydrolysis can lead to the formation of solid, insoluble byproducts. This can cause solutions to become cloudy or clog syringe needles during transfer, making accurate reagent addition difficult.[16]
-
Pressure Buildup: The generation of gaseous byproducts like HF can lead to pressure buildup in a sealed container, creating a serious safety risk.[11]
Q3: Which common fluorinating agents are most sensitive to moisture?
A3: Sensitivity varies significantly. While some modern reagents are engineered for benchtop stability, others require strict anhydrous and inert atmosphere techniques.
| Reagent | Category | Moisture Sensitivity | Key Handling Notes |
| DAST | Deoxofluorinating | Very High | Fuming liquid, reacts violently with water.[6] Thermally unstable.[2] |
| Deoxo-Fluor® | Deoxofluorinating | High | Fuming liquid, reacts violently with water, but more thermally stable than DAST.[2][6][17][18] |
| XtalFluor-E®/M® | Deoxofluorinating | Moderate | Crystalline solids, easier to handle but still require anhydrous conditions and a promoter for reactivity.[7][12][16][19] |
| Selectfluor® | Electrophilic (N-F) | Low | A stable, non-hygroscopic solid. Many reactions can tolerate ambient air and even water as a solvent.[1][2][20] |
| NFSI | Electrophilic (N-F) | Low | A stable, non-hygroscopic solid that is easy to handle.[2] |
| Synfluor™ | Electrophilic (N-F) | Very High | Known to be very moisture-sensitive, with competing decomposition reactions.[9] |
Part 2: Proactive Measures - Best Practices for Experimental Setup
Success with moisture-sensitive reagents begins long before the reaction starts. This section details the essential preparatory steps.
Q4: How should I properly store moisture-sensitive fluorinating agents?
A4: Proper storage is your first line of defense.[11]
-
Inert Atmosphere: Always store reagents under a dry, inert atmosphere like nitrogen or argon. For particularly sensitive reagents, storage inside a glovebox is the gold standard.[11]
-
Sealed Containers: Use containers with high-quality septa or caps. After each use, ensure the container is tightly sealed. Wrapping the cap/septum area with Parafilm provides an additional barrier against atmospheric moisture.[11]
-
Desiccator: For added protection, store the sealed container inside a desiccator containing a drying agent like Drierite or phosphorus pentoxide.
-
Avoid Temperature Fluctuations: Store in a cool, dry place away from direct sunlight. Frequent temperature changes can cause pressure differentials that compromise the container's seal.
Q5: What is the single most critical factor for success in a moisture-sensitive fluorination reaction?
A5: The rigorous exclusion of water from your entire experimental setup. This is a multi-step process where every detail matters. Even "anhydrous" solvents from commercial suppliers can contain enough water to ruin a sensitive reaction.[11] Verification and preparation are key.
Q6: What is the definitive protocol for preparing for a moisture-sensitive reaction?
A6: The following protocol outlines the necessary steps to create a truly anhydrous reaction environment.
Protocol: Setup for Anhydrous Fluorination Reaction
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, stir bar, condenser, addition funnel, etc.).
-
Dry the glassware in an oven at >120 °C for at least 4 hours (overnight is best) or by flame-drying under vacuum.[21] Flame-drying is faster but requires care to avoid thermal shock and should only be performed on borosilicate flasks by trained personnel.[21]
-
-
Assembling the Apparatus:
-
Immediately assemble the hot glassware while flushing with a stream of dry inert gas (nitrogen or argon). Use a light coating of grease on glass joints to ensure a good seal.
-
Clamp the apparatus securely in a fume hood.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas. This prevents air from being drawn into the flask as it cools. A balloon or a manifold can be used to maintain this pressure.[22]
-
-
Solvent Transfer:
-
Use a validated anhydrous solvent. Commercially available anhydrous solvents in septum-sealed bottles are convenient.[23] Alternatively, freshly distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).
-
Transfer the solvent from its source to the reaction flask using a dry syringe or a cannula under positive inert gas pressure.[11][24]
-
-
Reagent Addition:
-
Liquids: Add liquid reagents via a dry syringe through a rubber septum.[21]
-
Solids: If the fluorinating agent is a stable solid (e.g., XtalFluor), it can be weighed quickly and added to the flask against a counter-flow of inert gas. For highly sensitive solids, weighing and addition should occur inside a glovebox.[21][24]
-
Liquid Fluorinating Agents (e.g., DAST): These are typically transferred using a plastic syringe, as glass can be etched by trace HF. Draw the required volume into the syringe and add it dropwise to the cooled reaction mixture.
-
Part 3: Troubleshooting Guide - When Things Go Wrong
Even with careful preparation, problems can arise. This section provides a logical framework for diagnosing and solving common issues.
Q7: My fluorination reaction failed completely or gave a very low yield. How do I figure out what went wrong?
A7: A failed reaction is a common and frustrating problem, almost always pointing back to moisture or reagent integrity. Use a systematic approach to troubleshoot.[11]
To diagnose the issue, follow these steps:
-
Re-evaluate Your Setup: Double-check your procedure. Was the glassware truly dry? Was the inert atmosphere maintained throughout? Even a small leak can introduce enough moisture to quench the reaction.[11]
-
Check Your Solvent: The water content in your solvent is a primary suspect.[11] If you are not using freshly distilled solvent, consider doing so.
-
Assess Reagent Integrity: This is the most critical check. Run a control reaction.
-
The Control Reaction: Use a new, unopened bottle of the fluorinating agent on a simple, reliable substrate that is known to work well under your conditions. If this control reaction is successful, it confirms that your original bottle of reagent was compromised by moisture.[11] If the control also fails, re-examine your setup and solvent purity.
-
Q8: I opened a bottle of a solid fluorinating agent and it looks discolored/clumped. Is it still usable?
A8: Visual changes are a strong indicator of decomposition, likely due to moisture exposure.[11] Discoloration (e.g., a white powder appearing yellowish) or clumping suggests hydrolysis has occurred. While it might have some remaining activity, using it will lead to inconsistent and unreliable results. It is highly recommended to discard the compromised reagent and use a fresh bottle.
Q9: My syringe needle clogged while transferring DAST or Deoxo-Fluor. Why did this happen and how can I prevent it?
A9: This is a classic sign of hydrolysis happening at the very tip of the needle.[16] When the reagent is drawn into the syringe, the small amount at the tip is exposed to atmospheric moisture as you move the syringe to the reaction flask. This rapid reaction forms solid byproducts that cause the clog.[16]
-
Prevention:
-
Positive Pressure: Ensure a positive pressure of inert gas is flowing out of the reaction flask's septum as you insert the needle. This minimizes contact with ambient air.
-
Quick Transfer: Work swiftly and efficiently. Minimize the time the syringe is in the open air.
-
Purge the Syringe: Before drawing up the reagent, flush the syringe (plunger and needle) with dry inert gas three times.[24]
-
Sacrificial Volume: Draw a small extra amount of the reagent into the syringe tip (e.g., 0.01-0.02 mL) that you can discard before measuring the exact volume you need for the reaction. This ensures the measured volume has not been exposed at the tip.
-
Part 4: Safety First - Quenching and Disposal
Handling reactive reagents safely extends to the end of the experiment. Improper quenching can be hazardous.
Q10: How do I safely quench a reaction containing unreacted, moisture-sensitive fluorinating agents?
A10: Never add water or aqueous solutions directly to a reaction mixture that may contain a significant amount of unreacted DAST, Deoxo-Fluor, or other highly reactive agents. The resulting exothermic reaction can be violent.
Protocol: Safe Quenching of Deoxofluorination Reactions
-
Cool the Reaction: Cool the reaction flask to 0 °C or below in an ice or dry ice/acetone bath. This slows the rate of the quench, making it more controllable.[25]
-
Initial Quench with Alcohol: While stirring vigorously, slowly and dropwise add a nucleophilic but less reactive solvent like isopropanol or methanol. This will react with the excess fluorinating agent in a more controlled manner than water.
-
Slow Addition of Aqueous Solution: Once the initial exothermic reaction has subsided, you can slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.[25] Continue to cool and stir vigorously.
-
Monitor for Gas Evolution: Be prepared for gas evolution (HF). Ensure the quench is performed in a well-ventilated fume hood.
-
Proceed with Workup: Once the mixture is no longer reacting exothermically, you can proceed with the standard aqueous workup.
References
-
Bunton, C. A., & Fendler, J. H. (1966). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 31(7), 2307-2311. Available at: [Link]
-
MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Available at: [Link]
-
Umemoto, T., et al. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1894–1962. Available at: [Link]
-
National Center for Biotechnology Information. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Available at: [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Suggested Reaction Setups. Available at: [Link]
-
Taylor & Francis Online. (2016, August 30). Fluorination methods for drug discovery and development. Available at: [Link]
-
National Center for Biotechnology Information. A quantitative reactivity scale for electrophilic fluorinating reagents. Available at: [Link]
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Available at: [Link]
-
Beilstein Publishing System. (2021, July 27). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Available at: [Link]
-
ACS Publications. (2010, April 21). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]
-
ACS Publications. (2025, July 29). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. Available at: [Link]
-
Purdue University. Fluorine Safety. Available at: [Link]
-
ResearchGate. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Available at: [Link]
-
ResearchGate. (n.d.). Modern Synthesis Processes and Reactivity of Fluorinated Compounds: Progress in Fluorine Science. Available at: [Link]
-
ACS Publications. (2003, November 18). Recent Highlights in Electrophilic Fluorination with 1-Chloromethyl-4-fluoro- 1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). Accounts of Chemical Research. Available at: [Link]
-
Pharmaffiliates. (2025, September 4). How to ensure the safety of workers during the production of fluorinated pharmaceutical intermediates? Available at: [Link]
-
Royal Society of Chemistry. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14, 8398-8427. Available at: [Link]
-
Sinfoo. (n.d.). Mastering Fluorination: The Superiority of Deoxo-Fluor (BAST). Available at: [Link]
-
PubMed. (2022, January 19). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Available at: [Link]
-
Utah Tech University. Water Sensitive Reactions. Available at: [Link]
-
Royal Society of Chemistry. (2023, January 20). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 15). 3: Performing Sensitive Reactions without a Schlenk Line. Available at: [Link]
-
Organic Syntheses. (n.d.). GEM-DIFLUORINATION OF 4,4'-DIMETHOXYBENZOPHENONE. Available at: [Link]
-
University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
ACS Publications. (2023, September 11). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. Available at: [Link]
-
Asecos. (n.d.). Handling & storage of hydrofluoric acid (HF). Available at: [Link]
-
University of Alabama at Birmingham. (n.d.). Safe Handling, Storage and Disposal of Hydrofluoric Acid. Available at: [Link]
-
Chem. (2021). Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. Available at: [Link]
-
ResearchGate. (2024, October 30). Protodefluorinated Selectfluor Aggregatively Activates Selectfluor for Efficient Radical C(sp)−H Fluorination Reactions. Available at: [Link]
-
SlideShare. (n.d.). Quenching of Fluorescence. Available at: [Link]
-
Open Access Journals. (n.d.). A Report on Reagents and its Quenching Methods. Available at: [Link]
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- 10. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 13. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
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- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselective Functionalization of Fluorinated Cyclobutanes
Welcome to the Advanced Technical Support Center for cyclobutane functionalization. The incorporation of fluorinated four-membered rings into drug scaffolds (e.g., Ivosidenib, Fluciclovine) drastically improves metabolic stability and membrane permeability. However, the inherent ring strain (~26 kcal/mol) combined with the extreme electronic bias of fluorine atoms often leads to undesired ring-opening, defluorination, or poor regioselectivity.
This guide provides mechanistic troubleshooting, self-validating protocols, and benchmark data to help you achieve high regio- and stereocontrol in your syntheses.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: During transition-metal catalyzed functionalization of gem-difluorocyclobutanes, I am observing significant ring-opening and defluorination. How do I favor ring retention? Causality & Solution: The cyclobutane ring is highly strained. When transition-metal intermediates (such as Rh-cyclobutyl species) form, they are prone to β-carbon elimination (ring-opening) or β-fluorine elimination (defluorination) to relieve this strain[1]. To prevent this, you must accelerate the desired reductive elimination step so that it outcompetes the strain-release pathways. In Rh-catalyzed hydroboration, utilizing a sterically tuned chiral phosphine ligand lowers the activation barrier for reductive elimination[1]. Additionally, keep reaction temperatures moderate (≤40 °C) and avoid highly polar solvents that stabilize ionic ring-opened intermediates.
Q2: How can I achieve high C4 vs. C2 regioselectivity when functionalizing gem-difluorocyclobutanols with nucleophiles? Causality & Solution: The strong electron-withdrawing nature of the gem-difluoro group heavily biases the electronics of the cyclobutane ring. When generating a carbocation intermediate from a cyclobutanol using a Lewis acid (e.g., FeCl₃), the positive charge is highly destabilized if it forms adjacent to the CF₂ group (the C2 position). Therefore, nucleophilic attack is directed almost exclusively to the C4 position[2]. If you are synthesizing the cyclobutanol precursor from 3,3-difluorocyclobutanone, avoid highly basic Grignard or organolithium reagents, as they trigger HF elimination. Instead, use organolanthanum reagents (e.g., LaCl₃·2LiCl) to moderate basicity and preserve the CF₂ unit[2].
Q3: My visible-light induced [2+2] photocycloaddition for trifluoromethylated cyclobutanes yields poor diastereomeric ratios (dr). What parameters should I adjust? Causality & Solution: Diastereoselectivity in[2+2] photocycloadditions depends heavily on the lifetime of the triplet biradical intermediate and the solvent cage effect. Polar solvents (like acetonitrile or acetone) stabilize the biradical, allowing bond rotation before ring closure, which degrades the dr[3]. Switching to a non-polar solvent like dichloromethane (DCM) tightly holds the biradical, restricting rotation and resulting in superior diastereoselectivity[3]. Furthermore, ensure you are using Thioxanthone (TX) not just as a photosensitizer, but as a Hydrogen Atom Transfer (HAT) agent for the subsequent water-assisted hydrodebromination step[3].
Section 2: Visualizing the Logic
Logical pathway of Rh-catalyzed hydroboration highlighting regioselectivity and strain-release.
Workflow for the regioselective functionalization of gem-difluorocyclobutanols.
Section 3: Self-Validating Experimental Protocols
Protocol A: Rhodium-Catalyzed Regio- and Enantioselective Hydroboration[1]
This protocol converts gem-difluorinated cyclobutenes into chiral α-boryl cyclobutanes.
-
Catalyst Activation: In a nitrogen-filled glovebox, mix [Rh(cod)Cl]₂ (2.5 mol%) and the optimized chiral phosphine ligand (5.5 mol%) in anhydrous THF.
-
Causality: Pre-stirring for 30 minutes ensures complete ligand exchange. Unligated Rh species have a lower barrier for β-fluorine elimination, which leads to defluorinated side products.
-
-
Substrate Addition: Cool the mixture to 0 °C. Add the gem-difluorinated cyclobutene (1.0 equiv) followed by dropwise addition of pinacolborane (HBPin, 1.5 equiv).
-
Causality: Initiating the reaction at low temperatures minimizes the thermal activation of the strain-release ring-opening pathway.
-
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Validation Checkpoint: Analyze a crude aliquot via ¹⁹F NMR. The target α-boryl cyclobutane exhibits characteristic diastereotopic fluorine signals (an AB quartet) between -90 and -100 ppm. The presence of a singlet near -115 ppm indicates that undesired monofluorinated cyclobutene (defluorination) has occurred.
Protocol B: Visible Light-Induced[2+2] Photocycloaddition[3]
This protocol generates trifluoromethylated cyclobutanes with high diastereoselectivity.
-
Mixture Preparation: Combine the quinolinone substrate (1.0 equiv), 1-bromo-1-trifluoromethylethene (2.0 equiv), and Thioxanthone (TX, 10 mol%) in anhydrous DCM (0.1 M).
-
Causality: DCM tightly constrains the triplet biradical intermediate in a solvent cage, preventing bond rotation and preserving high diastereoselectivity.
-
-
Irradiation: Degas the mixture via freeze-pump-thaw (3 cycles). Irradiate with 400–450 nm blue LEDs at room temperature for 24 hours.
-
Causality: TX acts as a photosensitizer to excite the quinolinone into its triplet state to initiate the cycloaddition.
-
-
Water-Assisted Hydrodebromination: Add H₂O (10 equiv) and DIPEA (2.0 equiv) to the same pot, and continue irradiation for 12 hours.
-
Causality: TX transitions to acting as a Hydrogen Atom Transfer (HAT) agent. Water acts as the terminal hydrogen source, replacing the bromine atom with high stereoretention.
-
-
Validation Checkpoint: Check ¹⁹F NMR for the CF₃ doublet around -70 ppm. Assess crude GC-MS to ensure complete debromination (confirm the absence of the M⁺ / M⁺² 1:1 isotope pattern characteristic of brominated intermediates).
Section 4: Data & Benchmarks
Table 1: Solvent Effects on Diastereoselectivity in [2+2] Photocycloaddition[3]
Reaction of quinolinones with 1-bromo-1-trifluoromethylethene. Data highlights the necessity of non-polar environments to restrict biradical rotation.
| Solvent | Polarity Index | Yield (%) | Diastereomeric Ratio (dr) |
| DCM | 3.1 | 85 | 11:1 |
| Acetone | 5.1 | 72 | 5:1 |
| CH₃CN | 5.8 | 68 | 4:1 |
| MeOH | 5.1 | N/A (Decomp) | N/A |
Table 2: Nucleophile Scope and Regioselectivity in gem-Difluorocyclobutanol Functionalization[2]
FeCl₃-catalyzed addition of nucleophiles to gem-difluorocyclobutanols. The strongly electron-withdrawing CF₂ group destabilizes C2 carbocations, driving C4 regioselectivity.
| Nucleophile | Catalyst | Yield (%) | Regioselectivity (C4:C2) |
| Phenol | FeCl₃ (10 mol%) | 88 | >99:1 |
| o-Cresol | FeCl₃ (10 mol%) | 90 | >99:1 |
| Anisole | FeCl₃ (10 mol%) | 75 | 5:1 |
| N-Methylindole | FeCl₃ (10 mol%) | 65 | >99:1 |
Sources
Technical Support Center: Catalyst Residue Removal from 1-Fluorocyclobutane-1-carbonitrile
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-Fluorocyclobutane-1-carbonitrile and need to ensure its utmost purity. The removal of catalyst residues is a critical step that can significantly impact the success of downstream applications, from medicinal chemistry to materials science. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter.
Section 1: Understanding the Challenge - Catalyst Residues
The synthesis of 1-Fluorocyclobutane-1-carbonitrile often involves catalysts that can be challenging to remove from the final product. Understanding the nature of these catalysts is the first step toward effective purification.
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are typically used in the synthesis of 1-Fluorocyclobutane-1-carbonitrile, and why are they problematic?
A1: The synthesis can involve several routes, but a common approach is the nucleophilic substitution on a suitable precursor, such as 1-bromocyclobutane-1-carbonitrile. This reaction is often facilitated by a phase-transfer catalyst (PTC) , such as a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide - TBAB).[1][2] These catalysts are designed to be soluble in both aqueous and organic phases to shuttle reactants across the phase boundary.[1][2] While essential for the reaction, their amphiphilic nature makes them difficult to separate from the desired product during standard aqueous workups.
Q2: Why is the complete removal of these catalyst residues so critical for my research?
A2: Residual catalysts, even at trace levels, can have significant detrimental effects:
-
Downstream Reaction Interference: Catalyst residues can poison catalysts used in subsequent synthetic steps (e.g., hydrogenation reactions) or interfere with reaction mechanisms, leading to lower yields and unexpected byproducts.[3][4]
-
Compromised Biological Assays: For drug development professionals, residual catalysts can exhibit their own biological activity, leading to false positives or negatives in high-throughput screening and other assays.
-
Product Instability: Traces of catalyst can promote the degradation of the final product over time, affecting its shelf life and the reliability of experimental results.
-
Regulatory Compliance: For pharmaceutical applications, regulatory bodies like the FDA and EMA have stringent limits on the levels of elemental and process-related impurities.[3]
Q3: My NMR spectrum shows broad peaks that I suspect are from a phase-transfer catalyst. How can I confirm this?
A3: Quaternary ammonium and phosphonium salts often exhibit characteristic broad peaks in ¹H NMR, typically in the alkyl region. To confirm, you can "spike" a small sample of your purified product with a tiny amount of the suspected catalyst and re-acquire the NMR. An increase in the intensity of the broad peaks would confirm the identity of the impurity. Alternatively, techniques like LC-MS can be used to detect the catalyst's molecular ion.
Section 2: Troubleshooting Guide for Catalyst Removal
This section addresses specific problems you might encounter during the purification of 1-Fluorocyclobutane-1-carbonitrile.
| Problem | Potential Cause | Troubleshooting Solutions & Scientific Rationale |
| Persistent catalyst residue after aqueous workup. | The phase-transfer catalyst has significant solubility in the organic phase. | Solution 1: Repeated Aqueous Washes: Perform multiple extractions (3-5 times) with deionized water or brine. The catalyst will partition between the organic and aqueous layers, and repeated washes will gradually remove it. Solution 2: Acidic Wash: A dilute acid wash (e.g., 0.1 M HCl) can sometimes improve the partitioning of certain catalysts into the aqueous phase. Solution 3: Salting Out: Adding a salt like NaCl to the aqueous phase can decrease the solubility of the organic product in the aqueous layer and sometimes drive the catalyst into the water.[5] |
| Product loss during aqueous extraction. | 1-Fluorocyclobutane-1-carbonitrile may have some water solubility. | Solution: Brine Washes: Use saturated sodium chloride (brine) solution for the final washes. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic product and minimizing its loss. |
| Co-elution of catalyst and product during flash chromatography. | The catalyst and product have similar polarities on silica gel. | Solution 1: Optimize Solvent System: Systematically vary the polarity of your eluent. Start with a non-polar solvent (e.g., hexane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate). Small, incremental changes can often resolve closely eluting compounds. Solution 2: Use a Different Stationary Phase: Consider using alumina or a reverse-phase silica gel (C18) if standard silica gel fails. The different surface chemistry can alter the elution order. |
| Product decomposition during purification. | The product may be sensitive to heat (distillation) or acidic/basic conditions. | Solution 1: Low-Temperature Distillation: If distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal degradation.[5] Solution 2: Neutralize pH: Ensure that the crude product is neutralized after any acidic or basic workup steps before proceeding with chromatography or distillation. Solution 3: Use of Scavengers: If acidic byproducts like HF are suspected, they can be neutralized by quenching with a cold, saturated sodium bicarbonate solution.[6] |
Section 3: Detailed Purification Protocols
Here are step-by-step protocols for common and effective methods to remove catalyst residues from 1-Fluorocyclobutane-1-carbonitrile.
Protocol 1: Enhanced Aqueous Workup for Phase-Transfer Catalyst Removal
This protocol is the first line of defense and is often sufficient to remove the bulk of water-soluble catalysts and salts.
Methodology:
-
Initial Quench: After the reaction is complete, carefully quench the reaction mixture by pouring it into a separatory funnel containing deionized water (approximately 2-3 times the volume of the reaction mixture).
-
Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Collect the organic layer.
-
Serial Washes: Wash the organic layer sequentially with:
-
Deionized water (2x)
-
Dilute HCl (0.1 M) (1x) - optional, test on a small scale first
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x)
-
Saturated brine solution (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Protocol 2: Silica Gel Flash Chromatography
This method is highly effective for removing catalysts that have different polarities from the product.
Methodology:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), add silica gel, and then remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). A good starting point is often 5-10% ethyl acetate in hexanes.
-
Loading and Elution: Carefully load the slurry-adsorbed product onto the top of the packed column. Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or another suitable method to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Bulb-to-Bulb Distillation (Kugelrohr)
For thermally stable products, distillation is an excellent method for separating a non-volatile catalyst from a volatile product.
Methodology:
-
Apparatus Setup: Place the crude product in a flask connected to a Kugelrohr distillation apparatus.
-
Applying Vacuum: Connect the apparatus to a high-vacuum pump and ensure all seals are tight.
-
Heating: Gently heat the flask while it is rotating. The volatile 1-Fluorocyclobutane-1-carbonitrile will distill and collect in the cooled receiving bulb, leaving the non-volatile catalyst residue behind.
-
Collection: Once the distillation is complete, carefully collect the purified product from the receiving bulb.
Section 4: Method Selection and Workflow
Choosing the right purification strategy is key to success. The following table and diagram provide a guide for your decision-making process.
Comparison of Purification Methods
| Method | Pros | Cons | Best For... |
| Aqueous Workup | Fast, inexpensive, removes bulk of salts. | May not completely remove organo-soluble catalysts; potential for product loss. | Initial purification step for all syntheses. |
| Flash Chromatography | High resolution, can separate compounds with similar properties. | Can be time-consuming and requires significant solvent volumes; potential for product loss on the column. | Removing catalysts with different polarity from the product. |
| Distillation | Excellent for separating volatile products from non-volatile impurities; scalable. | Requires the product to be thermally stable; not suitable for separating compounds with similar boiling points. | Final purification of thermally stable, volatile products from non-volatile catalysts. |
Purification Decision Workflow
The following diagram illustrates a logical workflow for purifying your 1-Fluorocyclobutane-1-carbonitrile.
Caption: Decision workflow for purification.
References
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). OperaChem. [Link]
-
PTC Organics. (n.d.). Separation of PTC Catalyst from Product by Distillation. PTC Organics. [Link]
-
NPTEL. (n.d.). Lecture 41 : Phase Transfer Catalysis. NPTEL. [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
Sources
Technical Support Center: Strategies to Minimize Over-fluorination in Cyclobutane Systems
Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the controlled fluorination of cyclobutane systems. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing fluorine into these strained ring systems while avoiding undesirable over-fluorination.
The unique conformational properties of cyclobutanes make them attractive scaffolds in drug design.[1] When combined with the strategic incorporation of fluorine, which can modulate a molecule's physicochemical and biological properties, these systems hold immense potential.[2][3] However, the inherent reactivity of many fluorinating agents can lead to the formation of di-, tri-, and even tetra-fluorinated byproducts, complicating purification and reducing the yield of the desired mono-fluorinated product.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge and practical strategies to achieve selective and efficient fluorination of your cyclobutane substrates.
Foundational Principles: Understanding the Fluorination of Cyclobutanes
The introduction of fluorine onto a cyclobutane ring can proceed through either nucleophilic or electrophilic pathways.[4] Over-fluorination is a common challenge that often arises from factors such as the high reactivity of the fluorinating agent, the electronic nature of the cyclobutane substrate, and the reaction conditions employed.
Key Factors Influencing Selectivity
-
Reagent Reactivity: Highly reactive fluorinating agents, while effective, can be difficult to control, leading to multiple fluorination events.
-
Substrate Activation: The presence of activating groups on the cyclobutane ring can increase its nucleophilicity, making it more susceptible to multiple fluorinations.
-
Reaction Kinetics vs. Thermodynamics: At higher temperatures, reactions may favor the thermodynamically more stable, and often more highly fluorinated, products.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues related to over-fluorination in cyclobutane systems.
Issue 1: Predominant Formation of Di- or Poly-fluorinated Products
Symptoms:
-
Low yield of the desired mono-fluorinated product.
-
LC-MS or GC-MS analysis shows significant peaks corresponding to multiply fluorinated species.
-
Complex ¹⁹F NMR spectra with multiple sets of signals.
Root Causes & Corrective Actions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Excessive Reagent Stoichiometry | Using a large excess of the fluorinating agent drives the reaction towards multiple additions. | 1. Reduce Reagent Equivalents: Start with a stoichiometric amount (1.0-1.2 equivalents) of the fluorinating agent and incrementally increase if starting material remains. 2. Slow Addition: Add the fluorinating agent dropwise or via syringe pump over an extended period to maintain a low instantaneous concentration. |
| High Reaction Temperature | Elevated temperatures can provide the activation energy for subsequent fluorination steps. | 1. Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor kinetic control.[5] 2. Monitor at Low Temperature: Allow the reaction to stir for a longer duration at the reduced temperature before slowly warming to room temperature if necessary. |
| Highly Activating Substrate | Electron-donating groups on the cyclobutane ring increase its reactivity towards electrophilic fluorinating agents. | 1. Use a Milder Fluorinating Agent: Switch to a less reactive reagent. For example, if using Selectfluor™, consider a less powerful electrophilic source.[6] 2. Protecting Group Strategy: Temporarily protect activating groups to reduce the overall nucleophilicity of the substrate. |
| Solvent Effects | The polarity of the solvent can influence the reactivity of both the substrate and the fluorinating agent. | 1. Solvent Screening: Experiment with a range of solvents with varying polarities, from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile).[7] 2. Consider Fluorinated Solvents: Solvents like hexafluoroisopropanol (HFIP) have been shown to modulate reactivity in some C-H activation reactions and may influence fluorination selectivity.[8][9] |
Issue 2: Poor Regioselectivity Leading to a Mixture of Isomeric Mono-fluorinated Products
Symptoms:
-
Multiple mono-fluorinated isomers are observed by GC-MS or NMR.
-
Difficulty in isolating the desired regioisomer.
Root Causes & Corrective Actions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Lack of Directing Group | In the absence of a directing group, fluorination may occur at multiple electronically similar positions. | 1. Install a Directing Group: Introduce a functional group that can direct the fluorinating agent to a specific C-H bond.[8][9][10] This is a powerful strategy for controlling regioselectivity in C-H functionalization. 2. Utilize Substrate's Inherent Sterics: Analyze the steric environment of the cyclobutane ring. Bulky substituents may hinder approach to certain positions, favoring fluorination at less sterically encumbered sites. |
| Competing Reaction Pathways | The reaction may proceed through different mechanisms (e.g., radical vs. ionic) leading to different products. | 1. Modify Reaction Conditions: Changes in solvent, temperature, or the addition of radical inhibitors/initiators can favor one pathway over another. 2. Choice of Fluorinating Agent: Different fluorinating agents can exhibit different selectivities. For instance, electrophilic fluorinating agents like Selectfluor™ often show different regioselectivity compared to nucleophilic sources.[6][11] |
Visualizing the Troubleshooting Workflow
A systematic approach is crucial when troubleshooting complex fluorination reactions. The following diagram outlines a decision-making process to address over-fluorination.
Caption: A decision tree for troubleshooting over-fluorination.
Frequently Asked Questions (FAQs)
Q1: How can I accurately monitor the progress of my cyclobutane fluorination reaction to avoid over-fluorination?
A1: Close reaction monitoring is critical.
-
Thin Layer Chromatography (TLC): While useful, co-elution of fluorinated products can be an issue. Use a combination of visualization techniques (UV, potassium permanganate, etc.).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying products with different degrees of fluorination.
-
¹⁹F NMR Spectroscopy: Taking aliquots from the reaction mixture and running a quick ¹⁹F NMR can provide a direct measure of the relative amounts of starting material, mono-fluorinated product, and poly-fluorinated byproducts.
Q2: Are there any catalytic methods that can improve the selectivity of cyclobutane fluorination?
A2: Yes, catalytic methods are a promising area of research for achieving selective fluorination.
-
Transition Metal Catalysis: Palladium-catalyzed C-H activation has been used to direct fluorination to specific sites on a cyclobutane ring.[10] This often involves the use of a directing group.
-
Organocatalysis: Chiral organocatalysts have been employed for enantioselective fluorinations, and similar principles can be applied to enhance regioselectivity.[6]
-
Photoredox Catalysis: This approach can enable C-H fluorination under mild conditions and may offer unique selectivity profiles.[11]
Q3: What are the safety considerations when working with different fluorinating agents?
A3: Safety is paramount.
-
Electrophilic N-F Reagents (e.g., Selectfluor™, NFSI): These are generally bench-stable solids but are strong oxidizers. Avoid contact with combustible materials.
-
Deoxofluorinating Agents (e.g., DAST, Deoxo-Fluor®): These can be moisture-sensitive and may release corrosive HF upon decomposition.[5][7] Handle in a well-ventilated fume hood and use anhydrous techniques.
-
Hydrogen Fluoride (HF) and its complexes (e.g., Olah's reagent): Highly corrosive and toxic.[7] Require specialized handling procedures and appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for the specific reagent.
Q4: Can computational chemistry help in predicting the outcome of a cyclobutane fluorination reaction?
A4: Computational modeling is becoming an increasingly valuable tool.
-
Density Functional Theory (DFT) Calculations: Can be used to predict the relative energies of different transition states, providing insight into the likely regioselectivity of a reaction.
-
Molecular Dynamics Simulations: Can help to understand the conformational preferences of the cyclobutane substrate and how they might influence the approach of the fluorinating agent.
Experimental Protocols
Protocol 1: General Procedure for Controlled Monofluorination using Slow Addition of Selectfluor™
This protocol is a starting point and should be optimized for each specific substrate.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the cyclobutane substrate (1.0 eq) and anhydrous acetonitrile (0.1 M).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Preparation: In a separate flask, dissolve Selectfluor™ (1.1 eq) in anhydrous acetonitrile.
-
Slow Addition: Add the Selectfluor™ solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing by GC-MS or ¹⁹F NMR every 30 minutes.
-
Quenching: Once the desired conversion is achieved, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Workup: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram of Experimental Workflow
Caption: Workflow for controlled monofluorination.
Concluding Remarks
Minimizing over-fluorination in cyclobutane systems requires a careful and systematic approach to reaction optimization. By understanding the interplay between reagent stoichiometry, reaction temperature, solvent effects, and substrate reactivity, researchers can significantly improve the selectivity of their fluorination reactions. The troubleshooting guides and protocols provided in this technical support center serve as a starting point for developing robust and efficient methods for the synthesis of selectively fluorinated cyclobutanes.
References
- Benchchem. Technical Support Center: Managing By-products in Fluorination Processes.
- Benchchem. Technical Support Center: Optimizing Reaction Conditions for Fluorination.
- MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- PubMed. Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration.
- ResearchGate. Selective synthesis of mono‐triflylcyclobutenes.
- ResearchGate. Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration | Request PDF.
- ResearchGate. (PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks.
- ResearchGate. Fluorination of Alkylidenecyclopropanes and Alkylidenecyclobutanes: Divergent Synthesis of Fluorinated Cyclopropanes and Cyclobutanes | Request PDF.
- MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
- NIH. Site‐Selective Late‐Stage Aromatic [18F]Fluorination via Aryl Sulfonium Salts.
- ACS Publications. Ring-Opening Fluorination of Isoxazoles.
- Wikipedia. Electrophilic fluorination.
- NIH. Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
-
RSC Publishing. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Available from: [Link]
- ACS Publications. Fluoro-Promoted Thermal Ring Expansion of Cyclopropyl Carbenes to gem-Difluorinated Cyclobutenes.
- Pharmaceutical Technology. Fluorination Remains Key Challenge in API Synthesis.
- ACS Publications. Selective Fluorinations by Reagents Containing the OF Group.
- MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
- Benchchem. comparative study of different fluorinating agents for cyclohexane rings.
- Scite. Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration.
- ACS Publications. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols.
- NIH. Recent Advances on Fluorine Chemistry.
- MDPI. Selective Chemical Filters for VOF 3 : Tailoring MgF 2 Filter Selectivity through Surface Chemistry.
- ACS Publications. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
- Oreate AI Blog. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
- NIH. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
- Alfa Chemistry. Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination.
- ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
- Orion. Troubleshooting Guide.
- NIH. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer.
- Benchchem. Technical Support Center: Optimizing Cyclobutane Synthesis.
- SciSpace. The Fluorination of C−H Bonds: Developments and Perspectives.
- ResearchGate. Approaches to the synthesis of cyclobutane‐derived building blocks bearing a single fluorine atom.
- Reddit. Hydrogenation troubleshooting : r/Chempros.
- Open Access LMU. Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate.
- NIH. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs.
- MDPI. Energetic Insights into the Fluorination of Cyclobutane: Mono- and Difluorocyclobutanes.
-
RSC Publishing. The reactions of highly fluorinated organic compounds. Part V. 1H : 2H-hexafluorocyclobutane and 1H-pentafluorocyclobut-1-ene. Available from: [Link]
- University of Ghana. Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS): Identification and quantification of novel fluorinated organic compounds in environmental and biological samples.
- Pharmaguideline. Reactions of Cyclopropane and Cyclobutane.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis & Workup of 1-Fluorocyclobutane-1-carbonitrile
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe yield and purity bottlenecks when synthesizing small, fluorinated carbocycles.
The synthesis of 1-fluorocyclobutane-1-carbonitrile —a highly valuable bioisostere used to enhance metabolic stability in medicinal chemistry—is notoriously difficult to isolate. While the standard electrophilic fluorination of the cyclobutanecarbonitrile enolate using N-fluorobenzenesulfonimide (NFSI) is mechanistically straightforward, the workup is fraught with two major pitfalls: extreme product volatility and stubborn byproduct contamination .
This guide abandons generic protocols to provide a self-validating, causality-driven methodology designed specifically for this molecule.
I. Standard Operating Procedure (SOP): Reaction & Robust Workup
To successfully isolate 1-fluorocyclobutane-1-carbonitrile, every step of the protocol must anticipate the physical properties of the target (MW: 99.11 g/mol , highly volatile, polar) and the chemical nature of the fluorinating agent.
Phase 1: Cryogenic Enolate Generation
-
Setup: Charge a flame-dried flask with cyclobutanecarbonitrile (1.0 equiv) and anhydrous THF (0.2 M). Cool the system strictly to -78 °C.
-
Deprotonation: Add Lithium diisopropylamide (LDA, 1.1 equiv) dropwise over 15 minutes.
-
Causality: Cyclobutane rings are highly strained. If the temperature rises above -60 °C, the resulting carbanion will undergo rapid β -scission (ring-opening). Strict cryogenic control prevents this degradation.
-
Validation Checkpoint: Quench a 0.1 mL aliquot in D2O . 1H -NMR should confirm >95% deuterium incorporation at the α -position.
-
Phase 2: Electrophilic Fluorination
-
Fluorine Transfer: Dissolve NFSI (1.2 equiv) in anhydrous THF and add dropwise to the -78 °C enolate solution. Stir for 2 hours, allowing the reaction to slowly warm to -20 °C.
-
Causality: NFSI is utilized because it delivers electrophilic fluorine ( F+ ) in a controlled manner via an SN2 -type or single-electron transfer (SET) pathway, avoiding the harsh, unselective nature of F2 gas ().
-
Validation Checkpoint: Analyze the crude mixture via 19F -NMR. The appearance of a new fluorine signal distinct from the NFSI peak ( ≈ -38 ppm) confirms conversion.
-
Phase 3: Phase-Separation & Imide Scavenging
-
Quench & Extraction: Quench the reaction cold (-20 °C) with saturated aqueous NH4Cl . Extract the aqueous layer strictly with Diethyl Ether ( Et2O ) or Pentane (3x).
-
Causality: Do not use Ethyl Acetate or DCM. The target molecule is highly volatile. You must use an extraction solvent with a boiling point significantly lower than the product to allow for safe concentration later.
-
-
Byproduct Removal (Critical Step): Wash the combined organic layers with cold 1M NaOH (3x), followed by brine.
-
Causality: NFSI transfers a fluorine atom, leaving behind stoichiometric amounts of dibenzenesulfonimide ( (PhSO2)2NH ). This byproduct is highly soluble in organics and will contaminate your final product. However, its N-H proton is highly acidic ( pKa≈2.8 ). The NaOH wash deprotonates the imide, forming a water-soluble sodium salt that is forced entirely into the aqueous waste ().
-
Validation Checkpoint: Spot the organic layer on a TLC plate under short-wave UV (254 nm). The massive, strongly UV-active spot corresponding to the imide should be completely absent.
-
Phase 4: Careful Concentration
-
Isolation: Dry the organic layer over anhydrous MgSO4 and filter. Concentrate the solvent using a Vigreux column at atmospheric pressure, or on a rotary evaporator with the bath at 20 °C and vacuum strictly kept above 200 mbar .
-
Causality: Applying high vacuum (<100 mbar) will instantly pull the volatile 1-fluorocyclobutane-1-carbonitrile into the pump traps, destroying your yield.
-
II. Process Visualization
Fig 1: Mechanistic workflow and phase-separation logic for 1-fluorocyclobutane-1-carbonitrile.
III. Solvent Selection Matrix
Choosing the wrong extraction solvent is the #1 cause of failure in this synthesis. Refer to this quantitative comparison when designing your workup:
| Extraction Solvent | Boiling Point (°C) | Product Recovery Potential | Imide Byproduct Solubility | Recommendation |
| Diethyl Ether | 34.6 | Excellent | Moderate | Optimal. Allows for safe concentration without product co-evaporation. |
| Pentane | 36.1 | Excellent | Low | Good. May require a small amount of Et2O as a co-solvent to dissolve the crude initially. |
| Dichloromethane | 39.6 | Good | High | Avoid. High imide solubility makes the basic wash less efficient; prone to severe emulsions. |
| Ethyl Acetate | 77.1 | Poor | High | Critical Failure. Boiling point is too close to the target molecule. Product will be lost during rotovap. |
IV. Troubleshooting & FAQs
Q: My isolated yield is consistently below 30%, but NMR of the crude reaction mixture shows >85% conversion. Where is my product going? A: You are evaporating it. 1-Fluorocyclobutane-1-carbonitrile is a low-molecular-weight liquid with high vapor pressure. If you are using a rotary evaporator under standard high vacuum (<50 mbar) or elevating the water bath above 25 °C, the product is boiling off into your solvent traps. Switch to atmospheric distillation using a Vigreux column, or strictly regulate your vacuum to >200 mbar.
Q: The isolated product is contaminated with a massive amount of white crystalline solid. What is it, and how do I remove it? A: The white solid is dibenzenesulfonimide, the stoichiometric byproduct generated after NFSI donates its fluorine atom (). If you only washed your organic layer with water or brine, the imide will remain dissolved in the organic phase. You must implement the 1M NaOH wash described in Phase 3 of the SOP to convert it into a water-soluble sodium salt.
Q: Why do I see linear, ring-opened fluorinated byproducts in my GC-MS analysis? A: You lost cryogenic control. The cyclobutane ring is highly strained ( ≈26 kcal/mol of ring strain). When you deprotonate the α -carbon, the resulting carbanion is prone to β -scission (cleavage of the C-C bond), which creates a linear acyclic intermediate before the fluorine is trapped. Ensure your cooling bath is maintained exactly at -78 °C during both the LDA and NFSI addition steps.
Q: My product seems to be partitioning into the aqueous phase during the quench. How do I fix this? A: Because 1-fluorocyclobutane-1-carbonitrile is a small, polar molecule, it has partial aqueous solubility. If you are losing product to the aqueous layer, saturate the aqueous phase with solid NaCl (salting out) prior to extraction. This increases the ionic strength of the water, forcing the organic product into the diethyl ether layer.
V. References
-
Wang, G. (2020). "NFSI and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides." Fluorination, Springer, Singapore. URL:[Link]
-
Champagne, P. A., Desroches, J., Hamel, J. D., Vandamme, M., & Paquin, J. F. (2015). "Monofluorination of Organic Compounds: 10 Years of Innovation." Chemical Reviews, 115(17), 9073-9174. URL:[Link]
A Comparative Analysis of Reactivity: 1-Fluorocyclobutane-1-carbonitrile vs. Cyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for modulating physicochemical and biological properties. The cyclobutane motif, a "bioisostere" for larger, more flexible groups, offers a unique conformational rigidity that is increasingly exploited in drug design. This guide provides an in-depth technical comparison of the reactivity of 1-fluorocyclobutane-1-carbonitrile and its non-fluorinated analog, cyclobutanecarbonitrile. By examining their electronic structures, reactivity towards common synthetic transformations, and the underlying mechanistic principles, this document aims to equip researchers with the insights needed to effectively utilize these valuable building blocks.
Structural and Electronic Properties: The Impact of α-Fluorination
The introduction of a highly electronegative fluorine atom at the α-position to the nitrile group in 1-fluorocyclobutane-1-carbonitrile profoundly alters the electronic landscape of the molecule compared to cyclobutanecarbonitrile. This has significant implications for its reactivity.
The primary influence of the α-fluorine atom is its strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond, drawing electron density away from the α-carbon. This, in turn, has a cascading effect on the adjacent nitrile group, enhancing the electrophilicity of the nitrile carbon.
| Property | Cyclobutanecarbonitrile | 1-Fluorocyclobutane-1-carbonitrile (Predicted) | Rationale for Prediction |
| Molecular Formula | C₅H₇N | C₅H₆FN | Introduction of a fluorine atom. |
| Molecular Weight | 81.12 g/mol [1] | 99.11 g/mol | Addition of a fluorine atom. |
| Boiling Point | 156.1 °C[2] | Expected to be similar or slightly lower | Fluorination can decrease intermolecular forces. |
| Dipole Moment | Polar | More polar | The highly polar C-F bond increases the overall molecular dipole moment. |
| ¹³C NMR (Nitrile C) | ~122 ppm (typical for alkyl nitriles) | Expected > 122 ppm | The -I effect of fluorine deshields the nitrile carbon. |
| IR ν(C≡N) | ~2245 cm⁻¹ | Expected > 2245 cm⁻¹ | The -I effect of fluorine strengthens the C≡N bond, shifting the stretching frequency to a higher wavenumber. |
| pKa (α-H) | ~25-30 (estimated) | Expected < 25 | The -I effect of fluorine stabilizes the conjugate base (carbanion), increasing the acidity of the α-proton. |
Comparative Reactivity Analysis
The electronic perturbations introduced by the α-fluorine atom translate into significant differences in the chemical reactivity of the two compounds.
Reactivity of the Nitrile Group
The nitrile functional group is a versatile handle for a variety of chemical transformations, including hydrolysis, reduction, and addition of organometallic reagents. The enhanced electrophilicity of the nitrile carbon in 1-fluorocyclobutane-1-carbonitrile is predicted to accelerate reactions involving nucleophilic attack at this position.
Hydrolysis: The conversion of a nitrile to a carboxylic acid is a fundamental transformation. Under both acidic and basic conditions, the initial step involves the attack of water or a hydroxide ion on the nitrile carbon. Due to the increased positive charge density on the nitrile carbon of 1-fluorocyclobutane-1-carbonitrile, it is expected to undergo hydrolysis at a faster rate than cyclobutanecarbonitrile under identical conditions.
Reduction: The reduction of nitriles to primary amines is another crucial synthetic operation, typically achieved using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The mechanism of hydride reduction also involves the nucleophilic attack of a hydride ion on the nitrile carbon. Consequently, 1-fluorocyclobutane-1-carbonitrile is anticipated to be reduced more readily than its non-fluorinated counterpart.
Reactivity of the α-Position
The acidity of the α-proton in nitriles allows for the formation of a carbanion (enolate equivalent), which can then participate in various alkylation and condensation reactions. The electron-withdrawing fluorine atom in 1-fluorocyclobutane-1-carbonitrile is expected to significantly increase the acidity of the remaining α-proton, should one exist in a substituted derivative, or influence the stability of an adjacent carbanion. For the parent compound, this position is tertiary and lacks a proton.
Experimental Protocols and Methodologies
Protocol 1: Alkaline Hydrolysis of Cyclobutanecarbonitrile
Objective: To convert cyclobutanecarbonitrile to cyclobutanecarboxylic acid.
Materials:
-
Cyclobutanecarbonitrile
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve cyclobutanecarbonitrile (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (5.0 eq.).
-
Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully acidify the mixture to pH ~2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclobutanecarboxylic acid.
-
Purify the product by distillation or recrystallization.
Causality Behind Experimental Choices:
-
Aqueous NaOH is used as the base and nucleophile for the hydrolysis. A high concentration and excess are used to drive the reaction to completion.
-
Refluxing provides the necessary activation energy for the hydrolysis of the relatively stable nitrile group.
-
Acidification is crucial to protonate the carboxylate salt to the free carboxylic acid, which is then extractable into an organic solvent.
-
Diethyl ether is a suitable extraction solvent due to its low boiling point and immiscibility with water.
Protocol 2: Reduction of Cyclobutanecarbonitrile with LiAlH₄
Objective: To synthesize cyclobutylmethanamine from cyclobutanecarbonitrile.
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Cyclobutanecarbonitrile
-
Water
-
15% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of cyclobutanecarbonitrile (1.0 eq.) in anhydrous diethyl ether dropwise to the stirred suspension of LiAlH₄.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate and wash thoroughly with diethyl ether.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude cyclobutylmethanamine.
-
Purify the product by distillation.
Causality Behind Experimental Choices:
-
LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines.
-
Anhydrous conditions are essential as LiAlH₄ reacts violently with water.
-
The dropwise addition at 0 °C helps to control the initial exothermic reaction.
-
The specific quenching procedure (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.
Visualizing the Reaction Pathways
Caption: Generalized mechanism for the alkaline hydrolysis of a nitrile.
Caption: Simplified mechanism for the reduction of a nitrile with LiAlH₄.
Conclusion
The introduction of a fluorine atom at the α-position of cyclobutanecarbonitrile is predicted to have a pronounced effect on its reactivity, primarily through the powerful electron-withdrawing inductive effect of fluorine. This leads to an increased electrophilicity of the nitrile carbon, suggesting that 1-fluorocyclobutane-1-carbonitrile will be more reactive towards nucleophilic attack in reactions such as hydrolysis and reduction compared to its non-fluorinated analog. For synthetic chemists, this implies that transformations of the nitrile group in the fluorinated compound may proceed under milder conditions or at faster rates. This understanding is crucial for the rational design of synthetic routes and the effective incorporation of these valuable fluorinated cyclobutane building blocks into complex molecules for drug discovery and materials science.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Nitrobenzaldehyde Oximes.
-
Demchuk, O. P., Gryshchuk, O. V., Vashchenko, B. V., Trofymchuk, S. A., Melnykov, K. P., Skreminskiy, A., Volochnyuk, D. M., & Grygorenko, O. O. (2021). Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry, 2021(1), 87–95. [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclobutanecarbonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Cyanocyclobutane. Retrieved from [Link]
-
Chemsrc. (2025, August 22). Cyclobutanecarbonitrile | CAS#:4426-11-3. Retrieved from [Link]
- Benchchem. (2025). A Comparative Guide to the ¹⁹F NMR Spectroscopy of 3-Fluorocyclobutane-1-carbaldehyde.
-
KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. Retrieved from [Link]
-
Filo. (2025, November 28). With examples explain the acidity nature of alpha hydrogens of carbonyl compound. Retrieved from [Link]
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Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyclobutane Bioisosteres in Drug Design
Executive Summary
For researchers and drug development professionals, the quest to optimize pharmacokinetic and pharmacodynamic profiles frequently relies on the strategic substitution of molecular scaffolds. The replacement of planar aromatic rings or lipophilic tert-butyl groups with three-dimensional, saturated cyclobutane rings has emerged as a validated strategy to increase the fraction of sp³-hybridized carbons (Fsp³), thereby enhancing "drug-like" properties[1].
However, the introduction of fluorine into the cyclobutane architecture—yielding mono-, di-, or trifluoromethylated derivatives—adds a sophisticated layer of physicochemical modulation. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated cyclobutane bioisosteres, detailing the causality behind their structural effects and providing self-validating experimental workflows for lead optimization.
Physicochemical Profiling: The Impact of Fluorination
The addition of fluorine to a cyclobutane ring is not merely a steric substitution; it fundamentally rewrites the electronic landscape of the molecule. Fluorine’s high electronegativity, low polarizability, and strong inductive effects dictate the bioisostere's behavior in aqueous environments and lipid membranes.
Acidity, Basicity, and the Inductive Effect
In cyclobutane-derived amines and carboxylic acids, the CF₂ or CF₃ moiety exerts a pronounced inductive electron-withdrawing effect through the sigma bond framework. Experimental data confirms that increasing the number of fluorine atoms systematically decreases the basicity of adjacent amines and increases the acidity of carboxylic acids[2][3]. This allows medicinal chemists to surgically tune the pKa of a drug candidate to optimize gastrointestinal absorption or target engagement without altering the core 3D geometry.
Lipophilicity (LogP) and Conformational Nuances
While fluorination is traditionally associated with increased lipophilicity, cyclobutane bioisosteres present a nuanced trend. Studies demonstrate that LogP increases in the specific series: CH₂F ≤ CHF₂ < CH₃ ≤ CF₃ < C₂F₅[3]. Interestingly, the relative configuration of the substituents plays a critical role. For instance, cis-1,2-disubstituted fluorinated cyclobutanes frequently exhibit significantly lower lipophilicity than their trans-isomeric counterparts[4]. This is caused by the partial cancellation of dipole moments in the cis-conformation, highlighting the importance of stereochemical control in bioisostere design.
Aqueous Solubility and Metabolic Stability
Replacing a tert-butyl group with a CF₃-cyclobutane can lead to a context-dependent decrease in aqueous solubility—experimental evaluations of agrochemical analogs like Pinoxaden and Tebutam showed a 20–30% reduction in solubility upon this substitution[5]. However, this trade-off is often justified by a massive increase in metabolic stability. The strong C–F bonds block cytochrome P450-mediated oxidation at otherwise vulnerable alkyl sites. Furthermore, novel hybrid bioisosteres incorporating OCF₃ or OSF₅ groups via the strain-release functionalization of bicyclobutanes have proven highly effective at strategically lowering lipophilicity relative to traditional para-CF₃-phenyl motifs[6].
Quantitative Data Summary
| Property | Non-Fluorinated Cyclobutane | Fluorinated Cyclobutane (e.g., CF₃, CHF₂, CH₂F) |
| Fsp³ Contribution | High (Significantly increases 3D character) | High (Maintains 3D character with added steric bulk) |
| Inductive Effect | Negligible | Strong electron-withdrawing effect (lowers pKa of amines, raises pKa of acids) |
| Lipophilicity (LogP) | Baseline | Variable and tunable: CH₂F ≤ CHF₂ < CH₃ ≤ CF₃ < C₂F₅ |
| Stereochemical Impact | Minimal dipole variation | High (cis-isomers often exhibit lower LogP due to dipole cancellation) |
| Metabolic Stability | Susceptible to P450 oxidation at alkyl sites | Highly resistant to oxidative metabolism |
| Aqueous Solubility | Generally high | Context-dependent (can decrease by 20-30% compared to tert-butyl analogs) |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific rigor, the following methodologies detail the synthesis and physicochemical profiling of cyclobutane bioisosteres. Every protocol is designed as a self-validating system to guarantee data integrity.
Protocol A: Synthesis via Nucleophilic Fluorination & Strain-Release
Objective: Synthesize mono/di-fluorinated cyclobutanes and advanced hybrid bioisosteres.
-
Nucleophilic Fluorination: For CH₂F- and CHF₂-substituted cyclobutanes, treat the corresponding cis- or trans-diastereomeric alcohol precursors with morpholinosulfur trifluoride (Morph-DAST) or tetramethylammonium fluoride (TMAF) in a dry solvent under argon[2].
-
Strain-Release Functionalization: To access OCF₃ or OSF₅ hybrid bioisosteres, react [1.1.0]bicyclobutanes with AgOCF₃ or AgOSF₅ and 1,3-dibromo-5,5-dimethylhydantoin[7].
-
Causality & Validation: Morph-DAST is explicitly selected over traditional DAST to minimize elimination side-reactions inherent to strained four-membered rings. For hybrid bioisosteres, the strain-release opening of bicyclobutanes overcomes radical polarity mismatches, providing a high-yielding pathway driven by the relief of ring strain[6]. Reaction success is self-validated via ¹⁹F-NMR, ensuring the complete consumption of the fluorinating agent and confirming the regiochemistry of the fluorine insertion.
Protocol B: Potentiometric pKa Determination
Objective: Quantify the inductive effect of fluorine substitution on ionizable groups.
-
Preparation: Dissolve the purified cyclobutane derivative (amine or carboxylic acid) in a standardized aqueous/methanol co-solvent system (e.g., 50:50 v/v).
-
Titration: Perform potentiometric titration using standardized 0.1 M NaOH or HCl at 25°C strictly under a continuous nitrogen purge.
-
Causality & Validation: Because fluorine's inductive effect operates through the sigma bond framework, precise pKa measurement is critical for comparative analysis. The mandatory nitrogen atmosphere prevents the absorption of atmospheric CO₂, which would form carbonic acid, artificially lower the pH, and skew the pKa calculation. The system self-validates by running a blank titration of the co-solvent prior to sample analysis.
Protocol C: Kinetic Aqueous Solubility Profiling
Objective: Evaluate solubility under early drug discovery screening conditions.
-
Stock Preparation: Prepare a 10 mM stock solution of the cyclobutane compound in 100% DMSO.
-
Incubation: Perform serial dilutions into phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate. Incubate for 24 hours at room temperature.
-
Quantification: Filter the suspension through a 0.22 µm membrane and quantify the dissolved compound via LC-MS/MS against a standard curve[1].
-
Causality & Validation: This protocol mimics the exact conditions of high-throughput biological screening. By starting from a DMSO stock, the assay evaluates kinetic rather than thermodynamic solubility. LC-MS/MS quantification ensures that only the intact parent molecule is measured, validating that the compound did not degrade in the assay buffer[5].
Logical Workflow for Bioisostere Evaluation
The decision matrix for selecting between a fluorinated and non-fluorinated cyclobutane requires a systematic approach, balancing structural novelty with ADME (Absorption, Distribution, Metabolism, and Excretion) realities.
Caption: Workflow for evaluating cyclobutane bioisosteres in lead optimization.
Conclusion
The comparative analysis of cyclobutane bioisosteres reveals that while non-fluorinated cyclobutanes excel at improving general 3D character and baseline solubility, their fluorinated counterparts offer unparalleled, surgical control over a drug candidate's physicochemical profile. By leveraging the inductive effects and stereochemical nuances of fluorinated cyclobutanes, medicinal chemists can precisely tune pKa, enhance metabolic stability, and modulate lipophilicity to overcome complex developability hurdles.
References
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes ChemRxiv[Link]
-
Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres Chemical Communications (RSC Publishing) [Link]
-
Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres RSC Publishing[Link]
-
3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties ResearchGate [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes ChemRxiv [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue JACS Au - ACS Publications [Link]
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- 6. Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Beyond the Bioisostere: A Comparative Guide to 1-Fluorocyclobutane-1-carbonitrile Derivatives in Drug Discovery
As a Senior Application Scientist evaluating novel pharmacophores, I frequently encounter the challenge of optimizing both target residence time and metabolic stability without inflating molecular weight. While the cyclobutane ring is a privileged sp3-rich motif in medicinal chemistry, standard cyclobutanes often suffer from metabolic liabilities.
The strategic introduction of a fluorine atom specifically at the 1-position—yielding 1-fluorocyclobutane-1-carbonitrile (1-FCBC) derivatives—transforms a simple structural spacer into a highly tuned, multifunctional pharmacophore[1]. This guide objectively compares 1-FCBC with its non-fluorinated and gem-difluorinated alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for deploying this moiety in modern drug discovery.
The Electronic and Steric Paradigm of Alpha-Fluoro Nitriles
When designing targeted covalent inhibitors (TCIs) for serine or cysteine proteases (such as Fibroblast Activation Protein [FAP] or Dipeptidyl Peptidase-4 [DPP-IV]), the nitrile group frequently serves as a reversible covalent warhead[2]. The intrinsic electrophilicity of the nitrile carbon dictates the thermodynamics of the enzyme-inhibitor complex.
Choosing 1-FCBC over a standard cyclobutane-1-carbonitrile is driven by two distinct causal mechanisms:
-
The Inductive Effect on Warhead Reactivity: Placing a highly electronegative fluorine atom on the exact same carbon as the nitrile (the α -position) exerts a profound electron-withdrawing inductive effect (-I). This significantly increases the partial positive charge ( δ+ ) on the nitrile carbon, enhancing its susceptibility to nucleophilic attack by the catalytic serine or cysteine residue[2].
-
Metabolic Shielding: The α -proton of a standard cyclobutane-1-carbonitrile is a well-documented metabolic soft spot, highly prone to Cytochrome P450-mediated hydroxylation. Substituting this proton with a fluorine atom completely blocks this liability, drastically improving the compound's in vivo half-life[1].
Quantitative Performance Comparison
To objectively evaluate the utility of 1-FCBC, we must benchmark it against the standard cyclobutane-1-carbonitrile (CBC) and the structurally related 3,3-difluorocyclobutane-1-carbonitrile (3,3-DFCBC)[3].
| Physicochemical Property / Metric | Cyclobutane-1-carbonitrile (CBC) | 1-Fluorocyclobutane-1-carbonitrile (1-FCBC) | 3,3-Difluorocyclobutane-1-carbonitrile (3,3-DFCBC) |
| Molecular Weight | 81.12 g/mol | 99.11 g/mol | 117.10 g/mol |
| Predicted LogP | ~1.2 | ~0.9 (Lowered due to polarity) | ~1.0 |
| Topological Polar Surface Area | 23.8 Ų | 23.8 Ų | 23.8 Ų |
| Nitrile Electrophilicity | Baseline | High (Strong α -inductive effect) | Moderate (Distant inductive effect) |
| CYP450 Metabolic Stability | Low ( α -oxidation liability) | High ( α -position blocked) | Moderate-High |
| Primary Application | Structural spacer, weak warhead | Tuned covalent warhead [2] | Lipophilic bioisostere[3] |
Data synthesis based on comparative fluorinated small-ring profiling[1],[3].
Mechanistic Divergence in Target Binding
The following logic diagram illustrates how the structural choice of the cyclobutane derivative directly dictates the biological and metabolic fate of the resulting inhibitor.
Mechanistic divergence of standard vs. alpha-fluoro nitrile warheads in protease inhibition.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and prevent downstream assay failure.
Protocol A: Synthesis of 1-FCBC Derivatives via Electrophilic Fluorination
Causality Check: We utilize Lithium Diisopropylamide (LDA) to ensure complete, irreversible enolization of the starting nitrile. Incomplete enolization leads to self-condensation (dimerization). N-Fluorobenzenesulfonimide (NFSI) is selected over F2 gas for its bench-stability and controlled electrophilic transfer.
-
Enolization: Purge a flame-dried Schlenk flask with Argon. Dissolve cyclobutane-1-carbonitrile (1.0 eq) in anhydrous THF (0.2 M). Cool the system to -78 °C.
-
Deprotonation: Dropwise add LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene). Stir at -78 °C for 45 minutes to ensure complete enolate formation.
-
Fluorination: Add a solution of NFSI (1.2 eq) in anhydrous THF dropwise. Maintain at -78 °C for 2 hours, then allow to slowly warm to room temperature overnight.
-
Quench & Extraction: Quench the reaction with saturated aqueous NH4Cl . Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Self-Validation (Critical): Analyze the crude mixture via 19F NMR. A successful α -fluorination will yield a distinct multiplet (due to coupling with adjacent ring protons) typically between -150 ppm and -160 ppm . If this signal is absent, the electrophilic trap failed, and chromatography should be aborted.
Protocol B: Kinetic Profiling of Covalent Inhibition ( kinact/KI )
Causality Check: For covalent inhibitors, standard IC50 values are time-dependent and misleading. We must measure kinact/KI to accurately capture the two-step mechanism: reversible binding ( KI ) followed by covalent bond formation ( kinact ).
-
Reagent Preparation: Prepare a FRET-based substrate specific to your target protease (e.g., AMC-tagged peptide for FAP). Prepare the 1-FCBC derivative in a 10-point concentration-response curve in assay buffer (e.g., 50 mM Tris, pH 7.4, 150 mM NaCl, 0.01% Tween-20).
-
Continuous Assay Execution: Add the target protease to a 384-well microplate. Immediately add the inhibitor and the FRET substrate simultaneously to initiate the reaction.
-
Data Acquisition: Monitor fluorescence continuously (e.g., Ex/Em = 380/460 nm) for 60–90 minutes at 37 °C.
-
Self-Validation & Analysis:
-
Plot the progress curves (Fluorescence vs. Time). They should exhibit non-linear, exponential decay characteristics of time-dependent inhibition.
-
Fit the curves to the equation: F(t)=vst+(v0−vs)(1−e−kobst)/kobs+F0 .
-
Plot kobs against inhibitor concentration. A hyperbolic curve validates a two-step covalent mechanism, allowing the extraction of KI and kinact . A strictly linear plot indicates non-saturable binding, suggesting the 1-FCBC warhead is reacting non-specifically.
-
Strategic Scaffold Selection
The decision to utilize a 1-FCBC derivative should be driven by specific assay feedback:
-
Choose 1-FCBC when your current nitrile-based lead exhibits poor target residence time or is rapidly cleared via α -oxidation. The 1-FCBC moiety will boost the covalent trapping efficiency and block the metabolic soft spot[1],[2].
-
Choose 3,3-DFCBC when the warhead reactivity is already optimal, but the compound suffers from generalized lipophilic clearance. The gem-difluoro group at the 3-position lowers LogP and improves solubility without drastically altering the electronic profile of the nitrile[3].
-
Choose standard CBC only during early hit-finding or when synthesizing negative controls to baseline the electrophilicity of your assay.
References
- 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry.
- Molecular recognition of fibroblast activation protein for diagnostic and therapeutic applic
- A Comparative Analysis of 3-Fluorocyclobutane-1-carbaldehyde and 3,3-difluorocyclobutane-1-carbaldehyde. Benchchem.
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A Senior Application Scientist's Guide to the In Vitro Evaluation of 1-Fluorocyclobutane-1-carbonitrile (FCCN) Containing Compounds
Introduction: The Rise of the FCCN Moiety in Modern Drug Discovery
In the relentless pursuit of optimizing drug candidates, medicinal chemists are increasingly turning to novel bioisosteres that can fine-tune physicochemical and pharmacokinetic properties. The 1-fluorocyclobutane-1-carbonitrile (FCCN) moiety has emerged as a compelling structural motif, primarily utilized as a bioisosteric replacement for the ubiquitous gem-dimethyl and tert-butyl groups. The incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] The FCCN group offers a unique three-dimensional scaffold that can project vectors into different spatial regions compared to its acyclic counterparts, potentially leading to improved selectivity and pharmacological profiles.
This guide provides an in-depth, objective comparison of the FCCN moiety against its traditional alternatives. We will delve into the critical in vitro assays necessary to validate its performance, supported by detailed experimental protocols and representative data. The goal is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating and deploying this promising chemical entity in their discovery programs.
Section 1: Physicochemical Profile and Bioisosteric Rationale
The strategic advantage of the FCCN group lies in its unique combination of steric bulk, reduced lipophilicity, and improved metabolic stability compared to the gem-dimethyl group it often replaces. The strong electron-withdrawing nature of the fluorine and nitrile groups can also influence the acidity (pKa) of nearby functionalities, which can be crucial for optimizing compound absorption and distribution.[3][4]
The replacement of a metabolically susceptible gem-dimethyl group with the more robust FCCN moiety is a key strategy for blocking sites of oxidative metabolism by cytochrome P450 enzymes.[5][6] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less prone to enzymatic cleavage.[7]
Structural Comparison of Bioisosteres
Caption: Bioisosteric replacement of a gem-dimethyl group with the FCCN moiety.
Section 2: A Comprehensive In Vitro Evaluation Workflow
A systematic in vitro evaluation is crucial to confirm the theoretical advantages of incorporating the FCCN moiety. The following workflow outlines a logical progression of experiments designed to build a comprehensive profile of a novel FCCN-containing compound compared to its non-fluorinated analogue.
Sources
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- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
Head-to-Head Comparison of Cyclobutane and Cyclopropane Scaffolds in Drug Design
Small strained rings have transitioned from synthetic curiosities to foundational pillars in modern medicinal chemistry. As drug discovery moves toward targets with complex, three-dimensional binding pockets, the strategic incorporation of sp³-rich scaffolds is critical. Cyclopropane and cyclobutane are frequently deployed to modulate lipophilicity, restrict conformation, and improve metabolic stability. However, their distinct geometric and electronic properties dictate vastly different behaviors in a biological context.
As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical profiles, vector geometries, and bioisosteric applications of cyclopropane and cyclobutane. Furthermore, I provide a self-validating experimental workflow for their enantioselective functionalization.
Structural and Physicochemical Profiling
The fundamental differences between cyclopropane and cyclobutane stem from how they manage ring strain.1 forces its carbon atoms into a coplanar geometry, resulting in "banana bonds" with enhanced C–C π-character and shorter C–C bond lengths (1.51 Å)[1]. This makes it an excellent rigid bioisostere for alkenes or phenyl rings.
Conversely, 1 adopts a puckered (folded) conformation to relieve torsional strain, reducing its bond angle to approximately 88°[1]. This puckering lowers its overall ring strain compared to cyclopropane and provides a unique 3D spatial arrangement, making it highly valuable for Fragment-Based Drug Discovery (FBDD) targeting deep hydrophobic pockets.
Table 1: Fundamental Physicochemical Properties
| Parameter | Cyclopropane | Cyclobutane |
| Ring Strain Energy | ~28.1 kcal/mol | ~26.3 kcal/mol |
| C–C Bond Length | 1.51 Å | 1.56 Å |
| Conformation | Coplanar (Planar) | Puckered (Folded, ~88° angle) |
| Electronic Character | Enhanced C–C π-character | Increased C–H s-character |
| Exit Vector Geometry | 2D-like, restricted | 3D, diverse spatial coverage |
Vector Geometry & Conformational Control
The choice between these scaffolds often hinges on the required exit vectors —the spatial trajectories along which substituents project from the core ring.
Cyclobutanes provide superior 3D coverage. Because the ring is puckered, substituents can adopt pseudo-axial or pseudo-equatorial positions, allowing medicinal chemists to precisely direct pharmacophores into complex binding sites[2].
Interestingly, strained rings also exert profound conformational control over adjacent structures. Recent low-temperature NMR and DFT studies reveal the "cyclopropyl effect" : when a spiro-cyclopropane is placed adjacent to a bulky group (like a tert-butyl group) on a cyclohexane ring, it drives the bulky group into an exclusively 3 due to increased torsional strain and hyperconjugative effects[3]. Cyclobutane exerts a similar, though slightly less acute, conformational restriction.
Decision matrix for selecting small-ring scaffolds based on geometric and physicochemical needs.
Metabolic Stability & Bioisosterism
Both scaffolds are widely used to replace metabolically labile tert-butyl or gem-dimethyl groups. However, the introduction of fluorinated variants—specifically CF₃-cyclopropane and CF₃-cyclobutane —has highlighted distinct pharmacological divergences.
While CF₃-cyclopropane is an established bioisostere that generally increases metabolic stability by suppressing C–H oxidation, 4 has recently emerged as a highly tunable alternative[4]. As shown in Table 2, replacing a tert-butyl group with CF₃-cyclobutane significantly modulates the pKa of adjacent amines and reliably increases lipophilicity (log D), whereas its effect on intrinsic clearance (CLint) is highly context-dependent.
Table 2: Bioisosteric Replacement Effects (CF₃-Cycloalkanes vs. tert-Butyl)
Data synthesized from comparative evaluations of bioactive compounds[4].
| Parameter | tert-Butyl (Baseline) | CF₃-Cyclopropane | CF₃-Cyclobutane |
| pKa (Amine Hydrochloride) | 10.69 | 4.06 | 5.29 |
| pKa (Carboxylic Acid) | 4.79 | 2.99 | 2.92 |
| Lipophilicity (Δ log D) | Reference | Variable | +0.4 to +0.5 units |
| Metabolic Stability (CLint) | Reference | Generally Increased | Context-Dependent |
Experimental Workflows: Synthesis & Validation
To leverage these scaffolds effectively, precise stereocontrol is mandatory. Below is a self-validating protocol for the Palladium-Catalyzed Enantioselective C(sp³)–H Arylation of aminomethyl-cyclopropanes and -cyclobutanes[5].
Objective: Stereocontrolled functionalization of strained cycloalkanes to generate highly specific 3D exit vectors.
Step 1: Catalytic Assembly & Desymmetrization
-
Procedure: In a sealed reaction vessel under an argon atmosphere, combine 0.1 mmol of the aminomethyl-cycloalkane substrate, 0.2 mmol of aryl boronic acid, 2 mol% Pd(OAc)₂, and 2 mol% of a chiral monoprotected-N-amino sulfonamide (MPASA) ligand in 1.0 mL of hexafluoroisopropanol (HFIP).
-
Causality: The chiral MPASA ligand breaks the symmetry of the strained ring, directing the Pd(II) insertion exclusively to one enantiotopic C–H bond. HFIP is selected as the solvent because its strong hydrogen-bond donating capability stabilizes the polar transition states during C–H cleavage.
Step 2: Scavenging & Turnover
-
Procedure: Add 0.1 mmol Na₂CO₃ and 0.1 mmol Ag₂CO₃ to the mixture. Stir at 70°C for 24 hours.
-
Causality: Ag₂CO₃ acts as a critical halide/byproduct scavenger. By precipitating out inactive silver salts, it regenerates the active Pd(II) species, preventing catalyst poisoning and driving the catalytic cycle forward.
Step 3: Self-Validating Reaction Monitoring
-
Procedure: At 2, 8, and 12 hours, extract 10 µL aliquots, quench with ethyl acetate, and analyze via LC-MS.
-
Validation Mechanism: The protocol requires a parallel control reaction lacking the Pd catalyst. If the control shows any product formation, background uncatalyzed arylation is competing, which invalidates the stereochemical integrity of the batch.
Step 4: Stereochemical Verification
-
Procedure: Isolate the arylated product via flash column chromatography. Determine the enantiomeric excess (ee) using Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase.
-
Validation Mechanism: The SFC trace must be overlaid against a racemic standard (synthesized using an achiral ligand). This ensures that peak integration is accurate and that the observed stereoselectivity is definitively attributed to the chiral ligand rather than baseline resolution errors.
References
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.JACS Au (ACS Publications).
- Cyclobutanes in Small‐Molecule Drug Candidates.ChemMedChem (PMC).
- Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines.JACS (ACS Publications).
- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.Chemistry (PMC).
- Driving tert-butyl axial: the surprising cyclopropyl effect.Chemical Science (RSC Publishing).
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Validating the Enhanced Binding Affinity of Fluorinated Cyclobutanes: A Comparative Guide
The strategic incorporation of fluorine into molecular scaffolds has revolutionized modern medicinal chemistry. As an Application Scientist specializing in biophysical characterization, I frequently observe the profound impact of bioisosteric replacement on lead optimization. Among these strategies, the substitution of standard alkyl groups (like tert-butyl) or phenyl rings with fluorinated cyclobutanes—specifically the gem-difluorocyclobutane motif—stands out as a masterclass in rational drug design.
The unique electronic nature of fluorine can significantly influence a compound's lipophilicity, metabolic stability, and target binding affinity, making fluorinated building blocks highly sought after in drug discovery programs (1)[1]. Because of its high electronegativity and relatively small size, fluorine acts as a highly versatile bioisostere that can modulate molecular conformation and membrane permeability (2)[2].
This guide provides an objective comparison of fluorinated versus non-fluorinated cyclobutanes and outlines the self-validating experimental workflows required to prove their enhanced binding kinetics and thermodynamics.
The Mechanistic Causality of Enhanced Affinity
Why does the addition of a gem-difluoro group to a cyclobutane ring enhance binding affinity? The causality is rooted in both thermodynamics and structural preorganization:
-
Dipole-Driven Multipolar Interactions : The C–F bond is highly polarized. In the rigid confines of a cyclobutane ring, these localized negative charges can engage in orthogonal multipolar interactions with backbone amides or positively charged residues (e.g., Arginine, Lysine) in the target's binding pocket.
-
Conformational Rigidity : Fluorine substitution lowers the pKa of adjacent basic amines and alters the ring's puckering dynamics. This preorganizes the molecule into its bioactive conformation, reducing the entropic penalty ( −TΔS ) typically incurred upon binding. The rational design of such fluorinated isosteres is critical for regulating conformation, which directly enhances target binding affinity and selectivity (3)[3].
-
Desolvation Kinetics : While fluorine is lipophilic, its specific trajectory can displace high-energy, frustrated water molecules from the binding pocket, driving a highly favorable enthalpic shift ( ΔH ).
Logical flow mapping physicochemical effects of fluorination to enhanced binding affinity.
Comparative Performance Data
To objectively evaluate the impact of fluorination, we compare a baseline non-fluorinated cyclobutane lead against its gem-difluorinated counterpart. The table below summarizes the typical physicochemical and biophysical shifts observed during lead optimization.
| Property | Non-Fluorinated Cyclobutane | gem-Difluorocyclobutane | Mechanistic Causality / Impact |
| Binding Affinity ( Kd ) | 45.2 nM | 3.8 nM | Favorable dipole interactions and displacement of pocket waters. |
| Lipophilicity (LogD at pH 7.4) | 2.8 | 3.4 | Increased membrane permeability without excessive lipophilic burden. |
| Metabolic Half-life ( t1/2 ) | 22 min | >120 min | Strong C–F bonds block cytochrome P450-mediated oxidation. |
| Enthalpy ( ΔH ) | -6.5 kcal/mol | -9.2 kcal/mol | Enhanced direct interactions (hydrogen/halogen bonding). |
Self-Validating Experimental Workflows
A robust biophysical validation cannot rely on a single assay. To prove that the enhanced affinity is driven by specific structural interactions rather than non-specific hydrophobic collapse, we must employ a self-validating system. This requires orthogonal profiling: thermodynamic deconvolution via Isothermal Titration Calorimetry (ITC) and kinetic profiling via Surface Plasmon Resonance (SPR).
Orthogonal experimental workflow utilizing ITC and SPR for rigorous binding affinity validation.
Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Objective : To deconvolute the binding free energy ( ΔG ) into enthalpy ( ΔH ) and entropy ( −TΔS ). Causality of Choices : We meticulously match the buffer between the ligand and protein to eliminate heats of dilution. If the buffers are mismatched even slightly (e.g., a 0.1% DMSO difference), the resulting thermal artifact will mask the subtle enthalpic gains provided by the fluorine interactions.
Step-by-Step Methodology :
-
Sample Dialysis & Preparation : Dialyze the target protein (50 µM) into the assay buffer (50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Dissolve the fluorinated cyclobutane ligand to 500 µM using the exact same dialysate to ensure perfect solvent matching.
-
Degassing : Degas both solutions at 25°C for 10 minutes. Microbubbles in the sample cell cause erratic thermal spikes that ruin data integration.
-
Instrument Setup : Load the protein into the 200 µL sample cell. Load the ligand into the injection syringe.
-
Titration Execution : Program the instrument for an initial 0.5 µL dummy injection (discarded during analysis to account for syringe tip diffusion), followed by 19 injections of 2.0 µL every 120 seconds. Maintain a stirring speed of 750 rpm.
-
Data Integration & Analysis : Integrate the raw heat spikes and fit the data to a one-site binding model. A successful fluorinated bioisostere will exhibit a steeper sigmoidal curve and a more negative ΔH compared to the non-fluorinated control.
Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)
Objective : To determine if the enhanced affinity is driven by a faster association rate ( kon ) or a slower dissociation rate ( koff ). Structural modifications, including the addition of fluorinated groups, have been shown to significantly enhance drug effectiveness by optimizing these kinetic parameters (4)[4]. Causality of Choices : We intentionally target a very low surface immobilization density. High density creates a "mass transport limitation" where the ligand rebinds to the surface before escaping the flow cell, artificially inflating the measured binding affinity and masking the true koff .
Step-by-Step Methodology :
-
Surface Immobilization : Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein to a low density (approx. 1000–1500 Response Units [RU]) to ensure kinetically limited binding. Quench the remaining active esters with 1M ethanolamine.
-
Analyte Preparation : Prepare a 2-fold dilution series of the fluorinated cyclobutane (ranging from 0.39 nM to 100 nM) in the running buffer (PBS-P+ supplemented with 2% DMSO).
-
Solvent Correction Calibration : Run a DMSO calibration curve (1.5% to 2.5% DMSO) prior to the analyte injections. This step is critical to correct for bulk refractive index changes caused by slight solvent mismatches between the running buffer and the analyte samples.
-
Injection Cycle : Inject the analyte series at a high flow rate (50 µL/min) to further minimize mass transport effects. Use a 120-second association phase followed by a 300-second dissociation phase (buffer flow only).
-
Data Fitting : Double-reference the sensorgrams (subtracting both the reference channel and a buffer-only blank injection) and fit the data using a 1:1 Langmuir kinetic model to extract kon and koff .
Sources
Case Study: Strategic Replacement of a gem-Dimethyl Group with a Fluorinated Cyclobutane
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the gem-dimethyl group is frequently employed to induce the Thorpe-Ingold effect, restrict conformational flexibility, and shield adjacent polar groups. However, this lipophilic motif often introduces significant liabilities, notably increased off-target binding (e.g., hERG toxicity) and susceptibility to cytochrome P450 (CYP450) mediated oxidation[1].
As a Senior Application Scientist, I frequently guide drug discovery teams through the transition from lipophilic traps to optimized clinical candidates. The bioisosteric replacement of a gem-dimethyl group with a 3,3-difluorocyclobutane moiety has emerged as a premier strategy to rescue failing lead compounds[2].
The Causality of the Substitution:
-
Metabolic Shielding: The strong C-F bonds are highly resistant to oxidative cleavage. Unlike the labile C-H bonds of a gem-dimethyl group, the fluorinated cyclobutane effectively blocks CYP450 hydroxylation[2].
-
Conformational Rigidity: The cyclobutane ring maintains the necessary steric bulk and spatial vectors required for target engagement, often outperforming truncated analogs or fully flexible chains[3].
-
pKa Modulation: The strong electron-withdrawing nature of the gem-difluoro group exerts a powerful inductive effect, lowering the pKa of adjacent basic amines by up to 3 units[4]. This reduction in basicity directly correlates with improved membrane permeability and reduced phospholipidosis.
Caption: Figure 1: Decision matrix for bioisosteric replacement of a gem-dimethyl group.
Comparative Performance Data
To objectively evaluate the impact of this replacement, we compare the physicochemical and pharmacokinetic properties of a standard piperidine-based lead compound where the gem-dimethyl group was systematically substituted.
| Parameter | gem-Dimethyl (Lead) | Cyclobutane | Oxetane | 3,3-Difluorocyclobutane |
| LogD (pH 7.4) | 3.8 | 3.6 | 2.1 | 3.1 |
| Amine pKa | 9.2 | 9.1 | 7.5 | 6.8 |
| HLM Clearance (µL/min/mg) | 85 (High) | 72 (High) | 35 (Moderate) | 12 (Low) |
| Aqueous Solubility (µg/mL) | < 5 | 10 | > 200 | 45 |
| Primary Liability | Rapid Oxidation | Oxidation | Chemical Instability | None observed |
Data synthesis based on established bioisosteric trends and fluorinated building block evaluations[1][4].
While oxetanes are excellent for driving down LogD and boosting solubility[1], the 3,3-difluorocyclobutane provides an unmatched combination of metabolic stability and pKa attenuation[2], making it the superior choice when hepatic clearance is the primary bottleneck.
Caption: Figure 2: Mechanistic pathway of CYP450-mediated metabolism vs. fluorinated blockade.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the synthesis and biological evaluation of the 3,3-difluorocyclobutane analog must be conducted using self-validating systems. Below is the field-proven methodology for incorporating and testing this bioisostere.
Protocol A: Synthesis via Buchwald-Hartwig Amination
The introduction of the 3,3-difluorocyclobutane motif is most reliably achieved using commercially available 3-bromo-1,1-difluorocyclobutane as a building block[2].
Step-by-Step Methodology:
-
Preparation: In an inert glovebox environment, combine the amine core (1.0 eq), 3-bromo-1,1-difluorocyclobutane (1.2 eq), Pd2(dba)3 (0.05 eq), BINAP (0.1 eq), and NaOtBu (1.5 eq) in anhydrous toluene.
-
Causality: The use of a bidentate ligand like BINAP is critical here to prevent β-hydride elimination, which is a common side reaction when coupling strained, secondary cyclic bromides.
-
-
Reaction: Heat the mixture to 90°C for 12 hours under nitrogen.
-
Workup & Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).
-
Validation: Confirm the structure via 19F-NMR (expecting a characteristic AB system around -80 to -100 ppm due to the gem-difluoro group) and 1H-NMR to ensure the cyclobutane ring remains intact[2].
Protocol B: Self-Validating Human Liver Microsome (HLM) Stability Assay
To prove that the replacement successfully mitigated metabolic liability, we run an in vitro clearance assay. This protocol is designed with internal controls to eliminate false positives.
Step-by-Step Methodology:
-
Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.
-
Control Implementation (The Self-Validating Step):
-
Positive Control: Run Verapamil in parallel to confirm the microsomes are enzymatically active.
-
Negative Control (-NADPH): Run a parallel incubation of the test compound without the NADPH cofactor.
-
Causality: If the compound degrades in the -NADPH control, the instability is due to chemical hydrolysis or non-CYP enzymes (e.g., esterases), meaning the gem-dimethyl to difluorocyclobutane swap will not solve the problem.
-
-
Initiation: Add 1 mM NADPH to initiate the reaction. Incubate at 37°C.
-
Quenching & Analysis: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.
-
Data Interpretation: Calculate the intrinsic clearance (CL_int). A successful bioisosteric replacement should show a >5-fold reduction in CL_int compared to the gem-dimethyl lead, with the -NADPH control showing 100% remaining.
Conclusion
The strategic replacement of a gem-dimethyl group with a 3,3-difluorocyclobutane is not merely a structural tweak; it is a calculated modulation of a molecule's electronic and metabolic profile. By understanding the causality behind the physicochemical shifts—specifically pKa attenuation and CYP450 resistance—researchers can systematically design out liabilities while preserving target affinity.
References
-
3-Bromo-1,1-difluorocyclobutane | 1310729-91-9 , Benchchem. 2
-
Synthetic oxetanes in drug discovery: where are we in 2025? , Taylor & Francis. 1
-
2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry , ResearchGate. 4
-
Discovery of Proline-Based p300/CBP Inhibitors Using DNA-Encoded Library Technology , ACS Publications. 3
Sources
Structure-activity relationship (SAR) of 1-Fluorocyclobutane-1-carbonitrile analogs
Structure-Activity Relationship (SAR) Comparison Guide: 1-Fluorocyclobutane-1-carbonitrile Analogs in Drug Discovery
Executive Summary
In modern drug discovery, the cyclobutane scaffold has emerged as a critical structural motif due to its unique three-dimensional puckered conformation, increased C-C π-character, and favorable electrostatic properties[1][2]. However, standard unfluorinated cyclobutanes often suffer from metabolic liabilities, specifically rapid cytochrome P450 (CYP450)-mediated α-oxidation. To circumvent this, the 1-fluorocyclobutane-1-carbonitrile moiety has been developed as a premium bioisostere. By combining a highly electronegative fluorine atom with a strong electron-withdrawing cyano group at the same carbon center, medicinal chemists can precisely modulate lipophilicity, block metabolic weak points, and tune the basicity of adjacent functional groups[3].
This guide objectively compares the physicochemical performance of 1-fluorocyclobutane-1-carbonitrile against alternative analogs, detailing the causality behind its SAR advantages and providing self-validating experimental protocols for its application in lead optimization.
Physicochemical Profiling: A Comparative Analysis
To objectively evaluate the performance of 1-fluorocyclobutane-1-carbonitrile, it must be benchmarked against its structural alternatives. The table below synthesizes the physicochemical shifts observed when substituting the α-position or distal positions of a cyclobutane ring.
| Analog Motif | Lipophilicity (ΔLogP)* | Inductive Effect (-I) | Metabolic Stability (HLM t1/2 ) | Primary Structural Advantage |
| Cyclobutane-1-carbonitrile | Baseline (0.0) | Moderate | Short (< 15 min) | Baseline reference; minimal steric bulk. |
| 1-Fluorocyclobutane-1-carbonitrile | +0.2 | Very Strong | Prolonged (> 60 min) | Complete blockade of α-oxidation; strong pKa modulation of nearby amines. |
| 1-(Trifluoromethyl)cyclobutane | +1.1 | Strong | Prolonged (> 60 min) | High lipophilicity; bulkier bioisostere for tert-butyl groups. |
| 3,3-Difluorocyclobutane-1-carbonitrile | +0.4 | Moderate | Moderate (~ 30 min) | Distal lipophilicity tuning without steric hindrance at the C1 position. |
*Estimated shift relative to the unfluorinated baseline.
The Causality of Metabolic Blockade: Why does the 1-fluoro-1-cyano substitution prolong half-life? The C-F bond (approx. 105 kcal/mol) is significantly stronger than the C-H bond (approx. 98 kcal/mol). Furthermore, the extreme electronegativity of fluorine creates an electron-deficient local environment that repels the electron-rich oxidative species of CYP450 enzymes, effectively shutting down α-hydroxylation[3].
Structure-Activity Relationship (SAR) Insights
When optimizing a lead compound, the choice between these analogs dictates both target affinity and pharmacokinetic (PK) profiles.
-
Steric Mimicry in Tight Pockets: Fluorine is the smallest halogen (van der Waals radius 1.47 Å), closely mimicking hydrogen (1.20 Å). Unlike the bulky trifluoromethyl group (-CF 3 ), the single α-fluorine in 1-fluorocyclobutane-1-carbonitrile allows the molecule to fit into tight binding pockets (e.g., kinase hinge regions) without introducing steric clashes[3].
-
pKa Modulation & Toxicity Reduction: The synergistic inductive effects (-I) of the geminal fluoro and cyano groups drastically reduce the basicity of adjacent amines. This is a critical SAR lever for improving oral bioavailability and reducing hERG toxicity, as highly basic amines often trap drugs in lysosomal compartments or bind promiscuously to off-target ion channels.
Fig 1. Logical workflow of bioisosteric replacement and SAR evaluation for cyclobutane analogs.
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols detail the synthesis and metabolic evaluation of 1-fluorocyclobutane-1-carbonitrile analogs. These workflows are designed as self-validating systems to prevent false positives during lead optimization.
Protocol A: Synthesis via Deoxyfluorination
Rationale: Direct electrophilic fluorination of nitriles is often low-yielding. A more reliable approach is the deoxyfluorination of a cyanohydrin intermediate.
-
Cyanohydrin Formation: React cyclobutanone with trimethylsilyl cyanide (TMSCN) and a catalytic amount of zinc iodide (ZnI 2 ) in dichloromethane (DCM) at 0°C for 2 hours.
-
Deprotection: Treat the resulting TMS-cyanohydrin with 1N HCl in THF to yield 1-hydroxycyclobutane-1-carbonitrile.
-
Deoxyfluorination: Cool a solution of the cyanohydrin in DCM to -78°C. Dropwise, add 1.2 equivalents of Diethylaminosulfur trifluoride (DAST).
-
Self-Validation Step: Monitor the reaction via 19 F NMR; the appearance of a distinct multiplet around -160 ppm confirms the successful installation of the α-fluorine without ring expansion.
-
-
Workup: Quench with saturated NaHCO 3 , extract with DCM, and purify via silica gel chromatography.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
Rationale: To objectively quantify the metabolic blockade provided by the α-fluorine, compounds must be subjected to a standardized HLM assay.
-
Incubation: Prepare a 1 µM solution of the test analog in 0.1 M potassium phosphate buffer (pH 7.4). Add pooled Human Liver Microsomes (0.5 mg/mL final protein concentration).
-
Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).
-
Quenching & Timepoints: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS.
-
System Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is only considered valid if Verapamil exhibits a t1/2 < 15 minutes and Warfarin exhibits a t1/2 > 60 minutes.
Fig 2. Mechanism of CYP450 metabolic blockade via α-fluorination of the cyclobutane ring.
References
- Kraemer, Y., et al. "Strain-Release Trifluoromethoxylation and Pentafluorosulfanoxylation of [1.1.0]Bicyclobutanes: Expanded Access to Fluorinated Cyclobutane Hybrid Bioisosteres.
- "Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorin
- "Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes." Chemical Science (RSC Publishing).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05409E [pubs.rsc.org]
- 3. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Fluorine Position on Cyclobutane Bioactivity: A Comparative Guide
The Bioisosteric Renaissance of Cyclobutanes
Cyclobutanes are highly strained, puckered four-membered carbocycles (strain energy ~26.3 kcal/mol) that have transitioned from synthetic curiosities to privileged scaffolds in medicinal chemistry 1. Their rigid three-dimensional architecture offers unique vectors for substituent projection, making them excellent structural mimics for aromatic rings and aliphatic chains. However, unsubstituted cyclobutanes can suffer from metabolic liabilities—such as rapid hydroxylation by Cytochrome P450 (CYP450) enzymes—and suboptimal lipophilicity.
The strategic introduction of fluorine atoms leverages extreme electronegativity and a highly stable C–F bond to fine-tune absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Crucially, the position of the fluorine atom on the cyclobutane ring dictates entirely different physicochemical outcomes, requiring drug developers to make precise, context-dependent structural choices.
Mechanistic Causality: How Regiochemistry Dictates Conformation and pKa
The regiochemistry of fluorination fundamentally alters the molecule's conformational landscape and electronic distribution 2.
-
C3-Fluorination (Conformational Control): Monofluorination at the C3 position (relative to a C1 substituent) introduces a strong molecular dipole. Because the cyclobutane ring rapidly interconverts between puckered conformations (inversion barrier ~1.4 kcal/mol), the fluorine atom biases the equilibrium toward the equatorial or axial position. This bias minimizes dipole-dipole repulsion with the C1 substituent and maximizes stabilizing hyperconjugative interactions ( σCH→σCF∗ ). This vector modulation directly impacts the compound's global lipophilicity (LogP) and target binding affinity.
-
C1-Trifluoromethylation (The tert-Butyl Bioisostere): The tert-butyl group is ubiquitous in drug design for filling hydrophobic pockets, but its electron-rich C-H bonds are highly susceptible to metabolic degradation. Replacing it with a 1-(trifluoromethyl)cyclobutyl group preserves the steric bulk while drastically altering the electronic environment 3. The CF 3 group exerts a strong inductive electron-withdrawing effect ( σm≈0.04 ), which can lower the pKa of adjacent basic amines by up to 2 units. This reduction in basicity increases the fraction of unionized drug at physiological pH, thereby enhancing passive membrane permeability while the strong C-F bonds sterically shield the molecule from oxidative clearance.
Logical map of how fluorine regiochemistry dictates physicochemical and pharmacokinetic outcomes.
Quantitative Comparison: Profiling the Alternatives
To objectively assess these modifications, we compare the physicochemical properties of standard alkyl groups against their fluorinated cyclobutane counterparts 4.
| Property | tert-Butyl | Cyclobutyl | 3-Fluorocyclobutyl | 1-(Trifluoromethyl)cyclobutyl |
| Steric Volume | Baseline | Reduced | Reduced | Slightly Increased |
| Inductive Effect ( σm ) | -0.07 (Donor) | ~0.00 (Neutral) | +0.12 (Acceptor) | +0.04 (Acceptor) |
| Lipophilicity ( Δ LogP) | High | Moderate | Moderate | Very High |
| Metabolic Stability | Low (CYP450 liable) | Moderate | High | Very High (Steric shielding) |
Experimental Workflows & Self-Validating Protocols
To harness these fluorinated bioisosteres, robust synthetic and analytical protocols are required. The following methodologies emphasize self-validation and causality.
Protocol A: Gram-Scale Synthesis of 1-CF3-Cyclobutane Building Blocks
Rationale: Traditional trifluoromethylation can be low-yielding. Direct deoxofluorination of cyclobutanecarboxylic acids using Sulfur tetrafluoride (SF 4 ) provides a scalable, direct route to the 1-CF 3 -cyclobutyl moiety.
-
Preparation: Charge a Hastelloy autoclave with cyclobutanecarboxylic acid (1.0 equiv) and anhydrous HF (acting as both catalyst and solvent).
-
Fluorination: Introduce SF 4 gas (3–30 equiv) at -78 °C. Seal the reactor and heat to 60–110 °C for 12–144 hours depending on the substrate's steric hindrance. Causality: The high temperature and excess SF 4 are critical to drive the exhaustive fluorination of the carboxylate through the transient acyl fluoride and trifluoromethoxy intermediates.
-
Quenching & Isolation: Vent excess SF 4 through a basic scrubber system. Extract the crude mixture with dichloromethane, neutralize with saturated NaHCO 3 , and purify via vacuum distillation.
-
Self-Validation: Confirm the complete conversion of the carbonyl carbon to a CF 3 group via 19 F NMR (verifying a singlet around -70 to -80 ppm) and 13 C NMR (confirming quartet coupling).
Protocol B: Microsomal Clearance ( CLint ) Assay
Rationale: To prove that the 1-CF 3 -cyclobutyl group enhances metabolic stability over a tert-butyl group, a comparative in vitro assay using Human Liver Microsomes (HLM) is employed.
-
Incubation Setup: Prepare a 1 µM solution of the test compound (1-CF 3 -cyclobutane analog) and a parallel control (the tert-butyl analog) in 0.1 M phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Reaction Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate cofactor for CYP450 enzymes; its addition strictly controls the start time of phase I oxidative metabolism.
-
Time-Course Quenching: At t = 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: Cold acetonitrile denatures the enzymes instantly, freezing the metabolic snapshot, while the IS corrects for any LC-MS/MS matrix effects or injection volume variations.
-
Analysis & Validation: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of remaining parent compound area ratio vs. time to calculate the intrinsic clearance ( CLint ). Self-Validation: The assay is self-validating because the parallel tert-butyl control must show rapid depletion; if it does not, the HLM batch is metabolically incompetent, invalidating the run.
Self-validating experimental workflow from synthesis to metabolic clearance profiling.
References
-
Title : Cyclobutanes in Small‐Molecule Drug Candidates Source : PMC (NIH) URL :[Link]
-
Title : Fluorinated Rings: Conformation and Application Source : Chemistry - A European Journal (ResearchGate) URL : [Link]
-
Title : CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source : JACS Au (ACS Publications) URL :[Link]
-
Title : Some useful fluoroalkyl‐substituted cyclobutanes Source : European Journal of Organic Chemistry (ResearchGate) URL :[Link]
Sources
Benchmarking 1-Fluorocyclobutane-1-carbonitrile in Medicinal Chemistry: A Comparative Guide to Saturated Ring Systems
The strategic incorporation of conformationally restricted, highly functionalized aliphatic rings is a cornerstone of modern drug discovery. As medicinal chemists seek to navigate beyond flat, sp2-hybridized aromatic systems, saturated ring systems have emerged as critical structural motifs. Among these, 1-Fluorocyclobutane-1-carbonitrile represents a highly specialized, bifunctional bioisosteric building block.
This guide provides an objective, data-driven benchmarking of 1-fluorocyclobutane-1-carbonitrile against alternative saturated ring systems—such as cyclopropanes, un-fluorinated cyclobutanes, and cyclopentanes. By analyzing its physicochemical properties, metabolic stability, and synthetic utility, this guide equips researchers and drug development professionals with the mechanistic insights needed to deploy this scaffold effectively.
Physicochemical Benchmarking: Structural and Electronic Dynamics
The utility of a cyclic scaffold is dictated by its ring strain, conformational behavior, and the electronic influence of its substituents. The cyclobutane ring is the second most strained saturated monocarbocycle after cyclopropane, possessing a strain energy of 26.3 kcal/mol (1)[1]. However, unlike the rigid, planar cyclopropane (28.1 kcal/mol), cyclobutane adopts a "puckered" butterfly conformation. This puckering provides unique vectorial trajectories for substituents, allowing for nuanced interactions within target protein binding pockets.
When benchmarking 1-fluorocyclobutane-1-carbonitrile against its analogs, we observe distinct shifts in lipophilicity (LogP) and metabolic stability. Predicting lipophilicity and acidity/basicity is essential for early drug discovery success, as the introduction of fluorine profoundly alters these parameters (2)[2].
Table 1: Comparative Physicochemical and Metabolic Profiles
| Scaffold / Ring System | Ring Strain (kcal/mol) | Conformation | ΔLogP (vs. Unsubstituted) | Phase I Metabolic Stability (HLM t½) |
| 1-Fluorocyclobutane-1-carbonitrile | 26.3 | Puckered | +1.2 | High (>60 min) |
| Cyclobutane-1-carbonitrile | 26.3 | Puckered | +0.9 | Moderate (~30 min) |
| 1-Fluorocyclopropane-1-carbonitrile | 28.1 | Planar | +0.8 | High (>60 min) |
| 1-Fluorocyclopentane-1-carbonitrile | 7.1 | Envelope | +1.8 | Moderate (~40 min) |
Data synthesis derived from foundational ring strain literature and bioisosteric predictive models.
Mechanistic Insights: The Causality of Bioisosteric Replacement
In drug design, exchanging one bioisostere for another aims to enhance desired biological or physical properties without disrupting the overall molecular topology (3)[3]. The 1-fluoro-1-cyano substitution pattern on a cyclobutane ring acts as a highly specialized bioisostere for several reasons:
-
Metabolic Blockade at the α-Position: A standard cyclobutane-1-carbonitrile possesses an acidic α-proton that is highly susceptible to Cytochrome P450-mediated hydroxylation. Because the fluorine atom is similar in size to the hydrogen atom, replacing this proton with fluorine does not create steric clashes but completely blocks the oxidative metabolic pathway, significantly extending the drug's half-life (3)[3].
-
Dipole Moment and Binding Affinity: The geminal relationship between the highly electronegative fluorine atom and the cyano group creates a strong, localized dipole moment. This can enhance binding affinity by acting as a directional hydrogen-bond acceptor in the target's active site.
-
pKa Modulation: If this building block is appended to a basic amine elsewhere in the molecule, the strong electron-withdrawing nature of the fluoro-cyano group will lower the basicity (pKa) of the amine. This reduction in basicity often correlates with improved passive membrane permeability and reduced hERG toxicity (4)[4].
Logical relationship of bioisosteric effects in 1-fluorocyclobutane-1-carbonitrile.
Experimental Protocols for Benchmarking
To objectively validate the performance of 1-fluorocyclobutane-1-carbonitrile against other rings, researchers must employ self-validating experimental systems. Below are the definitive protocols used to establish the data in Table 1.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes (5)[5].
-
Step 1: Pre-incubation. Combine 1 μM of the test compound (e.g., a 1-fluorocyclobutane-1-carbonitrile derivative) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Incubate for 5 minutes at 37°C.
-
Causality: Pre-incubation ensures thermal equilibrium and allows non-specific protein binding to stabilize before initiating the enzymatic reaction, preventing artificial lag phases in clearance calculations.
-
-
Step 2: Reaction Initiation. Add NADPH to a final concentration of 1 mM to initiate the reaction. Include a parallel control using Verapamil (a known high-clearance compound).
-
Causality: NADPH serves as the obligate electron donor for CYP450 enzymes. Its addition acts as a precise temporal trigger for Phase I oxidative metabolism. The Verapamil control validates that the microsomes are enzymatically active.
-
-
Step 3: Time-Course Sampling & Quenching. At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 μL aliquots and immediately transfer them into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity to ensure precise time-point accuracy for kinetic modeling.
-
-
Step 4: Analysis. Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate intrinsic clearance (CLint).
Step-by-step experimental workflow for the microsomal stability assay.
Protocol 2: Physicochemical Profiling (LogP Determination)
-
Step 1: Shake-Flask Partitioning. Dissolve the compound in mutually saturated n-octanol and aqueous phosphate buffer (pH 7.4) at a 1:1 ratio.
-
Step 2: Equilibration. Mechanically shake the mixture for 60 minutes at 25°C, followed by centrifugation to ensure complete phase separation.
-
Causality: Centrifugation eliminates micro-emulsions that would otherwise cause false-positive concentration readings in the aqueous phase, artificially lowering the calculated LogP.
-
-
Step 3: Quantification. Analyze both phases using HPLC-UV. The ratio of the concentrations yields the LogP, confirming the +1.2 lipophilicity shift imparted by the fluorocyclobutane core relative to its un-fluorinated counterpart.
Conclusion
Benchmarking 1-fluorocyclobutane-1-carbonitrile against other saturated ring systems reveals its distinct advantages in medicinal chemistry. While cyclopropanes offer higher rigidity (and higher strain), the puckered cyclobutane ring provides a superior exit vector for complex functionalization. Furthermore, the geminal fluoro-cyano substitution acts as a dual-purpose bioisostere: it decisively shuts down α-position metabolic liabilities while introducing a tunable dipole moment to optimize target binding. For drug development professionals facing metabolic bottlenecks or suboptimal membrane permeability, integrating the 1-fluorocyclobutane-1-carbonitrile scaffold represents a highly rational, data-supported optimization strategy.
References
-
Cyclobutanes in Small-Molecule Drug Candidates Source: NIH URL:[Link]
-
Bioisostere Source: WikiDoc URL:[Link]
-
Fluorocyclobutane-containing pharmaceuticals and drug candidates Source: ResearchGate URL:[Link]
-
2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry Source: ResearchGate URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
